5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-4-15-8-5(1-2-14-8)6(7)3-13/h1-2,4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYMIGHPGAEBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679126 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-58-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of scientifically sound synthetic pathways for the preparation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The 7-azaindole core, particularly when substituted with electron-withdrawing groups like trifluoromethyl and cyano moieties, is of significant interest to researchers in the development of novel therapeutics. This document details two plausible and robust synthetic strategies: a linear synthesis commencing with functionalization of a pre-existing 7-azaindole core, and a convergent approach involving the construction of the pyrrole ring onto a highly substituted pyridine precursor. Each pathway is discussed with in-depth mechanistic insights, causality behind experimental choices, and detailed, actionable protocols. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the 5-(Trifluoromethyl)-4-cyano-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, which mimics the indole core of tryptophan while incorporating a pyridine nitrogen, allows it to act as a versatile hydrogen bond donor and acceptor. This feature is crucial for its interaction with a wide range of biological targets, including protein kinases.
The introduction of a trifluoromethyl (-CF3) group at the 5-position and a carbonitrile (-CN) group at the 4-position of the 7-azaindole scaffold significantly modulates its physicochemical and pharmacological properties. The highly lipophilic and electron-withdrawing trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The carbonitrile group, also strongly electron-withdrawing, can participate in key hydrogen bonding interactions within enzyme active sites and serves as a valuable synthetic handle for further molecular elaboration. Consequently, this compound (CAS 1261365-58-5) represents a valuable building block for the synthesis of targeted therapeutics.
This guide will explore two distinct and practical synthetic routes to this important molecule, providing the user with a solid foundation for its laboratory-scale preparation.
Part 1: Linear Synthesis via C4-Functionalization of 5-(Trifluoromethyl)-7-azaindole
This initial strategy leverages the commercially available and relatively stable starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The core of this approach is the sequential and regioselective introduction of the carbonitrile functionality at the C4 position of the pyridine ring.
Strategic Overview
The synthesis proceeds in two key stages:
-
C4-Formylation: Introduction of a formyl group (-CHO) at the C4 position via a Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic systems.
-
Conversion to Nitrile: Transformation of the resulting 4-carbaldehyde into the target 4-carbonitrile. This is a standard conversion for which several reliable methods exist.
Workflow Diagram: Linear Synthesis Pathway
Caption: Linear synthesis of the target molecule.
Mechanistic Considerations
Vilsmeier-Haack Formylation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich 7-azaindole ring. Formylation is expected to occur preferentially at the C4 or C6 positions of the pyridine ring due to the directing effect of the fused pyrrole. The presence of the electron-withdrawing -CF3 group at C5 deactivates the adjacent C4 and C6 positions, but formylation is still anticipated to proceed under appropriate conditions, with regioselectivity potentially influenced by steric factors.
Aldehyde to Nitrile Conversion: The conversion of the 4-carbaldehyde to the 4-carbonitrile can be efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride in a dehydrating solvent like formic acid. The aldehyde first forms an oxime intermediate, which is then dehydrated under the reaction conditions to yield the nitrile.
Experimental Protocol: Linear Synthesis
Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
-
To a stirred solution of dimethylformamide (DMF, 5.0 equiv.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl3, 2.0 equiv.).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Step 2: Synthesis of this compound
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv.) in formic acid (10 volumes), add hydroxylamine hydrochloride (1.5 equiv.) and sodium formate (1.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.
| Parameter | Step 1: Formylation | Step 2: Cyanation |
| Key Reagents | POCl3, DMF | NH2OH·HCl, HCOOH |
| Temperature | 0 °C to 80 °C | Reflux (~110 °C) |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) |
| Purification | Column Chromatography | Recrystallization/Column |
Part 2: Convergent Synthesis via Pyrrole Ring Annulation
This convergent strategy involves the construction of the 7-azaindole scaffold from a pre-functionalized pyridine building block. This approach can offer advantages in terms of overall yield and flexibility for analog synthesis. The Bartoli indole synthesis is a particularly suitable method for this transformation.
Strategic Overview
The convergent synthesis is comprised of two main phases:
-
Synthesis of the Pyridine Precursor: Preparation of a key intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This can be achieved from commercially available starting materials.
-
Bartoli Indole Synthesis: Reaction of the nitropyridine precursor with a vinyl Grignard reagent to construct the fused pyrrole ring, directly yielding the 4-chloro-5-(trifluoromethyl)-7-azaindole.
-
Final Cyanation: Conversion of the 4-chloro substituent to the target 4-carbonitrile via a palladium-catalyzed cyanation reaction.
Workflow Diagram: Convergent Synthesis Pathway
Caption: Convergent synthesis of the target molecule.
Mechanistic Considerations
Bartoli Indole Synthesis: This reaction proceeds through the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene (in this case, a nitropyridine)[1][2][3]. The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, and the resulting intermediate undergoes a[2][2]-sigmatropic rearrangement. The third equivalent acts as a base to facilitate the final cyclization and aromatization steps, leading to the formation of the indole (or azaindole) ring. The ortho-substituent (the chloro group in this case) is crucial for the success of the reaction.
Palladium-Catalyzed Cyanation: The conversion of the 4-chloro-7-azaindole to the 4-carbonitrile can be achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a cyanide source, like zinc cyanide. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl-chloride bond, followed by transmetalation with the zinc cyanide and reductive elimination to yield the nitrile product and regenerate the active palladium(0) catalyst.
Experimental Protocol: Convergent Synthesis
Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Prepare a solution of vinylmagnesium bromide (3.5 equiv.) in tetrahydrofuran (THF).
-
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 equiv.) in anhydrous THF at -40 °C under a nitrogen atmosphere, add the vinylmagnesium bromide solution dropwise, maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction to stir at -40 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
To a solution of 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous dimethylformamide (DMF), add zinc cyanide (Zn(CN)2, 0.8 equiv.).
-
Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Step 1: Bartoli Synthesis | Step 2: Cyanation |
| Key Reagents | Vinylmagnesium bromide | Zn(CN)2, Pd(PPh3)4 |
| Temperature | -40 °C to RT | 120-130 °C |
| Typical Yield | 40-55% (estimated) | 65-80% (estimated) |
| Purification | Column Chromatography | Column Chromatography |
Conclusion and Outlook
This technical guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of this compound. The choice between the linear and convergent approaches will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for analog generation. The linear pathway offers a more straightforward approach if the starting 5-(trifluoromethyl)-7-azaindole is readily accessible. The convergent pathway, while potentially more complex, provides greater flexibility and may be more amenable to large-scale production. Both routes utilize well-established and reliable chemical transformations, providing medicinal and process chemists with practical options for accessing this valuable heterocyclic building block.
References
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link][4]
-
Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link][5][6]
- Dobbs, A. P., Voyle, M., & Whitall, J. (2002). Synthesis of 4- and 6-azaindoles. Synlett, 2002(10), 1594-1596.
-
Dalpozzo, R., & Bartoli, G. (2014). The Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728-4750.[5]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[7]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Miyata, O., Kimura, Y., Muroya, K., Hiramatsu, H., & Naito, T. (1999). Radical cyclization of N-acyl-N-arylhydrazones: a new entry to the Fischer indole synthesis. Tetrahedron Letters, 40(19), 3601-3604.[8]
- Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
- O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis.
-
Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Retrieved from [9]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][11]
-
Wang, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 963-975. [Link][12]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. d-nb.info [d-nb.info]
- 6. name-reaction.com [name-reaction.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key heterocyclic intermediate in modern drug discovery. The document delves into its structural characteristics, spectroscopic data, and a plausible synthetic pathway, supported by established chemical principles. Furthermore, it explores the compound's significance as a building block for potent kinase inhibitors, particularly in the context of Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) targeted therapies. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets.[1] The introduction of a trifluoromethyl group at the 5-position and a carbonitrile at the 4-position of the 7-azaindole core, as in the case of this compound, significantly modulates its electronic and steric properties. These modifications are often crucial for enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[2]
The trifluoromethyl group is a well-known bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of the pyrrole nitrogen and enhance interactions with protein targets through hydrogen bonding or dipole-dipole interactions. The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in many kinase inhibitors, often occupying a key position in the ATP-binding pocket of the enzyme.[3]
This guide will provide a detailed examination of the core physical and chemical properties of this important synthetic building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃N₃ | |
| Molecular Weight | 211.14 g/mol | |
| CAS Number | 1261365-58-5 | |
| Physical Form | Solid | |
| Melting Point | Not explicitly reported. Expected to be a high-melting solid based on its aromatic and rigid structure. | N/A |
| Boiling Point | Not applicable (likely decomposes at high temperatures). | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Poorly soluble in water. | General chemical principles |
| pKa | The pyrrole NH is weakly acidic, while the pyridine nitrogen is weakly basic. The exact pKa values are not reported but are influenced by the electron-withdrawing trifluoromethyl and cyano groups. | General chemical principles |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing substituents. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonitrile carbon will have a characteristic chemical shift in the aromatic region.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Synthesis and Reactivity
The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitably substituted pyridine precursor. A plausible synthetic strategy is outlined below, based on established methodologies for the synthesis of 7-azaindole derivatives.[1][2]
Caption: A generalized synthetic workflow for this compound.
Detailed Synthetic Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis.
Step 1: Synthesis of a 4-halo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine intermediate. This can be achieved through various established methods for constructing the 7-azaindole core, followed by halogenation and trifluoromethylation of the pyridine ring.
Step 2: Palladium-catalyzed cyanation. The 4-halo intermediate can then be subjected to a palladium-catalyzed cyanation reaction to introduce the carbonitrile group at the 4-position.
-
Reaction:
-
Reagents and Conditions:
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and safer alternative to other cyanide reagents.
-
Solvent: A polar aprotic solvent like DMF or DMA.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion.
-
Justification of Experimental Choices:
-
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are highly efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.
-
Zinc Cyanide: The use of zinc cyanide is preferred for its lower toxicity and good reactivity in palladium-catalyzed reactions.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups.
-
Pyrrole Ring: The pyrrole ring can undergo electrophilic substitution, although the presence of the electron-withdrawing pyridine ring and trifluoromethyl group will deactivate it towards this type of reaction. The N-H proton is acidic and can be deprotonated with a strong base to generate a nucleophilic anion.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
-
Carbonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors. The specific substitution pattern of this compound makes it a particularly valuable building block for targeting kinases implicated in cancer and inflammatory diseases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with various autoimmune diseases and cancers.[3] Several approved JAK inhibitors feature a 7-azaindole core, which serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The trifluoromethyl and cyano groups on the scaffold can provide additional interactions that enhance potency and selectivity.
Caption: Conceptual diagram of JAK kinase inhibition by a 7-azaindole derivative.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is a key driver in various cancers.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of potent and selective FGFR inhibitors. The trifluoromethyl group at the 5-position can form a crucial hydrogen bond with the backbone of the kinase, significantly improving the activity of the compound.[1][2]
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
-
GHS Pictogram: GHS06 (Skull and Crossbones)
-
Hazard Statement: H301 (Toxic if swallowed)
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Its unique combination of a 7-azaindole core with electron-withdrawing trifluoromethyl and cyano groups makes it an attractive building block for the synthesis of potent and selective kinase inhibitors. This technical guide provides a foundational understanding of its properties, a plausible synthetic approach, and its applications in drug discovery, serving as a valuable resource for researchers in the field. Further experimental investigation into its physical properties and reactivity is warranted to fully exploit its potential in the development of novel therapeutics.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
-
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing the 1H-Pyrrol-2(3H)-one Scaffold. Benchchem.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
-
Janus kinase inhibitor. Wikipedia.
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Labsolu.
-
This compound. Sigma-Aldrich.
-
Supporting Information for. The Royal Society of Chemistry.
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Labsolu.
-
5-(Trifluoromethyl)-1H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, 1 gram, Reagent Grade. Fisher Scientific.
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Echemi.
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Fluorochem.
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. CymitQuimica.
-
1036027-54-9 | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. ChemScene.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. MDPI.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
-
How to Prepare 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE? Guidechem.
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Labsolu.
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
-
1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. ChemScene.
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. PubChem.
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
-
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Vulcanchem.
-
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile. PubChem.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubMed Central.
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Fluorochem.
-
Specifications of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. Capot Chemical.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key heterocyclic scaffold in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the nuanced structural features of this important molecule.
Introduction: The Significance of the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core is a recognized "privileged structure" in medicinal chemistry, serving as a bioisostere of the endogenous indole nucleus found in many biologically active molecules. The strategic replacement of a carbon atom with a nitrogen atom in the six-membered ring significantly modulates the electronic and physicochemical properties of the scaffold, including its hydrogen bonding capacity and metabolic stability. These modifications are often pivotal in enhancing the potency and pharmacokinetic profiles of drug candidates.
The subject of this guide, with its trifluoromethyl and carbonitrile substitutions, is a highly functionalized 7-azaindole derivative. The trifluoromethyl group is a common substituent in modern pharmaceuticals, known for its ability to enhance metabolic stability, binding affinity, and cell permeability due to its lipophilic and electron-withdrawing nature. The carbonitrile group can participate in various chemical transformations and may also act as a hydrogen bond acceptor in ligand-receptor interactions. Notably, this scaffold serves as a crucial building block in the synthesis of potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[1][2]
Molecular Structure and Properties
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃N₃ | [3] |
| Molecular Weight | 211.15 g/mol | [3] |
| CAS Number | 1261365-58-5 | [3] |
| Appearance | Solid | - |
| InChI Key | MIYMIGHPGAEBEN-UHFFFAOYSA-N | - |
The core of the molecule is the planar 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system. This planarity arises from the sp² hybridization of the constituent carbon and nitrogen atoms, leading to a delocalized π-electron system across both rings.
While a definitive crystal structure for this specific molecule is not publicly available, extensive crystallographic studies on related 7-azaindole derivatives confirm the planarity of the core scaffold. For instance, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton.[4] In the solid state, 7-azaindole derivatives commonly form intermolecular hydrogen-bonded dimers through the pyrrole N-H group and the pyridine nitrogen atom.
Conformational Analysis
The conformational flexibility of this compound is primarily associated with the rotation of the trifluoromethyl group. The carbon-carbon bond connecting the CF₃ group to the pyridine ring is a single bond, allowing for rotation.
Computational studies on substituted azaindoles have been employed to understand their conformational preferences and rationalize structure-activity relationships (SAR) in the absence of experimental crystallographic data.[1] For the trifluoromethyl group, the rotational barrier is generally low, but certain conformations may be favored due to steric and electronic interactions with the adjacent substituents and the ring system.
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron density distribution within the aromatic system. The conformation of the CF₃ group can impact its interaction with the local molecular environment, which is a critical consideration in drug design and molecular docking studies. It is likely that the C-F bonds of the trifluoromethyl group will adopt a staggered conformation relative to the C-C bonds of the pyridine ring to minimize steric hindrance.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a complex heterocyclic molecule belonging to the 7-azaindole class of compounds. The strategic placement of a trifluoromethyl group and a nitrile moiety on this fused bicyclic system imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering a framework for researchers to interpret their own data with confidence.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the influence of heteroatoms and substituents. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The 7-azaindole core has a characteristic set of aromatic proton signals.
-
Expected Chemical Shifts (δ): The protons on the pyrrolo[2,3-b]pyridine ring system are influenced by the electron-withdrawing effects of the pyridine nitrogen, the trifluoromethyl group, and the nitrile group. The N-H proton of the pyrrole ring is typically observed as a broad singlet at a high chemical shift (>11 ppm), indicative of its acidic nature. The protons on the pyridine and pyrrole rings will appear in the aromatic region (typically 7.0-9.0 ppm). Specifically, H6 (adjacent to the pyridine nitrogen) is expected to be the most downfield of the ring protons.
-
Spin-Spin Coupling: The coupling patterns (doublets, triplets, etc.) are critical for assigning specific protons. For instance, the protons on the pyrrole ring (H2 and H3) will likely show a doublet of doublets or a triplet pattern, consistent with their relationship on the five-membered ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | > 12.0 | br s | - |
| H6 | 8.6 - 8.8 | s | - |
| H2 | 7.7 - 7.9 | d | ~3.0 |
| H3 | 6.6 - 6.8 | d | ~3.0 |
Causality: The deshielding of the N-H proton is a direct result of its attachment to an electronegative nitrogen atom within an aromatic system and its potential for hydrogen bonding with the solvent (DMSO-d₆). The significant downfield shift of H6 is caused by the anisotropic effect and inductive electron withdrawal of the adjacent sp²-hybridized pyridine nitrogen.
¹³C NMR Spectroscopy: The Carbon Skeleton and the Influence of Fluorine
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The presence of the trifluoromethyl (CF₃) group introduces a key diagnostic feature: C-F coupling.
-
Expected Chemical Shifts (δ): Aromatic carbons typically resonate between 110-160 ppm. The carbon of the nitrile group (C≡N) is expected in the 115-125 ppm range. The carbon of the CF₃ group will appear as a distinct quartet due to coupling with the three fluorine atoms.[1][2][3] The carbon atom attached to the CF₃ group (C5) will also exhibit a quartet splitting, though with a smaller coupling constant.
-
¹J(C,F) and ²J(C,F) Coupling: The direct, one-bond coupling (¹J) between the CF₃ carbon and the fluorine atoms is very large, typically 270-280 Hz.[3] The two-bond coupling (²J) from the fluorines to the attached ring carbon (C5) is smaller, around 30-40 Hz.[4] This quartet pattern is an unmistakable signature of the CF₃ group.[2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C7a | ~150 | s | - |
| C6 | ~145 | q | ³J(C,F) ≈ 3-5 |
| C2 | ~130 | s | - |
| C5 | ~120 | q | ²J(C,F) ≈ 35 |
| CF₃ | ~123 | q | ¹J(C,F) ≈ 272 |
| C3a | ~128 | s | - |
| C≡N | ~117 | s | - |
| C3 | ~101 | s | - |
| C4 | ~95 | s | - |
¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei.[5][6]
-
Expected Chemical Shift (δ): For a CF₃ group on an aromatic ring, the chemical shift is typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard.[4][5] The spectrum is usually acquired with proton decoupling, resulting in a sharp singlet for the three equivalent fluorine atoms of the CF₃ group.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C5-CF₃ | -65 to -68 | s |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so a small number of scans (e.g., 16) is usually sufficient.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Logical Workflow for NMR Structural Confirmation
Caption: Workflow for NMR-based structural validation.
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.
Diagnostic Vibrational Modes
For this compound, the IR spectrum will be dominated by absorptions from the N-H, C≡N, C-F, and aromatic C-H and C=C/C=N bonds.
-
N-H Stretch: The N-H bond of the pyrrole ring will give rise to a moderate to sharp absorption band in the region of 3100-3400 cm⁻¹.
-
Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the aromatic rings will appear as a series of sharp peaks just above 3000 cm⁻¹.
-
C≡N (Nitrile) Stretch: This is a highly diagnostic peak. For an aromatic nitrile, the C≡N triple bond stretch is expected as a strong, sharp absorption in the 2220-2240 cm⁻¹ range.[7][8][9] The conjugation with the aromatic system weakens the bond slightly, shifting it to a lower wavenumber compared to saturated nitriles.[7][8]
-
Aromatic Ring Stretches: The C=C and C=N stretching vibrations within the fused aromatic rings will produce a series of medium to strong absorptions in the 1400-1650 cm⁻¹ region.
-
C-F Stretches: The C-F bonds of the trifluoromethyl group will result in very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
| C≡N Stretch | 2220 - 2240 | Strong |
| C=C / C=N Stretch | 1400 - 1650 | Medium-Strong |
| C-F Stretches | 1100 - 1350 | Very Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to known frequencies for the expected functional groups.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns under electron ionization (EI).
Molecular Ion and Fragmentation Pathways
-
Molecular Ion (M⁺•): The molecular formula is C₉H₄F₃N₃. The exact mass can be calculated and should be observed in high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The nominal mass is 211 g/mol . The EI-MS spectrum should show a prominent molecular ion peak at m/z 211.
-
Key Fragmentation: The fragmentation of trifluoromethyl-substituted heterocycles is often characterized by the loss of the CF₃ group or related fragments.[10][11][12]
-
Loss of •CF₃: A common fragmentation pathway involves the cleavage of the C-CF₃ bond, leading to the loss of a trifluoromethyl radical (mass 69). This would result in a fragment ion at m/z 142.
-
Loss of HCN: The pyrrole and pyridine rings can lead to the loss of hydrogen cyanide (mass 27), a characteristic fragmentation for nitrogen-containing heterocycles.
-
Rearrangements: Fluorine migration from carbon to other atoms can occur, leading to complex rearrangement ions.[10][11]
-
Table 5: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Proposed Fragment Ion | Neutral Loss |
| 211 | [C₉H₄F₃N₃]⁺• | - |
| 184 | [C₈H₄F₃N₂]⁺• | HCN |
| 142 | [C₉H₄N₃]⁺ | •CF₃ |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Gas Chromatography (GC): Inject 1 µL of the solution into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer. Use a standard capillary column (e.g., DB-5ms) and a temperature program that ensures elution of the compound.
-
Mass Spectrometry (MS): Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the overall molecular structure.
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways in EI-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle, creating a self-validating system.
-
MS confirms the molecular weight and elemental formula.
-
IR confirms the presence of the key nitrile, N-H, and C-F functional groups.
-
NMR provides the definitive atomic-level map, confirming the connectivity of the entire C-H framework and the specific location of the trifluoromethyl substituent through characteristic C-F coupling.
Together, these spectroscopic data provide an unambiguous and trustworthy confirmation of the molecular structure, an essential prerequisite for its application in research and development.
References
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). 5 Nitrile IR Tips. Retrieved from [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and Rearrangement Processes in the Mass Spectra of Fluoroalkylphosphorus Compounds. I. Trifluoromethylphosphines. Inorganic Chemistry, 7(1), 101–104.
-
JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
- Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694.
-
Research Collection ETH Zurich. (2025). The influence of fluorine spin-diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Journal of Chemical Physics. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. Retrieved from [Link]
-
Datapdf.com. (n.d.). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Retrieved from [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Retrieved from [Link]
-
MDPI. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]
-
PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Strategic Application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Modern Drug Synthesis
Executive Summary
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the native purine and indole systems, thereby facilitating interactions with a multitude of biological targets.[1][2] This guide focuses on a particularly valuable derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , a sophisticated starting material whose strategic incorporation of trifluoromethyl and cyano groups offers significant advantages in drug design. We will explore the inherent value of this scaffold, detail its synthesis, and provide a practical guide to its application in the synthesis of potent kinase inhibitors, a class of drugs revolutionizing the treatment of cancer and autoimmune diseases.[3][4]
The Strategic Importance of the Scaffold in Medicinal Chemistry
The utility of this compound stems from the synergistic contributions of its three key structural features:
-
The 7-Azaindole Core: As a bioisostere of indole, the 7-azaindole framework provides a robust platform for interacting with protein targets. The pyridine nitrogen atom introduces a hydrogen bond acceptor, which can enhance binding affinity and modulate physicochemical properties like solubility and pKa compared to its indole counterpart.[2][4] This scaffold is a cornerstone in the design of kinase inhibitors because it mimics the adenine fragment of ATP, enabling competitive binding to the kinase hinge region.[1][2]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in modern medicinal chemistry to enhance drug efficacy.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly improve a molecule's profile by:
-
Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism and thus increasing the drug's half-life.[5][6]
-
Enhancing Binding Affinity: The CF3 group can improve target binding through favorable hydrophobic and dipole-dipole interactions within the protein's active site.[6][7]
-
Improving Membrane Permeability: Increased lipophilicity often leads to better penetration of cell membranes, including the blood-brain barrier.[5]
-
-
The Cyano (CN) Group: The nitrile at the C4 position is not merely a synthetic handle but a critical pharmacophoric element. It is a potent hydrogen bond acceptor and its linear geometry allows for specific and directional interactions within a binding pocket. In many kinase inhibitors, this group is essential for achieving high potency.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While various routes exist, a common approach involves the construction of the substituted pyridine ring followed by the formation of the fused pyrrole ring. A representative, albeit generalized, pathway is outlined below. The synthesis often starts from a suitably substituted pyridine precursor. For instance, a common starting material is 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, which can be synthesized from 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.[8] The nitro group is then reduced to an amine, which serves as a handle for further functionalization and cyclization to form the pyrrolo[2,3-b]pyridine core.
Experimental Protocol: Illustrative Synthesis Pathway
A plausible synthetic approach, synthesized from literature precedents, could involve the following key transformations.
-
Reduction of Nitro Group: 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is dissolved in a suitable solvent like tetrahydrofuran (THF) and subjected to catalytic hydrogenation (e.g., using Raney-Ni and a hydrogen atmosphere) to yield 6-chloro-5-(trifluoromethyl)pyridin-3-amine.[8]
-
Introduction of the Pyrrole Precursor: The resulting amine can undergo reactions to build the pyrrole ring. This often involves condensation with a suitable three-carbon unit, followed by cyclization.
-
Cyanation: The introduction of the cyano group at the C4 position can be achieved through various methods, such as a palladium-catalyzed cyanation reaction if a suitable leaving group (e.g., a halogen) is present at that position.
The logical flow for synthesizing this key starting material is visualized below.
Caption: Generalized synthetic workflow for the core scaffold.
Application in Targeted Therapy: Synthesis of Kinase Inhibitors
The true value of this compound is realized in its role as a key intermediate for complex, biologically active molecules. It is particularly prominent in the synthesis of Janus kinase (JAK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9][10] These enzymes are critical nodes in signaling pathways that control cell growth and the immune response; their dysregulation is implicated in numerous cancers and autoimmune disorders.[3][10]
The synthesis of these inhibitors typically proceeds via N-alkylation of the pyrrole nitrogen, followed by subsequent modifications.
Experimental Protocol: Synthesis of a Representative FGFR Inhibitor Lead Compound
This protocol is based on a reported synthesis of potent FGFR inhibitors, demonstrating the direct application of the title compound.[11]
-
Step 1: Condensation Reaction
-
To a solution of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 187 mg) in methanol (7 mL), add the desired R-substituted aldehyde (e.g., 3,5-dimethoxybenzaldehyde, 1.1 mmol) and potassium hydroxide (5.0 mmol).[11]
-
Stir the reaction mixture at 50 °C for 5 hours, monitoring by TLC.
-
Upon completion, pour the reaction into water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the vinyl intermediate.[11]
-
-
Step 2: Reduction of the Vinyl Intermediate
-
Dissolve the intermediate from Step 1 in acetonitrile.
-
Add triethylsilane and trifluoroacetic acid as catalysts.
-
Reflux the mixture to facilitate the reduction of the exocyclic double bond.[11]
-
After the reaction is complete, perform a standard aqueous workup and extract the product.
-
Purify the final compound by column chromatography to yield the desired 1H-pyrrolo[2,3-b]pyridine derivative, a potent FGFR inhibitor lead.[11]
-
The workflow for converting the starting material into a potential therapeutic agent is illustrated below.
Caption: Synthetic workflow from the starting material to an FGFR inhibitor analogue.
Analytical Characterization
Rigorous analytical confirmation is essential at each stage of the synthesis. The identity and purity of this compound and its derivatives are confirmed using a suite of standard analytical techniques.
| Technique | Purpose | Expected Observations for the Title Compound |
| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to the pyrrole and pyridine protons with characteristic chemical shifts and coupling constants. The NH proton will appear as a broad singlet. |
| ¹⁹F NMR | Confirms the presence and environment of the trifluoromethyl group. | A sharp singlet at a characteristic chemical shift for a CF3 group on an aromatic ring. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Resonances for all 9 carbons, including the characteristic signals for the CF3 (a quartet due to C-F coupling) and CN carbons. |
| LC-MS | Assesses purity and confirms the molecular weight. | A primary peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺ at approximately 212.15.[12] |
| HRMS | Provides the exact mass for unambiguous molecular formula confirmation. | High-resolution mass spectrometry will confirm the elemental composition of C₉H₄F₃N₃. |
Conclusion and Future Perspectives
This compound is more than a mere chemical intermediate; it is a strategically designed building block that imparts desirable pharmacological properties to the final drug molecule. Its trifluoromethyl group enhances metabolic stability and binding, while the 7-azaindole core provides a proven scaffold for kinase inhibition.[2][5] The continued exploration of this and similar scaffolds in medicinal chemistry programs is expected to yield novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles for treating a wide range of diseases, from cancer to inflammatory disorders.[3][13]
References
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Kandagatla, B., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]
-
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Sauthof, C., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available at: [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Available at: [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. Available at: [Link]
-
ScienceDirect. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Oakwood Chemical. (n.d.). 5-(Trifluoromethyl)-1H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, 1 gram, Reagent Grade. Oakwood Chemical. Available at: [Link]
-
PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
- Google Patents. (n.d.). EP 2 368 550 B1. Google Patents.
- Google Patents. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
ScienceDirect. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents.
-
Mansour, T. S., et al. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
- Google Patents. (n.d.). PROCESS FOR PRODUCING PYRROLE COMPOUND - European Patent Office - EP 2402313 B1. Google Patents.
- Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Google Patents.
-
PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic deployment of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile as a Privileged Heterocyclic Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 7-azaindole scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological targets, most notably protein kinases.[1][2] This technical guide focuses on a particularly valuable derivative: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . The strategic placement of a trifluoromethyl group at the 5-position and a carbonitrile at the 4-position imbues the 7-azaindole core with a unique combination of physicochemical properties and synthetic handles. This guide will provide an in-depth analysis of its synthesis, reactivity, and its application as a cornerstone building block in the design and development of novel therapeutics, supported by detailed protocols and mechanistic insights.
Introduction: A Scaffold Defined by Strategic Substitution
The therapeutic relevance of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is well-established, largely due to its ability to mimic the adenine fragment of ATP and form critical hydrogen bond interactions within the hinge region of kinase active sites.[1] The value of This compound (Figure 1) as a building block is magnified by the specific contributions of its substituents.
-
The 7-Azaindole Core: Provides a rigid, bicyclic framework with a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N7), crucial for target engagement.
-
The 5-Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group profoundly influences the molecule's properties. The CF₃ group enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity to improve membrane permeability, and can modulate the pKa of the pyrrole nitrogen.[3][4] Furthermore, it can engage in favorable non-covalent interactions, such as dipole-dipole and halogen bonding, within protein binding pockets, thereby increasing binding affinity.[3]
-
The 4-Carbonitrile (CN) Group: This versatile functional group serves as a key synthetic handle for further molecular elaboration. It can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, allowing for extensive structure-activity relationship (SAR) exploration. The cyano group itself can also act as a hydrogen bond acceptor.
This unique combination of features makes this compound a highly sought-after intermediate for constructing complex molecular architectures aimed at challenging biological targets.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1261365-58-5 | C₉H₄F₃N₃ | 211.14 g/mol |
| Precursor: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1036027-54-9 | C₈H₅F₃N₂ | 186.13 g/mol |
Synthesis of the Core Building Block
While the direct, one-step synthesis of this compound is not extensively detailed in readily available literature, a logical and convergent synthetic strategy can be devised based on established methodologies for constructing substituted 7-azaindoles. The most probable route involves the initial formation of a halogenated 5-(trifluoromethyl)-7-azaindole, followed by a cyanation reaction.
A plausible synthetic pathway is outlined below, starting from a substituted pyridine precursor.
Sources
- 1. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: A Technical Guide for Medicinal Chemists
Abstract
This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a highly strategic building block in modern drug discovery. We will dissect the critical role of its constituent parts—the 7-azaindole core, the trifluoromethyl group, and the nitrile functionality—in shaping the pharmacokinetic and pharmacodynamic properties of advanced therapeutic agents. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, chemical properties, and extensive applications, particularly in the realm of kinase inhibitor development. Detailed, field-proven synthetic protocols are provided to empower researchers in their quest for novel chemical entities.
Introduction: Deconstructing a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a cornerstone of medicinal chemistry.[1][2][3][4][5][6][7][8] Its isomeric relationship with indole allows it to act as a bioisostere, often leading to improved metabolic stability and pharmacokinetic profiles. The strategic incorporation of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, enhancing solubility and offering a crucial interaction point with biological targets.
The potency and selectivity of 7-azaindole-based compounds are further amplified by judicious substitution. The introduction of a trifluoromethyl (CF3) group at the 5-position is a prime example of this strategic design. The CF3 group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functionalities, while its lipophilicity can enhance membrane permeability.[9][10][11][12][13][14] Furthermore, the CF3 group is known to improve metabolic stability by blocking potential sites of oxidative metabolism.
The final piece of this molecular puzzle is the 4-carbonitrile (CN) group. The nitrile functionality is a versatile synthetic handle and a key pharmacophoric element.[15] It can participate in a variety of chemical transformations, allowing for the facile introduction of diverse functionalities. In the context of drug design, the nitrile group can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein's active site.
The convergence of these three structural motifs in This compound creates a molecule of immense value for the synthesis of targeted therapeutics, particularly kinase inhibitors.
The Role in Kinase Inhibition: A Gateway to Potent Therapeutics
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binder" in a multitude of kinase inhibitors. This is particularly evident in the development of Janus kinase (JAK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors.[16][17][18][19][20][21][22][23][24][25][26][27] These enzymes play crucial roles in cell signaling pathways, and their dysregulation is implicated in a wide range of diseases, including inflammatory disorders and cancer.
The 7-azaindole core of our target molecule provides the foundational interactions with the kinase hinge region. The 5-trifluoromethyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity. The 4-carbonitrile group can be a crucial anchoring point or a precursor to other functionalities that extend into solvent-exposed regions or other pockets of the ATP-binding site, further refining the inhibitor's profile.
The following diagram illustrates the general signaling pathway of JAK-STAT, a key target for inhibitors derived from this scaffold.
Caption: JAK-STAT signaling pathway and the point of intervention for derived inhibitors.
Synthetic Strategy: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that leverages well-established organometallic and heterocyclic chemistry. The following protocol outlines a reliable and scalable route.
Overview of the Synthetic Pathway
The synthetic route commences with the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key transformation involves the introduction of a halogen at the 4-position, followed by a palladium-catalyzed cyanation.
Caption: Synthetic pathway to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This step involves the N-oxidation of the pyridine ring followed by chlorination. This two-step, one-pot procedure is an adaptation of known methods for the synthesis of 4-chloro-7-azaindoles.[18][20]
-
Reagents and Materials:
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl3)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM at 0 °C, add m-CPBA (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add phosphorus oxychloride (POCl3) (3.0 eq) to the reaction mixture at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench by slow addition to a stirred mixture of ice and saturated NaHCO3 solution until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Synthesis of this compound
This final step employs a palladium-catalyzed cyanation of the 4-chloro intermediate. This method is highly efficient and tolerates a wide range of functional groups.[9][10][19]
-
Reagents and Materials:
-
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Zinc cyanide (Zn(CN)2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), Pd2(dba)3 (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of the target compound.
| Property | Value |
| Molecular Formula | C9H4F3N3 |
| Molecular Weight | 211.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound. Expected ¹H NMR signals would include resonances for the pyrrole and pyridine protons, with characteristic couplings. ¹³C NMR would show signals for the carbon atoms, including the nitrile and trifluoromethyl carbons. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through well-precedented chemical transformations. The unique combination of the 7-azaindole core, the trifluoromethyl group, and the nitrile functionality makes it an invaluable building block for the development of next-generation targeted therapies. As our understanding of the kinome and other target families continues to expand, the demand for such sophisticated and versatile chemical tools will undoubtedly grow, ensuring that this molecule and its derivatives remain at the forefront of drug discovery research.
References
-
Organic Chemistry Portal. Azaindole synthesis. [Link][1][12]
-
ACS Combinatorial Science. One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. [Link][1][2]
-
ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link][16][18][19]
-
ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link][3]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. [Link][4]
-
NIH. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link][5]
-
NIH. Innate C-H trifluoromethylation of heterocycles. [Link][9][13]
-
PubMed. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link][18]
-
Chemical Communications (RSC Publishing). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. [Link][11]
-
ResearchGate. Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Request PDF. [Link][19]
-
ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link][20]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link][6]
-
ChemRxiv. Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link][12]
-
PNAS. Innate C-H trifluoromethylation of heterocycles. [Link][13]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][21][25]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][19][22]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Organic Letters. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. [Link][7]
-
NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link][15]
-
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. [Link]
-
MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]
-
Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link][14]
- Google P
-
Googleapis.com. 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA. [Link][23]
-
Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. [24]
- Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
NIH. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile - PubChem. [Link]
- Google Patents. CN103080110A - Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile.
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][25]
-
PubMed. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. [Link][26]
-
PubMed. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. [Link][27]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
NIH. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
Sources
- 1. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. researchgate.net [researchgate.net]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 1196507-58-0 [sigmaaldrich.com]
- 14. chemscene.com [chemscene.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 18. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 19. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 21. labsolu.ca [labsolu.ca]
- 22. 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 1196507-58-0 [sigmaaldrich.com]
- 23. 1186501-72-3 | 5-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE | Tetrahedron [thsci.com]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. researchgate.net [researchgate.net]
- 26. 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine – Ascendex Scientific, LLC [ascendexllc.com]
- 27. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
"5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction: Navigating the Chemistry of a Modern Heterocycle
This compound is a fluorinated heterocyclic compound belonging to the 7-azaindole class. The strategic incorporation of a trifluoromethyl (CF3) group is a common tactic in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and bioavailability of parent heterocyles.[1] These modifications, however, necessitate a thorough understanding of the compound's reactivity and toxicological profile to ensure safe handling. This guide provides a comprehensive overview of the essential safety protocols, risk mitigation strategies, and emergency procedures for researchers and drug development professionals working with this reagent.
Compound Identification and Hazard Classification
Accurate identification and understanding of a compound's intrinsic hazards are the foundation of laboratory safety. The subject compound is classified as acutely toxic if swallowed.
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1261365-58-5 | [2] |
| Molecular Formula | C₉H₄F₃N₃ | [2] |
| Molecular Weight | 211.14 g/mol |
Globally Harmonized System (GHS) Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Pictogram: GHS06 (Skull and Crossbones)
-
Signal Word: Danger
-
Hazard Statement: H301 - Toxic if swallowed
-
Hazard Class: Acute Toxicity, Oral (Category 3)
The primary and most severe hazard identified for this compound is acute oral toxicity. While specific data on skin and inhalation toxicity is not available, the structural alerts from the trifluoromethylated pyridine core warrant a cautious approach, treating the compound as potentially harmful via all routes of exposure.
The Core of Safe Handling: A Risk-Based Workflow
A proactive approach to safety involves integrating controls at every stage of the compound's lifecycle in the laboratory. The following workflow illustrates the critical safety checkpoints from acquisition to disposal.
Caption: A workflow for the safe lifecycle management of the compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Reliance on a single layer of protection is insufficient. A combination of engineering controls and robust PPE is mandatory.
Primary Engineering Control: The Fume Hood
All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[3] This is the most critical engineering control as it minimizes the risk of inhaling aerosols or fine dust particles. The ventilation system should be checked before starting any work.[3]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for proper engineering controls but is essential to protect from direct contact.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be required for operations with a higher splash risk.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6] Contaminated gloves should be disposed of as hazardous waste.[6]
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or spills, additional protective clothing may be necessary to prevent skin exposure.[4][5]
-
Respiratory Protection: If there is a risk of exposure limits being exceeded, or if engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]
Protocols for Handling, Storage, and Disposal
Safe Handling Practices
Adherence to standard laboratory best practices is crucial.
-
Avoid dust formation and accumulation when handling the solid compound.[4][7]
-
Wash hands thoroughly after handling, even if gloves were worn.[5][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][10]
Storage Requirements
Proper storage is vital for maintaining the compound's integrity and preventing accidents.
-
Store in a tightly closed, properly labeled container.[7][8]
-
Store away from incompatible substances such as strong oxidizing agents.[5][7]
Waste Disposal
Disposal must comply with all local, regional, and national regulations.[8]
-
Never pour the compound or its solutions down the drain.[3][11]
-
Collect all waste material (including contaminated consumables like gloves and wipes) in a suitable, sealed container clearly labeled as hazardous waste.[11]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.[3]
Emergency Procedures: Preparedness and Response
Immediate and correct action is critical in the event of an emergency.
First Aid Measures
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[5][10] Rinse the mouth with water. Do not induce vomiting.[12] Never give anything by mouth to an unconscious person.[4][12]
-
Inhalation: Move the person to fresh air.[4][12] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Spill and Leak Response
-
Containment: Evacuate the immediate area and ensure adequate ventilation.[6] Eliminate all sources of ignition.[11]
-
Cleanup: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3][11] Carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal as hazardous waste.[6][11]
-
Reporting: Always report spills to your supervisor and follow your facility's established spill response procedures.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[6][13]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][6]
Toxicological Profile and Conclusion
The primary known hazard of this compound is its classification as a Category 3 acute oral toxicant. While comprehensive toxicological data is limited, the presence of the trifluoromethyl-pyridine and nitrile functional groups suggests a potential for skin and eye irritation.[13][14] The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the utmost care, assuming it is hazardous via all routes of exposure.
By integrating the engineering controls, PPE, and procedural guidelines outlined in this document, researchers can effectively mitigate the risks associated with this valuable chemical intermediate. A culture of safety, grounded in a thorough understanding of the potential hazards, is paramount to advancing scientific discovery responsibly.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Benchchem.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025, August 5).
- Carl ROTH.
- Cole-Parmer.
- KISHIDA CHEMICAL CO., LTD. (2023, February 1).
- Capot Chemical. (2025, December 24).
- Sigma-Aldrich. This compound.
- Benchchem. An In-depth Technical Guide to the Safe Handling of 5-(Trifluoromethyl)pyridine-2-thiol.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
- Fisher Scientific. (2015, September 30). 2,3-Dichloro-5-(trifluoromethyl)
- ChemicalBook. (2025, October 18).
- 5-(trifluoromethyl)
- 5-(Trifluoromethyl)-1H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, 1 gram, Reagent Grade.
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. capotchem.com [capotchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Synthesis of Tofacitinib: A Detailed Guide to the Pyrrolo[2,3-d]pyrimidine Core and its Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Tofacitinib's Core
Tofacitinib (marketed as Xeljanz®) is a potent inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3. This inhibition modulates signaling pathways of several cytokines crucial to the immune response, making tofacitinib a cornerstone therapy for autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[1][2] The molecular architecture of tofacitinib is a testament to modern medicinal chemistry, featuring a distinct heterocyclic core—the pyrrolo[2,3-d]pyrimidine scaffold—covalently linked to a chiral 3-amino-4-methylpiperidine moiety.[3][4]
This application note aims to provide a comprehensive technical guide on the synthesis of tofacitinib, with a particular focus on the preparation and application of its pivotal heterocyclic intermediate. It is critical to establish at the outset that the core of tofacitinib is a pyrrolo[2,3-d]pyrimidine , often referred to as a 7-deazapurine. While other structurally related heterocycles, such as pyrrolo[2,3-b]pyridines, are valuable in medicinal chemistry, they do not form the central scaffold of tofacitinib. This guide will therefore focus on the scientifically accurate synthetic pathways to tofacitinib, beginning with its true key intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical upstream process in the manufacturing of tofacitinib and other kinase inhibitors.[5][6] Its reactivity at the C4 position is exploited for the crucial nucleophilic aromatic substitution (SNAr) reaction with the piperidine side chain.[1] Several synthetic routes have been developed, aiming for high yield, purity, and scalability. Below is a common and efficient multi-step synthesis.
Synthetic Workflow Overview
The following diagram outlines a prevalent pathway for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Multi-step synthesis of the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl cyanoacetate and thiourea at 0-5°C.[7]
-
Stir the mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 8-10 hours.[7]
-
Cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with ethanol, and dried to yield 2-mercapto-4-amino-6-hydroxypyrimidine.
Causality: This is a classical condensation reaction to form the pyrimidine ring. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the cyclization with thiourea.
Step 2: Desulfurization to 4-Amino-6-hydroxypyrimidine
-
Suspend the 2-mercapto-4-amino-6-hydroxypyrimidine in an aqueous ammonia solution.
-
Add Raney nickel to the suspension.[7]
-
Heat the mixture at 80-100°C for 4-6 hours.
-
Filter the hot solution to remove the Raney nickel.
-
Cool the filtrate to room temperature to allow the product to precipitate. Filter, wash with water, and dry to obtain 4-amino-6-hydroxypyrimidine.
Causality: Raney nickel is a highly effective catalyst for the hydrogenolysis of sulfur compounds. In this step, it removes the mercapto group, replacing it with a hydrogen atom.
Step 3: Annulation to form the Pyrrole Ring: 4-Hydroxypyrrolo[2,3-d]pyrimidine
-
Dissolve 4-amino-6-hydroxypyrimidine and sodium acetate in water.
-
Heat the solution to 60-80°C.
-
Slowly add an aqueous solution of 2-chloroacetaldehyde.[7]
-
Stir the reaction mixture for 4-6 hours.
-
Cool to room temperature, filter the resulting solid, wash with water, and dry to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.
Causality: This step involves a condensation reaction between the amino group of the pyrimidine and the aldehyde of 2-chloroacetaldehyde, followed by an intramolecular cyclization to form the fused pyrrole ring.
Step 4: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Add 4-hydroxypyrrolo[2,3-d]pyrimidine to phosphorus oxychloride (POCl₃).[7]
-
Heat the mixture to reflux (around 80-100°C) and stir for 2-4 hours.
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully quench the reaction mixture with ice water at 0-10°C.
-
Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallization from toluene can be performed for further purification.[7]
Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Part 2: The Coupling Reaction and Final Assembly of Tofacitinib
With the key heterocyclic intermediate in hand, the next crucial phase is the coupling with the chiral piperidine side chain, followed by the addition of the cyanoacetyl group.
Protection of the Pyrrole Nitrogen
To prevent side reactions during the coupling step, the nitrogen of the pyrrole ring is often protected, typically with a tosyl group.[1]
Protocol for Tosyl Protection:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane.
-
Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
-
Cool the solution to 0°C and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in dichloromethane.[8]
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.[8]
The SNAr Coupling Reaction
The core of tofacitinib is assembled via a nucleophilic aromatic substitution (SNAr) reaction between the protected pyrrolo[2,3-d]pyrimidine and the chiral piperidine derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Caption: Key coupling and final synthesis steps for Tofacitinib.
Protocol for SNAr Coupling and Deprotection:
-
Combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in water.
-
Add a base, such as potassium carbonate.[1]
-
Heat the mixture to 90-100°C and stir for 12 hours, monitoring the reaction by HPLC or TLC.[1]
-
After completion, cool the reaction and extract the product.
-
The tosyl group is then removed by hydrolysis with a base like sodium hydroxide.
-
The benzyl protecting group on the piperidine nitrogen is removed by catalytic hydrogenation (e.g., using Palladium on carbon).
Final Acylation Step
The final step is the acylation of the secondary amine on the piperidine ring with a cyanoacetyl group.
-
React the deprotected amine intermediate with an activated cyanoacetic acid derivative, such as ethyl cyanoacetate, in the presence of a suitable base.
-
The resulting tofacitinib free base can then be converted to its citrate salt for pharmaceutical formulation.
| Step | Key Reagents | Typical Conditions | Purpose |
| Tosyl Protection | TsCl, Et₃N, DMAP | 0°C to RT, CH₂Cl₂ | Protects the pyrrole nitrogen to avoid side reactions.[1] |
| SNAr Coupling | K₂CO₃, (3R,4R)-piperidine | 90-100°C, H₂O | Forms the crucial C-N bond between the two key fragments.[1] |
| Deprotection | 1. NaOH 2. Pd/C, H₂ | Sequential steps | Removes the tosyl and benzyl protecting groups. |
| Acylation | Ethyl Cyanoacetate | Base | Installs the final cyanoacetyl moiety. |
Part 3: The User-Mentioned Intermediate: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The molecule specified in the topic, this compound, belongs to a different class of heterocyclic compounds—the pyrrolo[2,3-b]pyridines (also known as 7-azaindoles). While structurally related to the core of tofacitinib, there are key differences:
-
Heterocyclic Core: Pyrrolo[2,3-b ]pyridine vs. Pyrrolo[2,3-d ]pyrimidine.
-
Substitution Pattern: The trifluoromethyl and carbonitrile groups are not present in the tofacitinib structure.
Derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), making them candidates for cancer therapy, not immunosuppression.[9]
The synthesis of such compounds generally involves building the pyrrolo[2,3-b]pyridine core and then introducing the desired functional groups. For instance, a general synthesis of substituted 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines has been reported starting from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[9]
General Synthesis of Substituted 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in methanol, add an appropriate aldehyde and potassium hydroxide.[9]
-
The reaction is stirred at an elevated temperature (e.g., 50°C) for several hours.
-
The resulting intermediate can then undergo further reactions, such as reduction, to yield the final products.[9]
This distinction underscores the importance of precise structural knowledge in drug synthesis. While both scaffolds are valuable in medicinal chemistry, their applications and synthetic routes are distinct.
Conclusion
The synthesis of tofacitinib is a multi-step process that hinges on the efficient construction of its pyrrolo[2,3-d]pyrimidine core and its subsequent coupling to a chiral piperidine side chain. The key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile building block whose preparation is a critical first stage in the overall synthetic campaign. Understanding the specific reaction mechanisms and the rationale behind each step—from ring formation and protection to coupling and final functionalization—is essential for researchers in the field. This guide provides a scientifically grounded framework for this synthesis, clarifying the correct molecular structures and offering detailed protocols for their preparation.
References
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.[Link]
-
PubChem. Tofacitinib. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks.[Link]
- Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
ScienceDirect. Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio.[Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
-
ResearchGate. Chemical structure of tofacitinib.[Link]
-
Thieme. Tofacitinib. Pharmaceutical Substances. [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-SS-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in the Synthesis of Next-Generation JAK Inhibitors
Abstract
The Janus kinase (JAK) family of enzymes represents a pivotal target in the treatment of autoimmune diseases, inflammatory conditions, and certain cancers.[1][2][3] The development of small molecule inhibitors targeting the JAK-STAT signaling pathway has revolutionized therapeutic strategies for conditions like rheumatoid arthritis and psoriasis.[1][4] This technical guide details the significance, synthesis, and application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , a highly functionalized and valuable intermediate for the development of potent and selective JAK inhibitors. We provide in-depth protocols for its synthesis and subsequent conversion into a model JAK inhibitor, alongside essential analytical and safety procedures for researchers in medicinal chemistry and drug development.
Introduction: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a primary communication route for over 50 cytokines and growth factors, making it central to immune cell development, activation, and function.[5][6][7][8] Dysregulation of this pathway is a known driver of numerous inflammatory and autoimmune disorders.[4][7] JAK inhibitors function by blocking the ATP-binding site of these kinases, thereby interrupting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][8] This action effectively dampens the inflammatory cytokine signaling responsible for disease pathology.
The core structure of many successful JAK inhibitors, such as Tofacitinib and Oclacitinib, is built upon a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.[1][2][9] The intermediate, This compound , is of particular interest for several reasons:
-
Pyrrolo[2,3-b]pyridine Core: This scaffold acts as a bioisostere of purine and is crucial for binding to the hinge region of the kinase domain.
-
Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group at the 5-position can significantly enhance metabolic stability, binding affinity, and cell permeability of the final compound.[10] The C-F bond is exceptionally strong and resistant to metabolic breakdown.[10]
-
Nitrile (CN) Group: The carbonitrile at the 4-position is a versatile chemical handle. It can be a key pharmacophoric feature itself or serve as a reactive site for elaboration into the final drug structure, often through nucleophilic substitution reactions.
This guide will first elucidate the JAK-STAT pathway, then provide a robust synthetic protocol for the title intermediate, and finally, demonstrate its utility in the synthesis of a novel JAK inhibitor.
The JAK-STAT Signaling Pathway: A Primer
Understanding the target pathway is fundamental to appreciating the mechanism of action of the inhibitors. The process is a direct route from a cell-surface receptor to the nucleus.
Mechanism Overview:
-
Ligand Binding & Dimerization: A cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface, causing receptor units to pair up (dimerize).[5]
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[6][8]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[7][8] Once docked, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the cell nucleus.[4]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes that regulate inflammation, immunity, and cell proliferation.[5][6]
Synthesis Protocol: this compound
The synthesis of this key intermediate can be achieved from commercially available starting materials. The following protocol outlines a robust and scalable synthetic route.
Sources
- 1. nbinno.com [nbinno.com]
- 2. research.unl.pt [research.unl.pt]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
The Strategic Application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold of 7-Azaindole and the Rise of a Key Intermediate
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents with high efficacy and selectivity has led medicinal chemists to a class of heterocyclic compounds known as azaindoles. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure. Its remarkable versatility as a bioisostere of indole and purine, coupled with the strategic placement of a nitrogen atom in the pyridine ring, allows for crucial hydrogen bonding interactions with a multitude of biological targets. This has rendered 7-azaindole derivatives as cornerstones in the development of treatments for a wide array of diseases, from cancer to inflammatory conditions.[1][2]
This application note delves into a particularly promising derivative: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . This molecule is not merely another analog; its unique trifluoromethyl and nitrile substitutions at the 5- and 4-positions, respectively, imbue it with distinct chemical properties that make it a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors. We will explore its significance, its role in the design of targeted therapies, and provide detailed protocols for its utilization in a research and drug development setting.
The Significance of Trifluoromethyl and Nitrile Moieties in Drug Design
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate. In the context of the 7-azaindole scaffold, the -CF3 group at the 5-position has been shown to be particularly advantageous. It can engage in crucial hydrogen bonding interactions with amino acid residues in the active sites of kinases, such as the glycine residue G485 in Fibroblast Growth Factor Receptor (FGFR), thereby significantly improving the inhibitory potency of the molecule.[3][4]
The nitrile (-CN) group at the 4-position serves as a versatile chemical handle. It can be readily transformed into other functional groups, such as carboxylic acids or amines, allowing for the exploration of a wide chemical space during lead optimization. This functional group versatility is paramount in fine-tuning the pharmacological properties of a drug candidate.
Application in Kinase Inhibitor Drug Discovery
The 7-azaindole core is a proven hinge-binding motif for a variety of protein kinases.[2] The additional nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the adenine moiety of ATP and enabling potent inhibition of these enzymes. The abnormal activation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][5]
Derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have demonstrated significant potential as inhibitors of several key kinases implicated in oncology and immunology, including:
-
Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a key driver in various cancers, including breast, lung, and bladder cancer.[3][5]
-
FMS-like Tyrosine Kinase 3 (FLT3) : Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[6]
-
Janus Kinases (JAKs) : The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and hematological malignancies.
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) : Overexpression of IGF-1R is associated with tumor growth and resistance to cancer therapies.[7]
The compound this compound serves as a critical starting material for the synthesis of potent inhibitors targeting these kinases.
Logical Workflow for Kinase Inhibitor Development
Figure 1: A generalized workflow for the development of kinase inhibitors starting from this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis of derivatives from this compound and their subsequent evaluation as kinase inhibitors.
Protocol 1: Synthesis of a 4-Substituted-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is a representative example of how the nitrile group can be utilized for further chemical modification.
Objective: To synthesize a derivative of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for biological screening.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly effective in mediating cross-coupling reactions like the Suzuki reaction, which is a robust method for forming carbon-carbon bonds.
-
Base: The base is essential for the activation of the boronic acid and to facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of a synthesized compound against a target kinase (e.g., FGFR1).
Materials:
-
Synthesized 7-azaindole derivative
-
Recombinant human FGFR1 kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the substrate peptide, and the recombinant FGFR1 kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validating System:
-
Controls: Include positive controls (no inhibitor) and negative controls (no kinase) to establish the baseline and background signals.
-
Reference Inhibitor: Run a known inhibitor of the target kinase in parallel to validate the assay performance.
Data Presentation
Table 1: Inhibitory Activity of Exemplary 7-Azaindole Derivatives against FGFR1
| Compound ID | R Group at 4-position | FGFR1 IC50 (nM) |
| 1 | -CN (starting material) | >10,000 |
| 2a | 3,5-dimethoxyphenyl | 7[4] |
| 2b | 4-methoxyphenyl | 50 |
| 2c | Phenyl | 150 |
Data is hypothetical and for illustrative purposes, except where cited.
Conclusion and Future Perspectives
This compound stands out as a strategically designed building block in medicinal chemistry. Its inherent structural features, particularly the 7-azaindole core and the trifluoromethyl group, make it an ideal starting point for the development of potent and selective kinase inhibitors. The versatility of the nitrile group further enhances its utility, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. As our understanding of the kinome and its role in disease continues to expand, the demand for such well-crafted chemical tools will undoubtedly grow, solidifying the importance of this compound in the future of drug discovery.
References
-
Bulusu, A. C., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(1), 24-38. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(3), 250-254. [Link]
-
Gomez-Alvarez, M., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(5), 1031-1035. [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1191. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21551. [Link]
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]
-
Gomaa, A. M. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E237-E241. [Link]
-
AHH Chemical Co., Ltd. (n.d.). 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. [Link]
-
Fujimoto, T., & Isobe, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 159-172. [Link]
-
Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]
-
El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie, 351(12), e1800207. [Link]
-
Creek, D. J., et al. (2012). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem, 7(10), 1775-1782. [Link]
- Ke, Y., et al. (2011). 3-Hetaryl-substituted pyrrolo[2,3-b]pyridine derivatives as PDK1 inhibitors.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1191. [Link]
-
Wang, C., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry, 100, 117631. [Link]
-
Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
-
Szafraniec-Szczęsny, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
- Akrit, S., et al. (2014). 3,5-(un)substituted-1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine dual ITK and JAK3 kinase inhibitors.
- Taylor, E. C., & Kuhnt, D. (1994). Process for preparing 5-substituted pyrrolo-[2,3-d]pyrimidines.
-
Blumenkopf, T. A., et al. (2007). Pyrrolo[2,3-d]pyrimidine compounds. PubChem. [Link]
-
El-Damasy, A. K., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(5), 754. [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Kinase Inhibitor Library based on the 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Scaffold
Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structural architecture allows it to function as a bioisostere of purines and indoles, enabling it to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][4] The strategic placement of a nitrogen atom in the six-membered ring can enhance binding affinity and modulate physicochemical properties compared to its indole counterpart.[1] This guide provides an in-depth exploration of a highly functionalized 7-azaindole derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , as a core building block for the synthesis of diverse kinase inhibitor libraries.
The trifluoromethyl (CF₃) group at the 5-position is a key feature, often introduced to enhance metabolic stability and binding affinity through favorable interactions within the kinase active site.[5][6] The carbonitrile (-CN) group at the 4-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations for the generation of a library of analogues. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5][7][8][9]
This document will detail the synthetic rationale, provide step-by-step protocols for the preparation of this key intermediate, and outline its application in the construction of a kinase inhibitor library through diversity-oriented synthesis.
Physicochemical Properties of the Core Scaffold
A clear understanding of the physicochemical properties of the core scaffold is essential for designing a successful kinase inhibitor library.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₅F₃N₄ | Provides the elemental composition. |
| Molecular Weight | 238.17 g/mol | A lower molecular weight starting point allows for the addition of various diversity elements without exceeding the typical molecular weight range for oral drugs ("Rule of Five"). |
| LogP (Predicted) | ~2.5 | Indicates moderate lipophilicity, a good starting point for balancing solubility and permeability in final compounds. |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | The pyrrole N-H is a crucial hydrogen bond donor for hinge binding in many kinases.[10] |
| Hydrogen Bond Acceptors | 4 (pyridine N, nitrile N, 3x F) | Multiple hydrogen bond acceptors provide opportunities for specific interactions within the ATP binding pocket. |
Synthetic Pathway for this compound
The synthesis of the target scaffold can be achieved through a multi-step process, beginning with the construction of the core 7-azaindole ring system, followed by sequential functionalization at the 5- and 4-positions. The following is a representative synthetic workflow.
Sources
- 1. Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a bioisostere of indole, features a unique arrangement of hydrogen-bond donors and acceptors, making it a critical component in a multitude of biologically active molecules, particularly kinase inhibitors.[1][2][3] The specific substrate, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , combines this valuable core with two potent electron-withdrawing groups: a trifluoromethyl (CF₃) group and a nitrile (CN) group. These functional groups can significantly influence the electronic properties of the heterocyclic system, often enhancing binding affinities and modulating metabolic stability.
This guide provides detailed protocols and expert insights for executing palladium-catalyzed cross-coupling reactions on this advanced intermediate. The methodologies described herein are designed to be robust starting points for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. We will focus on two of the most powerful and versatile C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
General Considerations for Successful Cross-Coupling
Palladium-catalyzed reactions are powerful but sensitive to several experimental variables. Consistent and reproducible results depend on careful attention to the following details.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Therefore, all reactions must be assembled under an inert atmosphere (Nitrogen or Argon). This is most reliably achieved by evacuating and backfilling the reaction vessel three times.[4]
-
Solvent Degassing: Oxygen dissolved in reaction solvents is a primary cause of catalyst deactivation and can promote side reactions like the homocoupling of boronic acids.[4][5] Solvents should be thoroughly degassed using methods such as sparging with an inert gas for 15-20 minutes, freeze-pump-thaw cycles, or sonication under vacuum.
-
Reagent Purity: The purity of all reagents is critical. Amines, in particular, can contain impurities that inhibit the catalyst; distillation or filtration through a plug of alumina may be necessary.[4] Boronic acids should be assessed for purity, as they can undergo decomposition or dehydration upon storage.
-
Catalyst System: The choice of palladium source (precatalyst) and ligand is the most crucial parameter for success. Modern precatalysts, such as G2, G3, or G4 palladacycles, are often preferred as they are air-stable and generate the active Pd(0) species reliably in situ.[4][6] The ligand's steric and electronic properties must be matched to the substrates to facilitate the key steps of oxidative addition and reductive elimination.[7]
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures.[8][9] It involves the coupling of an organohalide (or triflate) with an organoboron species, typically a boronic acid or ester.[10]
Mechanism Overview
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-azaindole substrate, forming a Pd(II) complex. This is often the rate-determining step.[9][11]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[10][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes the coupling of a halo-substituted this compound with phenylboronic acid. The electron-deficient nature of the azaindole core should facilitate oxidative addition.
| Parameter | Recommended Condition | Rationale / Causality |
| Substrate | 4-carbonitrile-5-(CF₃)-X-7-azaindole (X=Br, I) | Reactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and stability.[9] |
| Coupling Partner | Phenylboronic Acid (1.2 - 1.5 equiv.) | A slight excess ensures complete consumption of the limiting substrate. |
| Pd Source | Pd(dppf)Cl₂ or XPhos Pd G3 (1-5 mol%) | Pd(dppf)Cl₂ is a classic, robust catalyst for Suzuki. XPhos-based precatalysts are highly active for heteroaryl couplings.[13][14] |
| Ligand | dppf or XPhos (1-5 mol%) | Electron-rich, bulky phosphine ligands promote both oxidative addition and reductive elimination.[11] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Carbonates are effective and compatible with many functional groups. Cs₂CO₃ is more soluble and often more effective.[10][15] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DME/H₂O | A polar aprotic solvent is needed. A small amount of water is often crucial for the transmetalation step.[11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition step. |
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add the halo-azaindole substrate (1.0 equiv.), phenylboronic acid (1.3 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add the palladium precatalyst, e.g., XPhos Pd G3 (0.03 equiv.).
-
Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle two more times.
-
Through the septum, add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Place the reaction vial in a preheated heating block at 100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting:
-
No Reaction/Low Conversion: Ensure reagents are pure and the solvent is rigorously degassed. Increase temperature or catalyst loading. Consider a more active catalyst system (e.g., different ligand). The oxidative addition may be challenging despite the electron-withdrawing groups.[5]
-
Protodeboronation of Boronic Acid: This side reaction consumes the coupling partner. Ensure the reaction is not run for an excessively long time and that the base is not overly strong. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[11]
-
Homocoupling: This suggests the presence of oxygen. Improve degassing procedures.[4]
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with a vast range of amines.[16][17][18] This is particularly valuable for synthesizing libraries of compounds for SAR studies.
Mechanism Overview
The mechanism is analogous to the Suzuki coupling:
-
Oxidative Addition: Pd(0) adds to the aryl halide to form a Pd(II) intermediate.[16][18]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[18]
-
Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, releasing the desired product and regenerating the Pd(0) catalyst.[16][17]
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol details the coupling of a halo-azaindole with a secondary cyclic amine, morpholine. The N-H of the pyrrole ring on the azaindole substrate can compete for reaction, but modern catalyst systems often provide high selectivity for the C-X bond.[19]
| Parameter | Recommended Condition | Rationale / Causality |
| Substrate | 4-carbonitrile-5-(CF₃)-X-7-azaindole (X=Br, Cl) | Aryl chlorides can be viable substrates with modern, highly active catalysts.[16] |
| Coupling Partner | Morpholine (1.2 - 2.0 equiv.) | A slight excess drives the reaction to completion. |
| Pd Source | RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%) | These are state-of-the-art precatalysts for C-N coupling, especially for challenging substrates or unprotected N-H heterocycles.[1][20] |
| Ligand | RuPhos or BrettPhos (2-5 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for promoting the reductive elimination step.[21] |
| Base | NaOtBu or LHMDS (1.5 - 2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions. LHMDS can be effective for substrates with sensitive functional groups.[20][22] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, polar aprotic solvents are standard. Toluene is often a good choice for higher temperatures. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to facilitate the C-N reductive elimination. |
Step-by-Step Methodology:
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.04 equiv.) and the base (e.g., NaOtBu, 2.0 equiv.) to a dry reaction vial containing a stir bar.
-
In a separate vial, dissolve the halo-azaindole substrate (1.0 equiv.) and morpholine (1.5 equiv.) in the chosen anhydrous solvent (e.g., Toluene, to 0.1 M).
-
Add the substrate/amine solution to the vial containing the catalyst and base.
-
Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a preheated heating block at 100 °C.
-
Stir the reaction for 6-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting:
-
Hydrodehalogenation: This side reaction replaces the halogen with hydrogen. It can be caused by moisture or β-hydride elimination from the amido-complex. Ensure anhydrous conditions. A different ligand/base combination may be needed.[18]
-
Glutarimide Hydrolysis (if applicable): For substrates containing sensitive groups like glutarimides, strong bases can cause hydrolysis. Using a base like LHMDS, which may act as an in-situ protecting group, can be beneficial.[20]
-
Low Yield with Primary Amines: Primary amines can undergo double arylation. Using an "ammonia equivalent" or carefully controlling stoichiometry can prevent this.[16]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020-12-11). [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010-08-25). [Link]
-
ACS Publications. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021-07-09). [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024-01-22). [Link]
-
Chegg.com. Solved 1. A common problem in palladium-catalyzed. (2023-11-25). [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. (2002-08-06). [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022-07-10). [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2010-08-25). [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. (2022-08-10). [Link]
-
Flow Chemistry. Sonogashira Coupling. [Link]
-
National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023-12-12). [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
SpringerLink. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]
-
Oakwood Chemical. 5-(Trifluoromethyl)-1H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, 1 gram, Reagent Grade. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021-06-09). [Link]
-
ResearchGate. Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021-01-04). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols for the Characterization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Abstract
This comprehensive guide provides detailed analytical methodologies for the structural elucidation and purity assessment of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 1261365-58-5), a key heterocyclic intermediate in contemporary drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and step-by-step protocols for a multi-technique characterization approach. We will delve into the causality behind experimental choices, ensuring a robust and validated analytical workflow. The methods detailed herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Introduction: The Significance of a Well-Characterized Intermediate
This compound belongs to the 7-azaindole class of compounds, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with purines and indoles.[2] The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this particular intermediate a valuable building block in the synthesis of targeted therapeutics, such as kinase inhibitors.[3] Given its role in the development of potential new medicines, rigorous characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of downstream research and the quality of the final active pharmaceutical ingredient (API).
This guide is structured to provide not just the "how" but also the "why" behind each analytical technique, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them as needed.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on detailed analytical characterization.
| Property | Value | Source |
| CAS Number | 1261365-58-5 | [1] |
| Molecular Formula | C₉H₄F₃N₃ | [4] |
| Molecular Weight | 211.14 g/mol | [1] |
| Appearance | Solid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound with fluorine, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is indispensable.
Rationale and Experimental Considerations
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the trifluoromethyl and nitrile groups.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The presence of the CF₃ group will result in characteristic splitting patterns (quartet) for the carbon to which it is attached and will influence the chemical shifts of neighboring carbons.
-
¹⁹F NMR: Directly observes the fluorine atoms. For a CF₃ group, a singlet is typically expected (unless there are other fluorine atoms or chiral centers nearby). Its chemical shift is indicative of the electronic environment.[6][7]
Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices for heterocyclic compounds.[3] Ensure the solvent is free from residual water and other impurities.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[8] For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used, though modern spectrometers can reference internally.
Data Acquisition Protocol
The following parameters are provided as a starting point and should be optimized for the specific instrument used.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer | 400 MHz or higher | 101 MHz or higher | 376 MHz or higher |
| Pulse Program | Standard 1D pulse | 1D with proton decoupling | Standard 1D pulse |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds | 1-5 seconds |
| Number of Scans | 16-64 | 1024-4096 | 32-128 |
Expected Spectral Features
While the exact spectrum for this specific compound is not publicly available, based on the analysis of similar structures, the following are anticipated:
-
¹H NMR: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyrrolopyridine ring. A broad singlet at lower field for the N-H proton of the pyrrole ring is also expected.
-
¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon (typically 115-120 ppm), and a characteristic quartet for the trifluoromethyl carbon (around 120-130 ppm with a large C-F coupling constant).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be indicative of the electron-withdrawing nature of the heterocyclic system.
Mass Spectrometry (MS): Confirming Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of the molecule.
Rationale and Experimental Choices
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds, minimizing fragmentation and preserving the molecular ion.[9]
-
Analysis Mode: Positive ion mode is typically preferred for nitrogenous bases as they readily accept a proton to form [M+H]⁺ adducts.
-
Resolution: High-resolution analysis (e.g., using Orbitrap or TOF analyzers) is essential to obtain a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence (typically < 5 ppm error).[10]
Workflow for HRMS Analysis
Caption: High-Resolution Mass Spectrometry (HRMS) workflow.
Data Interpretation
The primary goal is to identify the [M+H]⁺ ion. For C₉H₄F₃N₃, the expected exact mass of the neutral molecule is 211.0357. Therefore, the protonated molecule [C₉H₅F₃N₃]⁺ should have an m/z of approximately 212.0435. The measured mass should be within 5 ppm of this theoretical value to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of small molecules and for identifying impurities.
Rationale for Method Development
-
Stationary Phase: A reversed-phase C18 column is a versatile starting point for many organic molecules. However, for fluorinated compounds, a pentafluorophenyl (PFP) or a fluorinated alkyl phase can offer alternative selectivity and improved peak shape due to specific interactions with the fluorinated analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (acetonitrile or methanol) is typically employed to ensure good separation of the main compound from any potential impurities with different polarities.
-
Detection: UV detection is suitable for this compound due to the presence of the chromophoric pyrrolopyridine ring system. A wavelength of approximately 254 nm is a good starting point, but a full UV scan should be performed to determine the wavelength of maximum absorbance (λₘₐₓ).
HPLC Protocol
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile) and dilute to approximately 0.1 mg/mL with the initial mobile phase composition.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent across multiple injections.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups.
Rationale and Expected Vibrations
-
N-H Stretch: The pyrrole N-H group should exhibit a stretching vibration, typically in the range of 3200-3400 cm⁻¹.
-
C≡N Stretch: The nitrile group has a very characteristic and sharp absorption band around 2220-2260 cm⁻¹.[1]
-
C-F Stretch: The trifluoromethyl group will show strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C and C=N Stretches: The pyrrolopyridine ring system will have several characteristic absorptions in the 1450-1650 cm⁻¹ region.
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Procedure: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Thermal Analysis: Assessing Stability and Physical Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's thermal stability, melting point, and decomposition profile.[5][6]
Rationale and Application
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event) and can reveal information about crystallinity and polymorphism.[11]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify any residual solvent or water.[12]
TGA/DSC Protocol
Caption: Simultaneous TGA/DSC analysis workflow.
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a suitable pan (e.g., aluminum or alumina).
-
Atmosphere: Purge the instrument with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).
Data Interpretation
-
DSC Thermogram: A sharp endothermic peak will indicate the melting point of the crystalline solid.
-
TGA Thermogram: A sharp drop in mass indicates thermal decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. Any mass loss at lower temperatures (e.g., below 120 °C) may indicate the presence of residual solvent or water.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy for structural elucidation, high-resolution mass spectrometry for elemental composition confirmation, HPLC for purity assessment, FTIR for functional group identification, and thermal analysis for stability and physical property determination is essential for ensuring the quality and integrity of this important pharmaceutical intermediate. Adherence to these protocols will provide researchers with the confidence needed to advance their drug discovery and development programs.
References
-
Sievanen, E., Noponen, V., Kral, V., Briza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. Available from: [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21567-21575. Available from: [Link]
-
AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Available from: [Link]
-
Oxford Instruments. (n.d.). 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. Available from: [Link]
-
Zhang, D., et al. (2016). Supporting Information: One-pot syntheses of N-(α-fluorovinyl)azole derivatives from N-(diphenylmethylene)-2,2,2-trifluoroethanamine. RSC Advances. Available from: [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. (n.d.). 1H, 13C and 19F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]
- Shaker, Y. M. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E183-E187.
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
- Google Patents. (n.d.). USRE41783E1 - Pyrrolo[2,3-D]pyrimidine compounds.
-
PubMed. (2018). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. Retrieved from [Link]
-
ResearchGate. (2022). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
PubMed. (2022). Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-HRMS-Based Metabolomics for Profiling the Metabolites in Different Plant Parts of Centella asiatica. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling of Commercial Enocianina and Evaluation of Their Antioxidant and Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidopsis thaliana shoot tissues. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Trifluoromethyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1036027-54-9 [sigmaaldrich.com]
- 6. azom.com [azom.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rigaku.com [rigaku.com]
- 12. tainstruments.com [tainstruments.com]
Application Notes and Protocols: The Strategic Use of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in the Synthesis of Advanced FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the 7-Azaindole Scaffold in Targeting FGFR
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in a variety of human cancers, including bladder, lung, and breast cancer.[4][5] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.[1][6]
Small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain have emerged as a promising class of anti-cancer agents.[4] Within this landscape, compounds built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have demonstrated significant potential. This core structure is a privileged scaffold in medicinal chemistry as it can form key hydrogen bonding interactions with the kinase hinge region, a critical feature for potent and selective inhibition.
This guide focuses on a key building block, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , and its application in the synthesis of next-generation FGFR inhibitors. The trifluoromethyl group at the 5-position can enhance metabolic stability and cell permeability, while the carbonitrile at the 4-position serves as a versatile chemical handle for introducing further complexity and optimizing pharmacokinetic and pharmacodynamic properties.
The FGFR Signaling Pathway: A Target for Therapeutic Intervention
The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular responses.[1][2] FGFR inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking the initial phosphorylation event and abrogating the downstream signaling.
Figure 2: Proposed Synthetic Workflow for an FGFR Inhibitor.
Physicochemical Properties of the Starting Material
| Property | Value |
| Molecular Formula | C₉H₄F₃N₃ |
| Molecular Weight | 211.14 g/mol |
| CAS Number | 1261365-58-5 [3] |
| Appearance | Solid |
Detailed Protocols
Protocol 1: Synthesis of 4-(Aminomethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This protocol describes the reduction of the nitrile group of the starting material to a primary amine. This transformation is a key step in preparing the scaffold for further derivatization.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of lithium aluminum hydride (4.0 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake with EtOAc.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-(aminomethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Synthesis of an Exemplary FGFR Inhibitor via Amide Coupling
This protocol outlines the coupling of the synthesized amine with a substituted benzoic acid to form the final inhibitor.
Materials:
-
4-(Aminomethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
Substituted benzoic acid (e.g., 3,5-dimethoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted benzoic acid (1.1 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(aminomethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (2.0 eq.) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final FGFR inhibitor.
Protocol 3: In Vitro FGFR Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a specific FGFR isoform (e.g., FGFR1).
Materials:
-
Synthesized FGFR inhibitor
-
Recombinant human FGFR1 kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor dilution, and the FGFR1 kinase.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Expected Biological Activity
Based on published data for structurally similar compounds, inhibitors synthesized from the 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold are expected to exhibit potent and selective inhibition of FGFR kinases.
| Compound Scaffold | Target | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | [1] |
Troubleshooting and Field-Proven Insights
-
Nitrile Reduction: The reduction of the nitrile can sometimes be challenging. If the reaction is sluggish, consider using a more potent reducing agent or higher reaction temperatures. Ensure all reagents and solvents are strictly anhydrous as LiAlH₄ reacts violently with water.
-
Amide Coupling: The success of the amide coupling reaction is dependent on the efficient activation of the carboxylic acid. Ensure that the activating agents (EDC and HOBt) are of high quality.
-
Purification: The final compound may require purification by preparative HPLC to achieve high purity for biological testing.
Safety Precautions
-
This compound is classified as acutely toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [3]* Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only in a fume hood under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Current time information in Winnipeg, CA. (n.d.). Google.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22186-22194. Available from: [Link]
-
Xiong, B., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Available from: [Link]
-
Bao, H., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 66(15), 10488-10503. Available from: [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
- Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. (n.d.). Google Patents.
- Novel fgfr inhibitors and uses thereof. (n.d.). Google Patents.
-
FGFR INHIBITOR COMPOUND IN SOLID FORM AND PREPARATION METHOD THEREFOR. (2020). European Patent Office. Retrieved January 16, 2026, from [Link]
- FGFR inhibitors and methods of making and using the same. (n.d.). Google Patents.
-
V, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1543-1549. Available from: [Link]
-
Kumar, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 837-864. Available from: [Link]
-
Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
-
Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3379. Available from: [Link]
-
Cui, J. J., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 41-45. Available from: [Link]
-
Jeanty, M., et al. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 12(23), 5584-5587. Available from: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Scalable synthesis and properties of 7-methyl- 4-azaindole. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
- 3. 5-(Trifluoromethyl)-1H-pyrrolo 2,3-b pyridine-4-carbonitrile AldrichCPR 1261365-58-5 [sigmaaldrich.com]
- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support guide for the synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . This molecule, built on the medicinally significant 7-azaindole scaffold, presents unique synthetic challenges due to its specific functionalization.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot the complexities of this multi-step synthesis, ensuring higher yields and purity.
We will explore a plausible and robust synthetic pathway, address common experimental hurdles in a direct question-and-answer format, provide optimized protocols, and summarize critical reaction parameters.
Proposed Synthetic Pathway
The synthesis of this highly functionalized 7-azaindole is not a trivial one-pot reaction. A logical and flexible approach involves the construction of the core 7-azaindole ring, followed by sequential, regioselective installation of the trifluoromethyl and nitrile groups. The following pathway is proposed based on established methodologies for azaindole synthesis and functionalization.[2][3][4]
Caption: Proposed multi-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Question 1: My Bartoli indole synthesis to form the 7-chloro-azaindole core (Step C) is low-yielding or fails completely. What is going wrong?
Answer: The Bartoli synthesis is powerful but sensitive, especially with electron-deficient pyridine starting materials.[1] Here’s a breakdown of common failure points and solutions:
-
Causality: The reaction mechanism involves the addition of a Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement. The success of this rearrangement is highly dependent on the steric environment and the stability of the intermediates.[2]
-
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure your vinyl Grignard reagent is freshly prepared or properly titrated. Use of 3 full equivalents is critical: one for the initial addition, a second for a subsequent addition to the nitroso intermediate, and a third that acts as a base.[2]
-
Temperature Control: The initial addition of the Grignard reagent should be performed at a low temperature (e.g., -78 °C to -40 °C) to prevent side reactions. After the addition, the reaction is typically allowed to warm to room temperature.
-
Starting Material: The ortho substituent (the chloro group in this case) is crucial for sterically promoting the key rearrangement. Ensure your 2-chloro-3-nitropyridine is pure.
-
Solvent: Anhydrous THF is the standard and recommended solvent. Ensure it is freshly distilled or sourced from a sealed bottle.
-
Question 2: I'm struggling with the regioselectivity of the trifluoromethylation step (Step D). I'm getting a mixture of isomers.
Answer: Regioselectivity in the functionalization of 7-azaindole is governed by the electronic properties of the bicyclic system and any directing groups present.[6][7]
-
Causality: The pyrrole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. Within the pyrrole ring, the C3 position is the most nucleophilic. However, direct C-H trifluoromethylation is often unselective. A more robust strategy involves a Friedel-Crafts type reaction on a pre-functionalized ring, but even this can be challenging. For this target, we are aiming for C5, which is on the pyridine ring. This requires a different approach.
-
Revised Strategy & Optimization:
-
Protecting Group: Protect the pyrrole nitrogen (N1) with a suitable group like tosyl (Ts) or Boc. This deactivates the pyrrole ring slightly and can help direct substitution.
-
Directed Metalation: A more precise strategy is directed ortho-metalation. By protecting the N1 position with a directed metalation group (DMG) like a carbamoyl chloride, you can use a strong base (like LDA) to selectively deprotonate a specific position, then quench with an electrophilic trifluoromethyl source.[7]
-
Alternative Route: Consider starting with a pyridine derivative that already contains the trifluoromethyl group at the desired position, such as 3-amino-5-(trifluoromethyl)pyridine, and then building the pyrrole ring onto it. Syntheses of trifluoromethylpyridines are well-documented.[8]
-
Question 3: The palladium-catalyzed cyanation of my 4-bromo intermediate (Step H) is inefficient. What parameters should I optimize?
Answer: Palladium-catalyzed cyanation is a powerful tool, but catalyst poisoning by cyanide is a common issue that leads to low yields.[9] Modern methods have largely overcome this.
-
Causality: The catalytic cycle involves oxidative addition, transmetalation with a cyanide source, and reductive elimination. Cyanide ions can bind strongly to the palladium center at various oxidation states, inhibiting catalyst turnover.
-
Optimization Protocol:
-
Cyanide Source: Switch from older, highly toxic sources like KCN or NaCN to safer, more effective alternatives. Zinc cyanide (Zn(CN)₂) is a good choice, but potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is even safer and has been shown to be highly effective for heteroaryl halides.[9][10][11]
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos are often required to promote the reductive elimination step and protect the palladium center.[10] Using a pre-formed palladacycle precatalyst can also improve reproducibility.[11]
-
Solvent and Base: A mixture of an organic solvent like dioxane with water can be surprisingly effective.[12] Additives like KOAc may be required.
-
Temperature: While older methods required high temperatures (>120 °C), modern catalyst systems can operate efficiently at lower temperatures (80-100 °C), which helps to prevent decomposition of sensitive substrates.[13]
-
| Parameter | Condition A (Classic) | Condition B (Optimized) | Rationale |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆]·3H₂O | Lower toxicity, prevents catalyst poisoning.[9] |
| Catalyst | Pd₂(dba)₃ | XPhos Palladacycle G3 | Air-stable precatalyst, promotes efficient coupling.[10] |
| Ligand | dppf | XPhos | Bulky ligand accelerates reductive elimination. |
| Solvent | DMF or DMAc | Dioxane / H₂O (1:1) | Milder conditions, can improve solubility.[12] |
| Temperature | 120-140 °C | 100 °C | Reduces side reactions and substrate decomposition.[13] |
| Caption: Comparison of classic vs. optimized Pd-catalyzed cyanation conditions. |
Question 4: My final product is difficult to purify. It streaks on silica gel and I have low recovery after chromatography.
Answer: The N-H group of the pyrrole and the basic nitrogen of the pyridine ring make this molecule polar and prone to strong interactions with acidic silica gel, leading to streaking and poor recovery.[14]
-
Causality: The lone pair on the pyridine nitrogen and the acidic proton on the pyrrole nitrogen can interact strongly with the silanol groups (Si-OH) on the surface of standard silica gel.
-
Purification Strategies:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. For a DCM/Methanol gradient, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) can neutralize the acidic sites on the silica and significantly improve peak shape.[15]
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[15]
-
Reversed-Phase Chromatography (C18): This is an excellent method for polar compounds. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and collect fractions. Lyophilization is then required to remove the aqueous solvent.[14]
-
-
Crystallization: If the product is a solid, crystallization is the best method for achieving high purity on a large scale. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol). A patent for purifying related heterocycles suggests crystallization from aqueous ammonia solutions can be effective.[16]
-
Optimized Experimental Protocol
This protocol is a hypothetical, optimized procedure based on the troubleshooting advice above. Safety Note: Handle all cyanide reagents with extreme caution in a well-ventilated fume hood.
Step H: Palladium-Catalyzed Cyanation of 4-Bromo-7-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Reagent Preparation: To a 100 mL oven-dried Schlenk flask, add the bromo-azaindole intermediate (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), and potassium acetate (KOAc, 0.125 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the XPhos Palladacycle G3 precatalyst (0.02 eq, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 1:1 ratio to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient containing 1% triethylamine to afford the final product.
Troubleshooting Workflow
If you are experiencing low overall yield, use the following decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield synthesis.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Deb, I., et al. (2016). Ruthenium-Catalyzed Direct and Selective C–H Cyanation of N‑(Hetero)aryl-7-azaindoles. The Journal of Organic Chemistry, 81(15), 6525–6534. [Link]
-
Silva, F. P., Jr., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6), 712-726. [Link]
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Anderson, K. W., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(16), 3077–3080. [Link]
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie (International ed. in English), 52(38), 10035-9. [Link]
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779–794. [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Kasztelan, A. A., & Kwiatkowski, P. (2016). Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. ResearchGate. [Link]
-
Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1195-1207. [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. Retrieved from [Link]
-
Silva, F. P., Jr., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
- Egan, C. J. (1961). U.S. Patent No. 2,982,771. U.S.
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link]
-
Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]
-
Le, T. N., et al. (2021). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie (International ed. in English), 58(22), 7313-7317. [Link]
-
Soumya, P. S., et al. (2021). The cyanation of indole derivatives and the expected mechanisms. ResearchGate. [Link]
-
Ballesteros-Garrido, R., et al. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]
-
Shaveta, et al. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. International Journal of Scientific & Engineering Research, 4(7). [Link]
-
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]
-
Uneyama, K., & Amii, H. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85–95. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. figshare.com [figshare.com]
- 6. scispace.com [scispace.com]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 1261365-58-5). This guide is designed for researchers, scientists, and drug development professionals who are working with this fluorinated azaindole derivative. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights to help you navigate the common challenges associated with the purification of this compound. The information presented here is a synthesis of established chemical principles and practical experience with similar heterocyclic compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: I'm observing a low yield after performing flash column chromatography on silica gel. What are the likely causes and how can I improve my recovery?
Answer: Low recovery from silica gel chromatography is a frequent challenge with nitrogen-containing heterocycles like your target compound. The primary causes are often related to the interaction between the compound and the stationary phase, or suboptimal elution conditions.
-
Compound Adsorption: The basic nitrogen atoms in the pyrrolopyridine ring system can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or significant tailing. The electron-withdrawing nature of the trifluoromethyl and nitrile groups can modulate the basicity of the ring nitrogens, but interactions can still be significant.
-
Inappropriate Solvent System: If the eluent is not polar enough, the compound will not move efficiently from the stationary phase, resulting in a low yield. Conversely, if the eluent is too polar, it may co-elute with closely related impurities.
-
Compound Degradation: Although trifluoromethyl-substituted pyridines are generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation, especially if the crude material contains reactive impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in chromatography.
Recommended Actions:
-
Optimize the Solvent System with TLC: Before committing to a column, thoroughly screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol[1]. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Incorporate a Basic Modifier: To mitigate interactions with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent. This will compete for the acidic sites on the silica and improve the peak shape and recovery of your compound[1].
-
Consider an Alternative Stationary Phase: If tailing and low recovery persist, consider switching to a different stationary phase. Neutral or basic alumina can be effective for basic compounds. Alternatively, reversed-phase (C18) chromatography can be a powerful tool, especially for separating non-polar impurities.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a strong solvent (like dichloromethane or methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto your column.
Question 2: My purified compound is a persistent off-white or yellowish solid, but I expect a white powder. What are these colored impurities and how can I remove them?
Answer: The presence of color in your final product often indicates the presence of highly conjugated or polymeric impurities. These can arise from a variety of sources:
-
Starting Material Impurities: If the precursors used in the synthesis of the azaindole ring are impure, these impurities can be carried through the reaction and be difficult to remove.
-
Side Reactions: The synthesis of heterocyclic rings can sometimes lead to the formation of colored byproducts, especially if the reaction is not driven to completion or if it is exposed to excessive heat.
-
Oxidation: Azaindole derivatives can be susceptible to oxidation, leading to the formation of colored products.
Strategies for Decolorization:
| Method | Description | Best For |
| Activated Carbon Treatment | Dissolve the compound in a suitable hot solvent and add a small amount of activated carbon. Heat for a short period, then filter the hot solution through Celite to remove the carbon. | Removing highly conjugated, colored impurities. |
| Recrystallization | This is often the most effective method for removing small amounts of impurities, including colored ones. | When the impurity has different solubility characteristics than the product. |
| Aqueous Wash | If the colored impurity is acidic or basic, an aqueous wash of an organic solution of your product at the appropriate pH can be effective. | Removing ionizable colored impurities. |
Detailed Protocol for Activated Carbon Treatment:
-
Dissolve the colored product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or ethanol).
-
Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Gently swirl or stir the mixture and keep it at a gentle reflux for 5-10 minutes.
-
Prepare a fluted filter paper and place it in a pre-heated funnel.
-
Filter the hot solution quickly through the filter paper to remove the activated carbon. A pad of Celite on top of the filter paper can aid in removing fine carbon particles.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
Question 3: I am struggling to recrystallize my compound. It either "oils out" or remains soluble even at low temperatures. What should I do?
Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be challenging. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Complete solubility, on the other hand, indicates a poor choice of solvent.
Systematic Approach to Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents with varying polarities. Based on the solubility of similar azaindoles, good candidates to screen include:
-
Alcohols: Ethanol, isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Tetrahydrofuran (THF)
-
Apolar solvents (as anti-solvents): Hexanes, heptane
-
-
Addressing "Oiling Out":
-
Use a more dilute solution: Add more hot solvent to ensure the compound is fully dissolved before cooling.
-
Lower the boiling point of the solvent system: Try a solvent with a lower boiling point or a mixture of solvents.
-
Induce crystallization above the oiling out temperature: As the solution cools, scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also be very effective.
-
-
When the Compound is Too Soluble:
-
Use a solvent-antisolvent system: Dissolve your compound in a minimum amount of a good solvent (e.t., THF or ethyl acetate) at room temperature. Then, slowly add a poor solvent (e.g., hexanes or water) dropwise until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A1: Based on its structure and data from suppliers, you can expect the following:
-
Appearance: A solid, likely a white to off-white powder[2].
-
Molecular Formula: C₉H₄F₃N₃[3].
-
Molecular Weight: Approximately 211.14 g/mol [2].
-
Solubility: Likely soluble in polar organic solvents like DMSO, DMF, and to a lesser extent in methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in water is expected to be low. The trifluoromethyl group generally increases lipophilicity.
Q2: What are the most likely impurities I might encounter?
A2: Without a specific synthetic route, we can predict common impurities based on general azaindole syntheses:
-
Unreacted Starting Materials: For instance, if the synthesis involves a cyanation of a halogenated precursor (e.g., 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine), the starting halide could be a major impurity.
-
Isomeric Byproducts: The formation of the pyrrole ring onto the pyridine core can sometimes result in the formation of structural isomers, which can be very difficult to separate[1].
-
Residual Solvents: Solvents used in the reaction or purification (e.g., DMF, ethyl acetate, hexanes) are common impurities that can be identified by NMR.
-
Reagents: Residual coupling agents or catalysts (e.g., palladium complexes if a cross-coupling reaction was used) may be present.
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, including residual solvents. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly useful tool.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the mass of the desired product and detecting impurities with different mass-to-charge ratios.
-
HPLC (High-Performance Liquid Chromatography): A powerful technique for quantifying purity by separating the main component from impurities. An appropriate UV detector wavelength should be chosen based on the compound's UV-Vis spectrum.
-
Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it in a desiccator at room temperature or in a freezer is recommended.
References
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). Journal of Medicinal Chemistry.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. (2021). RSC Advances.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
- Fluorin
- 5-(Trifluoromethyl)-1H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, 1 gram, Reagent Grade. (n.d.). Thermo Fisher Scientific.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2022). Journal of Pesticide Science.
- Azaindole synthesis. (2012). Progress in Chemistry.
- A convenient approach to 3-trifluoromethyl-6-azaindoles. (2020). Journal of Fluorine Chemistry.
- Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. (2015).
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020).
Sources
"5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" reaction side products and impurities
Welcome to the technical support guide for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important heterocyclic building block. As an intermediate in the synthesis of kinase inhibitors and other advanced pharmaceutical agents, ensuring its purity is paramount.[1][2] This guide provides in-depth troubleshooting for common side products and impurities encountered during its synthesis and handling, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the quality and synthesis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this molecule?
A1: Based on the structure's functional groups (a pyrrole NH, a nitrile, and a trifluoromethyl group on an electron-deficient ring system), impurities typically arise from three sources: incomplete reaction, side reactions of functional groups, and degradation.
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors are a primary source of contamination. For instance, if synthesizing from a bromo-precursor via cyanation, unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine may persist.[3][4]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic workup or purification conditions, leading to the formation of the corresponding amide or carboxylic acid.
-
N-Substituted Byproducts: The pyrrole nitrogen is nucleophilic and can react with electrophilic reagents or solvents (e.g., alkyl halides, acyl chlorides) to form N-alkylated or N-acylated impurities.[5]
-
Degradation of the Trifluoromethyl Group: While generally robust, the CF3 group can be sensitive to certain harsh conditions, such as strong bases or superacids, potentially leading to defluorination or hydrolysis to a carboxylic acid, though this is less common under standard synthetic protocols.[6]
Q2: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
A2: Low yield is a common issue that can often be traced back to reaction conditions or reagent quality.
Causality:
-
Inefficient Cyanation: If employing a cyanation reaction (e.g., from a bromo-precursor with a cyanide source like CuCN), the reaction can be sensitive to catalyst activity, temperature, and solvent.[3] Incomplete reaction is a frequent cause of low yield.
-
Substrate or Reagent Decomposition: The pyrrolopyridine core can be sensitive to overly aggressive heating or strongly acidic/basic conditions, leading to polymerization or the formation of intractable tars.
-
Product Loss During Workup/Purification: The target molecule has moderate polarity. Significant product loss can occur during aqueous extractions if the pH is not carefully controlled, or during chromatography if an inappropriate solvent system is used.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving low reaction yields.
Q3: I'm seeing mass signals that suggest the loss of one or more fluorine atoms. What could be happening?
A3: The C-F bond in a trifluoromethyl group is very strong, making defluorination challenging but not impossible. Such a side reaction points to specific, often aggressive, chemical environments.
Mechanistic Insight:
-
Nucleophilic Attack: Strong, soft nucleophiles under certain conditions can displace fluoride ions, although this is more common with α,β-unsaturated trifluoromethyl compounds.[7]
-
Reductive Defluorination: Potent reducing agents or certain transition metal catalysts, particularly in the presence of a hydride source, can mediate reductive C-F bond cleavage.
-
Protolytic Defluorination: In the presence of superacids, the trifluoromethyl group can be protonated, initiating a cascade that can lead to the formation of a carbocation or acylium ion, effectively hydrolyzing the CF3 group.[6] This is an extreme case and unlikely in typical syntheses.
Preventative Measures:
-
Avoid using overly strong, soft nucleophiles as reagents if possible.
-
Screen reducing agents carefully; avoid harsh conditions or highly reactive metal hydrides if alternatives exist.
-
Ensure all acidic reagents are fully quenched during workup to prevent prolonged exposure.
Section 2: Specific Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental observations.
Problem 1: My LC-MS shows a peak at [M+18+H]+, suggesting hydrolysis of the nitrile.
Description: You observe a significant impurity with a mass corresponding to the addition of water (C₉H₄F₃N₃ + H₂O = C₉H₆F₃N₃O). This is indicative of hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂). A further peak at [M+35+H]+ could indicate hydrolysis to the carboxylic acid (-COOH).
Plausible Causes:
-
Acidic/Basic Workup: The use of strong aqueous acid or base to neutralize the reaction or in extraction steps is the most common cause.
-
Protic Solvents in Chromatography: Using solvents like methanol or water in silica gel chromatography can promote on-column hydrolysis, especially if the silica is slightly acidic.
-
Moisture Contamination: Allowing moisture to enter the reaction vessel can cause hydrolysis, particularly if Lewis acids or other water-sensitive catalysts are used.
Mitigation Protocol:
-
Anhydrous Workup: If possible, use a non-aqueous workup. Quench the reaction with a non-protic solvent and filter off any salts.
-
pH Control: During aqueous extractions, use a buffered solution or a mild base like saturated sodium bicarbonate instead of strong NaOH or HCl. Minimize contact time.
-
Chromatography Optimization:
-
Use a neutral stationary phase like neutral alumina or deactivated silica gel.
-
Employ aprotic solvent systems for elution (e.g., Hexane/Ethyl Acetate, Dichloromethane/Acetone).
-
If a co-solvent is needed for solubility, consider THF or acetonitrile over methanol.
-
Caption: Common hydrolysis pathway for the nitrile functional group.
Problem 2: My ¹H NMR spectrum shows unexpected complexity or loss of the N-H signal, suggesting N-substitution.
Description: The characteristic broad singlet for the pyrrole N-H proton is diminished or absent, and new signals appear in the alkyl or aromatic regions of the spectrum. This points to the reaction of the pyrrole nitrogen.
Plausible Causes:
-
Alkylation by Solvent: Solvents like dichloromethane (DCM) or alkyl acetates can, under certain conditions (e.g., in the presence of a strong base or Lewis acid), act as alkylating agents.
-
Reaction with Reagents: If the synthesis involves electrophilic intermediates or reagents that are not fully consumed, they may react with the product's pyrrole nitrogen.
-
Acylation: If using acyl-containing reagents (e.g., acetic anhydride, acetyl chloride) or solvents like dimethylformamide (DMF) at high temperatures, N-acylation can occur.
Preventative & Remedial Actions:
-
Protecting Group Strategy: For multi-step syntheses where the pyrrole NH is exposed to incompatible reagents, consider protecting it. Common protecting groups for pyrroles include Boc, Ts, or SEM.
-
Inert Solvents: Use highly inert solvents such as toluene, dioxane, or acetonitrile where possible.
-
Temperature Control: Avoid excessive heating, especially when using amide solvents like DMF or DMA, which can be sources of formyl or acetyl groups.
-
Purification: N-substituted impurities often have significantly different polarity from the N-H parent compound, making them separable by column chromatography.
Table 1: Common Impurities and Identification Markers
| Impurity Name | Potential Origin | Expected (M+H)⁺ | Key ¹H NMR Signal |
| Starting Material | Incomplete Reaction | Varies | Varies |
| Amide Hydrolysis Product | Workup/Purification | 230.05 | Two broad singlets for -CONH₂ protons |
| Carboxylic Acid Hydrolysis Product | Workup/Purification | 231.03 | Very broad singlet for -COOH proton (>10 ppm) |
| N-Methyl Impurity | Alkylation (e.g., from DMF) | 226.06 | Sharp singlet (~3.5-4.0 ppm) for N-CH₃ |
| N-Acetyl Impurity | Acylation | 254.06 | Sharp singlet (~2.2-2.7 ppm) for N-COCH₃ |
Section 3: Summary of Best Practices
To consistently obtain high-purity this compound, adhere to the following principles:
-
Atmosphere Control: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen and moisture.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize the introduction of impurities and water.
-
Temperature Management: Maintain strict temperature control. Avoid localized overheating, which can lead to decomposition and tar formation.
-
Mindful Workup and Purification: Design your workup and purification strategy to be as mild as possible. Avoid strong acids/bases and high temperatures, and choose chromatographic conditions that will not degrade the product.
By understanding the inherent reactivity of this molecule and anticipating potential side reactions, you can significantly improve the yield, purity, and consistency of your synthetic results.
References
-
Klouda, D. W., & Prakash, G. K. S. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Alkylated derivatives of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility Enhancement for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for improving the solubility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical advice and actionable protocols to address these issues effectively.
Understanding the Challenge: Why is Solubility an Issue?
This compound possesses a rigid, planar heterocyclic core. The trifluoromethyl group (-CF3) significantly increases lipophilicity, while the pyrrolopyridine structure contributes to strong crystal lattice energy.[1][2] These factors result in a molecule that is often poorly soluble in many common organic solvents, a characteristic frequently described as "brick-dust" like.[3] Poor solubility can hinder reaction kinetics, complicate purification, and impede formulation for biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is sluggish and incomplete. I suspect poor solubility is the cause. What are my initial steps?
A1: Initial Solvent Screening
The first step is to systematically evaluate a range of solvents with varying polarities. The principle of "like dissolves like" is a good starting point, but the complex nature of this molecule necessitates a broader screen.
Experimental Protocol: Small-Scale Solubility Screen
-
Preparation : Dispense 1-2 mg of this compound into several small vials.
-
Solvent Addition : To each vial, add 0.1 mL of a single solvent from the list below.
-
Observation : Agitate the vials at room temperature for 5-10 minutes. Observe for complete dissolution.
-
Heating : If not soluble at room temperature, gently heat the vials to 50-60 °C and observe again.
-
Documentation : Record your observations in a table.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Polarity Index[4] | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN) | 6.4, 7.2, 6.7, 5.8 | These solvents have high dielectric constants and can disrupt the crystal lattice of polar compounds.[5] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 4.0, 4.8 | Moderate polarity, good for many organic reactions.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Good for dissolving a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | 5.1, 4.3, 3.9 | Protic solvents that can engage in hydrogen bonding. |
| Hydrocarbons | Toluene, Heptane | 2.4, 0.1 | Nonpolar solvents, may be useful in specific reaction types.[5] |
Q2: I've tried single solvents with limited success. How can I improve solubility further without changing the primary reaction solvent?
A2: Utilizing Co-solvents
If a single solvent system is suboptimal, a co-solvent system can be highly effective. A small amount of a second, miscible solvent can dramatically alter the polarity of the primary solvent, disrupting solute-solute interactions and enhancing solvation.[6][7]
Causality : Co-solvents work by reducing the overall polarity of a highly polar solvent or increasing it for a nonpolar one, creating a more favorable environment for the solute.[8] For instance, adding a small percentage of a polar aprotic solvent like DMF or DMSO to a less polar solvent like THF can significantly boost the solubility of polar heterocycles.
Experimental Protocol: Co-solvent System Optimization
-
Select Primary Solvent : Choose the best-performing solvent from your initial screen that is compatible with your reaction chemistry.
-
Select Co-solvent : Choose a stronger, miscible solvent (e.g., DMF, DMSO, or NMP).
-
Prepare Mixtures : Create a series of solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Test Solubility : Add your compound to each mixture and observe for dissolution, with gentle heating if necessary.
-
Reaction Test : Once an effective co-solvent system is identified, run a small-scale test reaction to ensure the co-solvent does not interfere with the desired chemical transformation.
Q3: The pyrrolopyridine core has nitrogen atoms. Can I use pH adjustment to improve solubility?
A3: pH Modification for Solubility Enhancement
Yes, for reactions in protic solvents or aqueous media, pH adjustment can be a powerful tool. The nitrogen atoms in the pyrrolopyridine ring system can be protonated or deprotonated, leading to the formation of a salt which is often more soluble than the neutral species.[][10]
-
Acidic Conditions : Adding a small amount of a non-nucleophilic acid (e.g., trifluoroacetic acid, methanesulfonic acid) can protonate the pyridine nitrogen, forming a more soluble salt.
-
Basic Conditions : In the presence of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide), the pyrrole nitrogen can be deprotonated, forming an anionic species that may also exhibit improved solubility.
Trustworthiness Note : This method is highly dependent on the stability of your compound and the compatibility of the acid or base with your reaction reagents. Always run a small-scale test to check for degradation or unwanted side reactions.
Experimental Protocol: pH Adjustment Test
-
Solvent Selection : Choose a suitable protic solvent (e.g., methanol, ethanol) or a reaction-compatible aprotic solvent that can support salt formation.
-
Acid Test : In one vial, dissolve your compound in the chosen solvent and add a small amount (e.g., 0.1-1 equivalent) of a suitable acid.
-
Base Test : In a separate vial, suspend your compound in the solvent and add a portion-wise, strong, non-nucleophilic base.
-
Observation : Monitor for dissolution. Be aware of any color changes that may indicate degradation.
-
Compatibility Check : Before scaling up, confirm that your reagents and desired reaction are stable under the chosen acidic or basic conditions.
Q4: I am working on formulation for biological screening and need to use aqueous buffers. What are my options?
A4: Advanced Solubilization Techniques for Aqueous Media
For biological applications requiring aqueous buffers, specialized techniques are often necessary.
-
Use of Excipients : Many "brick-dust" active pharmaceutical ingredients (APIs) are formulated using solubility-enhancing excipients.[3] These include:
-
Surfactants : Molecules like Tween 80 or Span can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11]
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment.[11]
-
-
Amorphous Solid Dispersions (ASDs) : This technique involves dispersing the compound in an amorphous state within a polymer matrix.[12] The amorphous form has a higher free energy and is more soluble than the stable crystalline form.[13] This is an advanced technique typically employed in pharmaceutical development.
References
-
Wikipedia. Cosolvent. [Link]
-
Raghuram, M. (2023). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Taylor & Francis. (n.d.). Cosolvent. [Link]
- Williams, R. O., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
- McOmie, J. W. F. (Ed.). (1973). Protective Groups in Organic Chemistry. Plenum Press.
-
Taylor & Francis Online. (2019). Formulation Development of Small-Volume Parenteral Products. [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
ScienceDirect. (n.d.). Co-solvent. [Link]
-
National Center for Biotechnology Information. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
-
National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
Huimeng Bio-tech. (2024). Applications of trifluoromethyl pyridine. [Link]
- BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
-
ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
-
BIOSYNCE. (2023). What is the solubility of pyrrole in different solvents?. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. [Link]
-
Pipzine Chemicals. (n.d.). Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
Macro-Tools. (n.d.). Solvent Physical Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. (n.d.). pH modulation: A mechanism to obtain pH-independent drug release. [Link]
-
ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
National Center for Biotechnology Information. (2023). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
Tetrahedron. (n.d.). 5-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
-
National Center for Biotechnology Information. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). [Link]
Sources
- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. senpharma.vn [senpharma.vn]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Stability issues of "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" under different conditions
Welcome to the dedicated technical support resource for "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" (Catalog No. 1261365-58-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.
Introduction to the Molecule and its Stability Profile
This compound, a member of the 7-azaindole family, is a key building block in medicinal chemistry. Its structural rigidity and the presence of versatile functional groups—the trifluoromethyl group and the nitrile group—make it a valuable scaffold for the synthesis of diverse bioactive molecules.[1] However, the very features that make this compound attractive can also contribute to its potential instability under certain conditions.
While specific forced degradation studies on this exact molecule are not extensively published, data from structurally related pyrrolopyridine derivatives and trifluoromethyl-containing heterocycles allow us to anticipate its stability profile. The pyrrolopyridine core, being electron-rich, is susceptible to oxidation.[2] Furthermore, both the nitrile group and the pyrrole ring can be liable to hydrolysis under acidic or basic conditions.[1]
This guide will provide a structured approach to understanding and mitigating these potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the chemistry of the pyrrolopyridine scaffold and its substituents, you should be mindful of three main degradation pathways:
-
Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions. The pyrrole ring itself can also be susceptible to cleavage under harsh hydrolytic conditions.
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide-containing solvents, or certain reactive reagents. This can lead to the formation of N-oxides or ring-opened byproducts.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. For trifluoromethyl-containing aromatic compounds, this can sometimes lead to the cleavage of the C-CF3 bond or other rearrangements.
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2: To ensure the long-term stability of "this compound," we recommend the following storage protocols:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | Minimizes exposure to moisture, oxygen, and light, thereby preventing hydrolysis, oxidation, and photodegradation. |
| Solutions | Prepare fresh solutions for immediate use whenever possible. For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF. Aliquot and store at -20°C or -80°C, protected from light. | Aprotic solvents prevent hydrolysis. Low temperatures and protection from light slow down all degradation processes. Aliquoting avoids repeated freeze-thaw cycles. |
Q3: I am observing unexpected peaks in my LC-MS analysis of a reaction mixture containing this compound. Could this be due to degradation?
A3: Yes, the appearance of new, unexpected peaks is a strong indicator of compound degradation. The identity of these peaks will depend on the specific reaction and workup conditions. Common degradation products could include the corresponding carboxamide or carboxylic acid (from nitrile hydrolysis), hydroxylated derivatives (from oxidation), or other rearranged products. We recommend performing control experiments (e.g., subjecting the starting material to the reaction conditions without other reagents) to confirm if the observed impurities are indeed degradation products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or non-reproducible biological assay results.
-
Potential Cause: Degradation of the compound in the aqueous assay buffer.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Low yield or formation of multiple byproducts in a chemical synthesis.
-
Potential Cause: Instability of the compound under the reaction conditions (e.g., high temperature, strong acid/base).
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Evaluate the pH, temperature, and potential oxidizing or reducing agents in your reaction.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal degradation.
-
pH Control: If the reaction involves acidic or basic reagents, consider using a buffered system or a milder reagent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Experimental Protocols: Assessing Compound Stability
To proactively assess the stability of "this compound" in your specific experimental setup, we recommend performing the following forced degradation studies.
Protocol 1: Hydrolytic Stability Assessment
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare Test Solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 40°C).
-
Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Photostability Assessment
-
Prepare Solutions: Prepare two sets of solutions of the compound in a transparent solvent (e.g., acetonitrile:water) at a concentration of 100 µg/mL.
-
Exposure:
-
Expose one set of solutions to a light source simulating ICH Q1B conditions (e.g., a photostability chamber).
-
Keep the second set in the dark as a control.
-
-
Time-Point Analysis: Withdraw aliquots from both sets at specified time intervals.
-
Analysis: Analyze the samples by HPLC or UPLC-MS to compare the degradation profiles of the light-exposed and dark control samples.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for "this compound" based on its chemical structure.
Sources
Technical Support Center: Troubleshooting Catalytic Hydrogenation in the Synthesis of Its Derivatives
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic hydrogenation. Here, we will address common challenges encountered during experimental work, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed troubleshooting, please refer to the subsequent sections.
Q1: My reaction shows low or no conversion. What are the first things I should check? A1: Low or no conversion is a frequent issue. Systematically check the following:
-
Catalyst Activity: The catalyst may be poisoned or deactivated.[1] Use a fresh batch to rule out age or improper storage.[1]
-
Hydrogen Supply: Ensure your hydrogen source is not depleted and that the delivery system has no leaks. For balloon hydrogenations, ensure the balloon is adequately filled.
-
Reaction Conditions: Verify the temperature and pressure are appropriate for your specific substrate and catalyst.[1] Ensure agitation is sufficient to suspend the catalyst and facilitate mass transfer between the gas, liquid, and solid phases.[1]
-
Substrate and Solvent Purity: Impurities in your starting material or solvent can act as catalyst poisons.[1][2]
Q2: How can I tell if my catalyst is poisoned? A2: A significant drop in reaction rate or complete stagnation are strong indicators of catalyst poisoning.[2] If you suspect poisoning, filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes restart the reaction, as the poison may adsorb to the initial catalyst batch.[3]
Q3: My reaction is very slow. How can I speed it up? A3: To increase the reaction rate, consider the following, but be aware that these changes may impact selectivity:
-
Increase hydrogen pressure.[1]
-
Increase the reaction temperature.[1]
-
Increase the catalyst loading.[1]
-
Ensure vigorous stirring.[1]
-
Consider a more active catalyst (e.g., switching from Pd/C to Pt/C or Pearlman's catalyst, Pd(OH)₂/C).[1]
Q4: I'm observing side reactions and poor chemoselectivity. What can I do? A4: Poor chemoselectivity often arises from a catalyst that is too active or reaction conditions that are too harsh.[1] Consider using a less active catalyst, lowering the temperature and pressure, or "poisoning" the catalyst intentionally with an additive to reduce its activity towards more sensitive functional groups.[4][5]
Q5: Is it safe to handle hydrogenation catalysts, especially after the reaction? A5: Hydrogenation catalysts, particularly after use, are pyrophoric and can ignite upon contact with air.[6][7] Always keep the catalyst wet with solvent or water during filtration and handling.[7][8] Never allow the catalyst filter cake to dry out.[6] Dispose of spent catalyst in a dedicated, clearly labeled waste container, submerged in water.[6]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems, complete with recommended protocols.
Issue 1: Reaction Stalls or Fails to Initiate (Low to No Conversion)
A stalled hydrogenation is one of the most common yet multifaceted problems. The underlying cause often relates to the catalyst, the reaction conditions, or the purity of the reagents.
Logical Troubleshooting Workflow
Here is a systematic approach to diagnosing the root cause of low conversion:
Caption: Troubleshooting workflow for low conversion.
Catalyst-Related Issues
-
Catalyst Poisoning: The active sites on the catalyst can be blocked by various substances.
-
Causality: Poisons chemisorb strongly to the catalyst surface, preventing the adsorption of hydrogen and the substrate.[9][10]
-
Common Poisons:
-
Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[2][9][11]
-
Nitrogen Compounds: While often the target of reduction, certain nitrogen-containing heterocycles can act as inhibitors.[1][11]
-
Heavy Metals: Traces of mercury, lead, or arsenic can deactivate catalysts.[2][9]
-
Carbon Monoxide (CO): Strong adsorption of CO can inhibit the reaction.[2][9]
-
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity, recently purchased solvents and reagents. If poisoning is suspected, the catalyst will likely need to be replaced.[1]
-
-
Catalyst Deactivation: The catalyst may have lost activity due to improper handling or storage.
-
Causality: Exposure to air and moisture can lead to oxidation and agglomeration (sintering) of the metal nanoparticles, reducing the active surface area.[12][13][14]
-
Solution: Always handle catalysts under an inert atmosphere, especially pyrophoric ones like Raney Nickel.[1] Store catalysts in a cool, dry place, tightly sealed. It is always advisable to use a fresh batch of catalyst to rule out deactivation.[1]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.
-
Causality: The reaction rate is often dependent on the number of available active sites.
-
Solution: A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[1] If the reaction is slow, a careful increase in catalyst loading can be beneficial.
-
Reaction Condition-Related Issues
-
Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen may be the rate-limiting factor.
-
Causality: According to reaction kinetics, the rate of hydrogenation is often proportional to the hydrogen pressure.
-
Solution: While a hydrogen balloon is sufficient for many simple reductions, more stubborn substrates may require higher pressures, necessitating the use of a specialized pressure reactor (e.g., a Parr hydrogenator).[1]
-
-
Incorrect Temperature: Temperature affects reaction kinetics and catalyst stability.
-
Causality: Most hydrogenations proceed well at room temperature.[1] However, some substrates require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to catalyst sintering and deactivation or promote side reactions.[1][14]
-
Solution: Optimize the temperature systematically. If the reaction is sluggish at room temperature, try a modest increase (e.g., to 40-50 °C).
-
-
Poor Agitation: Inefficient mixing can starve the catalyst of reactants.
-
Causality: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Effective stirring is crucial to ensure the catalyst is suspended and to maximize the transport of hydrogen from the gas phase into the liquid phase and to the catalyst surface.[1]
-
Solution: Use a stir bar and stir plate that can achieve vigorous, efficient stirring, creating a vortex that draws gas into the solution. For larger scale reactions, mechanical overhead stirring is often necessary.
-
Substrate and Solvent-Related Issues
-
Poor Solubility: If the substrate is not fully dissolved, the reaction becomes mass-transport limited.
-
Causality: The reaction occurs on the surface of the catalyst, which is suspended in the liquid phase. Poor solubility limits the concentration of the substrate at the catalyst surface.
-
Solution: Choose a solvent that completely dissolves the starting material at the reaction temperature. Common solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]
-
-
Solvent Effects: The choice of solvent can influence more than just solubility.
-
Causality: Solvents can alter the intrinsic reaction rate by stabilizing reactants and transition states to different extents.[15] The polarity and coordinating ability of the solvent can have a significant impact.[15][16][17] For example, a study on benzaldehyde hydrogenation showed a 30-fold difference in activity in different solvents, with the sequence: methanol > water > THF > dioxane.[15]
-
Solution: If the reaction is not performing as expected, consider a solvent screen. Protic solvents like ethanol and methanol are often good starting points.
-
| Solvent | Polarity Index | Common Applications/Notes |
| Methanol | 5.1 | Excellent for many reductions, good H₂ solubility.[15][18] |
| Ethanol | 4.3 | A common and effective choice.[18] |
| Ethyl Acetate | 4.4 | Good for a wide range of substrates. |
| Tetrahydrofuran (THF) | 4.0 | Aprotic alternative, but can sometimes slow reactions.[15][16] |
| Acetic Acid | 6.2 | Can be used for reductions under acidic conditions. |
Issue 2: Poor Chemoselectivity and Unwanted Side Reactions
Achieving high selectivity is a common challenge when multiple reducible functional groups are present in a molecule.
Understanding the Competition: Hydrogenation vs. Hydrogenolysis
-
Hydrogenation: The addition of hydrogen across a pi bond (e.g., C=C, C=O, C≡N). This reaction does not involve bond cleavage.[19][20][21]
-
Hydrogenolysis: The cleavage of a sigma bond by hydrogen.[19][20][21][22] This is common for labile groups like benzyl ethers, benzylamines, and some halides.
Strategies to Improve Chemoselectivity
-
Catalyst Choice: The nature of the metal is critical.
-
Pd/C: A versatile catalyst, but can be aggressive and cause hydrogenolysis of benzyl groups.[1]
-
PtO₂ (Adam's Catalyst) / Pt/C: Generally more active than palladium and can be used for reducing aromatic rings.[11]
-
Raney Nickel (Ra-Ni): Often used for reducing nitriles and amides, and for desulfurization.[6]
-
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): A classic example of a "poisoned" or deactivated catalyst used to selectively reduce alkynes to cis-alkenes without over-reduction to the alkane.[4]
-
-
Reaction Conditions: Milder is often better for selectivity.
-
Causality: More forcing conditions (high H₂ pressure and temperature) provide more energy to the system, enabling the reduction of less reactive functional groups and promoting hydrogenolysis.[1]
-
Solution: Start with mild conditions (e.g., room temperature, 1 atm H₂) and only increase them if the desired transformation is too slow.
-
-
Use of Additives/Poisons: Intentional deactivation can enhance selectivity.
-
Causality: Additives can selectively block the most active sites on the catalyst, reducing its activity towards more easily reduced functional groups.[4][5]
-
Example: The addition of quinoline or other nitrogen-containing compounds is a common strategy to prevent over-reduction when using Lindlar's catalyst.
-
Section 3: Experimental Protocols & Safety
Protocol: Standard Benchtop Hydrogenation (Balloon Pressure)
This protocol outlines a standard procedure for a small-scale hydrogenation reaction under a hydrogen balloon.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, add the substrate.
-
Inerting: Seal the flask with septa and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.[7][23]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent via syringe.[7] Then, carefully and quickly add the catalyst (e.g., 10% Pd/C).[1]
-
Hydrogen Introduction: Evacuate the flask again to remove the inert gas, and then backfill with hydrogen from a balloon.[7] Repeat this evacuation/backfill cycle twice more to ensure a pure hydrogen atmosphere.
-
Reaction: Stir the mixture vigorously at the desired temperature.[1] Monitor the reaction by observing hydrogen uptake (balloon deflation) and by analytical techniques (TLC, LC-MS).
-
Work-up: Once the reaction is complete, carefully evacuate the hydrogen and purge the system with inert gas three times.[1][7][24]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet at all times with solvent to prevent ignition. [1][6][8] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Safety First: The Pyrophoric Nature of Hydrogenation Catalysts
-
Core Hazard: Catalysts like Pd/C and Raney Nickel adsorb hydrogen onto their high-surface-area structure.[6] When this "charged" catalyst is exposed to air, it can rapidly catalyze the reaction between adsorbed hydrogen and atmospheric oxygen, a highly exothermic process that can ignite flammable solvents.[6]
-
Critical Handling Procedures:
-
Never allow the catalyst to dry when exposed to air. [6] This is most critical during filtration. If the solvent level drops below the surface of the catalyst pad, it can ignite.[6]
-
Always purge the reaction vessel thoroughly with an inert gas (like nitrogen) to remove all hydrogen before opening it to the atmosphere for work-up or sampling.[6][24]
-
Quench spent catalyst immediately. After filtration, transfer the wet Celite/catalyst pad to a separate waste container and immediately submerge it in copious amounts of water.[6][7]
-
Work in a well-ventilated fume hood and clear the area of unnecessary combustible materials.[24] Have a fire extinguisher readily accessible.[6]
-
Section 4: Alternative Methodologies
Transfer Hydrogenation
For situations where handling high-pressure hydrogen gas is undesirable or impractical, transfer hydrogenation offers a safer alternative.
-
Principle: Hydrogen is transferred to the substrate from a donor molecule rather than from gaseous H₂.
-
Common Hydrogen Donors:
-
Advantages: Avoids the need for specialized high-pressure equipment. Can sometimes offer different selectivity compared to direct hydrogenation.[1][26]
-
Considerations: The choice of catalyst and hydrogen donor is substrate-dependent.[1] Reaction conditions, such as the need for a base, can vary.[28]
References
-
HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. Available at: [Link]
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Science & Technology. Available at: [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu Lab. Available at: [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. UCLA Department of Chemistry & Biochemistry. Available at: [Link]
-
Hydrogenation SOP. University of Wisconsin-Madison Department of Chemistry. Available at: [Link]
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. METTLER TOLEDO. Available at: [Link]
-
Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts. Energy & Fuels. Available at: [Link]
-
Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Catalysis Science & Technology. Available at: [Link]
-
How to Optimize Performance in Alkene Hydrogenation Catalysts. Noah Tech. Available at: [Link]
-
Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. ResearchGate. Available at: [Link]
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI. Available at: [Link]
-
Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. ARKIVOC. Available at: [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Department of Chemistry. Available at: [Link]
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech. Available at: [Link]
-
Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. Organic Process Research & Development. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. GHD. Available at: [Link]
-
Difference Between Hydrogenation and Hydrogenolysis. DifferenceBetween.com. Available at: [Link]
-
Difference Between Hydrogenation and Hydrogenolysis. Pediaa.Com. Available at: [Link]
-
What is difference between hydrogenation and hydrogenolysis?. Filo. Available at: [Link]
-
What Is A Catalyst Poison?. Chemistry For Everyone. Available at: [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: [Link]
-
What is the difference between hydrogenation and h class 11 chemistry CBSE. Vedantu. Available at: [Link]
-
Hydrogenolysis. Wikipedia. Available at: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Process Insights. Available at: [Link]
-
Hydrogenation troubleshooting. Reddit. Available at: [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. Available at: [Link]
-
Hydrogenation reaction tips and tricks. Reddit. Available at: [Link]
-
Catalytic hydrogenation problems and solutions | Detailed discussions | Important for NET and GATE. YouTube. Available at: [Link]
-
Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Available at: [Link]
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. Available at: [Link]
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. Available at: [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Hydrogenation process operation steps. ResearchGate. Available at: [Link]
-
Catalytic Transfer Hydogenation Reactions for Undergraduate Practical Programs. Journal of Chemical Education. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 19. differencebetween.com [differencebetween.com]
- 20. pediaa.com [pediaa.com]
- 21. What is difference between hydrogenation and hydrogenolysis? | Filo [askfilo.com]
- 22. Hydrogenolysis - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. njhjchem.com [njhjchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction: This technical guide provides in-depth insights and troubleshooting advice for the scale-up synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key intermediate in the development of various therapeutic agents. The synthesis of this complex heterocyclic compound presents several challenges when transitioning from laboratory to pilot or production scale. This document is intended for researchers, chemists, and process development professionals to navigate the potential hurdles in this multi-step synthesis, ensuring a safe, efficient, and scalable process.
Proposed Synthetic Pathway for Scale-Up
The recommended synthetic route is a three-stage process designed for robustness and scalability. It begins with the synthesis of the key intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, followed by the construction of the 7-azaindole core via a Sonogashira coupling and subsequent intramolecular cyclization. The final step involves a Rosenmund-von Braun cyanation to introduce the nitrile group at the C4 position.
Caption: Proposed multi-step synthetic pathway for the scale-up production of the target molecule.
Stage 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This initial stage focuses on the regioselective amination of a suitable pyridine precursor. The quality of this intermediate is critical for the success of subsequent steps.
Experimental Protocol
A robust method for the synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine involves the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Reaction Setup: A high-pressure reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Aqueous ammonia is added to the reactor.
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 90-120°C. The internal pressure will increase, and the reaction is typically monitored by HPLC for the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reactor is cooled, and the reaction mixture is quenched with water. The product precipitates and can be isolated by filtration, followed by washing with water to remove any residual salts. The crude product can be further purified by recrystallization.
Troubleshooting Guide & FAQs
Question: The amination reaction is sluggish and does not go to completion. What are the possible causes and solutions?
Answer:
-
Cause: Insufficient temperature or pressure can lead to slow reaction rates. The C2 position of the pyridine ring is activated towards nucleophilic substitution, but forcing conditions are often necessary.
-
Solution: Gradually increase the reaction temperature in 10°C increments, ensuring the reactor's pressure limits are not exceeded. Monitor the reaction progress by HPLC at each temperature point. Ensure the reactor is properly sealed to maintain pressure.
-
Cause: The quality of the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, may be poor, containing non-reactive impurities.
-
Solution: Verify the purity of the starting material by GC-MS or NMR. If necessary, purify the starting material by distillation or chromatography before use.
Question: I am observing the formation of side products, particularly the diamino-substituted pyridine. How can I minimize this?
Answer:
-
Cause: Excessive reaction time or temperature can lead to the substitution of the second chlorine atom.
-
Solution: Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to an acceptable level. A temperature optimization study can help find the sweet spot where the desired mono-amination is favored. Using a stoichiometric amount of ammonia can also help, though this can be challenging to control with aqueous ammonia in a pressure reactor.
Stage 2: 7-Azaindole Core Formation via Sonogashira Coupling and Cyclization
This stage involves the construction of the bicyclic pyrrolo[2,3-b]pyridine (7-azaindole) core. This is a critical transformation that often requires careful optimization of catalytic conditions.
Experimental Protocol
-
Sonogashira Coupling:
-
Reaction Setup: To a degassed solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., THF/water mixture), add a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Reaction Conditions: The reaction is typically stirred at room temperature to 50°C under an inert atmosphere until the starting material is consumed.
-
-
Intramolecular Cyclization:
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group is removed using a fluoride source (e.g., TBAF) or basic conditions (e.g., K₂CO₃ in methanol).
-
Cyclization: The resulting 2-amino-3-alkynylpyridine is then cyclized. This can often be achieved by heating in a high-boiling solvent or by using a base such as potassium tert-butoxide.[1]
-
Troubleshooting Guide & FAQs
Question: The Sonogashira coupling is not proceeding, and I am recovering the starting material. What should I check?
Answer:
-
Cause: The palladium catalyst may be inactive. This can be due to poor quality catalyst or exposure to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use freshly purchased or properly stored catalysts. Degas all solvents and reagents thoroughly before use.
-
Cause: The copper(I) co-catalyst is crucial for the reaction. Its absence or deactivation can halt the catalytic cycle.
-
Solution: Ensure that a suitable copper(I) source is added. The freshness of the CuI is important.
-
Cause: The base is essential for the deprotonation of the terminal alkyne.
-
Solution: Use a dry, high-quality amine base like triethylamine or diisopropylethylamine.
Question: The intramolecular cyclization step is giving low yields. How can I improve it?
Answer:
-
Cause: The cyclization of 2-amino-3-alkynylpyridines can be challenging and may require specific conditions to proceed efficiently.
-
Solution: Screen different bases and solvents. For example, strong bases like potassium tert-butoxide in a non-polar solvent like toluene can be effective.[1] In some cases, acid catalysis might be beneficial.[2] A systematic optimization of reaction conditions is recommended.
Stage 3: Rosenmund-von Braun Cyanation
The final step is the introduction of the nitrile group at the C4 position of the 7-azaindole ring system. The classical Rosenmund-von Braun reaction is a viable but often challenging method on a large scale.
Experimental Protocol
-
Reaction Setup: The 4-halo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (preferably the bromo or iodo analog for higher reactivity) is dissolved in a high-boiling polar aprotic solvent like DMF or NMP.
-
Reagent Addition: Copper(I) cyanide (CuCN) is added in stoichiometric excess.
-
Reaction Conditions: The mixture is heated to high temperatures (typically 150-200°C) under an inert atmosphere. The reaction progress is monitored by HPLC.
-
Work-up and Isolation: This is a critical step. The reaction mixture is cooled and then poured into a solution of ferric chloride and hydrochloric acid or an aqueous solution of ethylenediamine to break down the copper complexes. The product is then extracted with an organic solvent. Purification is often achieved by crystallization.
Troubleshooting Guide & FAQs
Question: The Rosenmund-von Braun reaction is not going to completion, and the work-up is difficult. What are the key considerations for this reaction at scale?
Answer:
-
Cause: The reactivity of the aryl halide is crucial. Aryl chlorides are generally less reactive than bromides and iodides. High temperatures are often required, which can lead to decomposition.
-
Solution: If possible, start with the 4-bromo or 4-iodo-7-azaindole derivative. L-proline has been reported as an effective additive to promote the Rosenmund-von Braun reaction at lower temperatures (80–120 °C), which could be a significant advantage at scale.[3]
-
Cause: The purification of the product from copper salts is a major challenge in this reaction. The formation of stable copper-nitrile complexes can make isolation difficult.[4]
-
Solution: The work-up procedure needs to be robust. The use of an aqueous solution of sodium cyanide or potassium cyanide to form a water-soluble copper cyanide complex, from which the product can be extracted, has been reported as an effective method for both product isolation and copper recovery.[5]
-
Safety Concern: Handling large quantities of cyanide salts and the potential for hydrogen cyanide (HCN) gas release is a major safety hazard.[6][7]
-
Solution: All operations involving cyanide must be performed in a well-ventilated area, preferably in a closed system. The reaction and work-up should be designed to avoid acidic conditions that could generate HCN. A quench solution of bleach (sodium hypochlorite) should be readily available to neutralize any cyanide spills. All personnel must be thoroughly trained in cyanide safety protocols.[7][8]
Question: Are there any modern alternatives to the classical Rosenmund-von Braun reaction for the cyanation step?
Answer:
-
Answer: Yes, palladium-catalyzed cyanation reactions using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) are often milder and have a broader functional group tolerance.[9] These methods may be more amenable to scale-up as they typically require lower temperatures and can simplify product isolation. A thorough evaluation of these modern methods is recommended for process optimization.
Data Summary Table
| Stage | Key Transformation | Typical Reagents | Temperature (°C) | Key Considerations for Scale-Up |
| 1 | Amination | 2,3-dichloro-5-(trifluoromethyl)pyridine, aq. NH₃ | 90-120 | Pressure control, regioselectivity, work-up of aqueous waste. |
| 2 | Sonogashira Coupling & Cyclization | 2-amino-3-chloro-5-(trifluoromethyl)pyridine, alkyne, Pd/Cu catalyst, base | 25-65 | Inert atmosphere, catalyst activity, optimization of cyclization conditions. |
| 3 | Rosenmund-von Braun Cyanation | 4-halo-7-azaindole, CuCN | 150-200 | High temperature, difficult work-up, cyanide handling and safety. |
Process Flow Diagram
Caption: A simplified process flow diagram for the multi-stage synthesis.
References
-
Cyanation Reaction Safety Protocol. (2024). YouTube. Retrieved from [Link]
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (n.d.). Google Patents.
-
Acid-catalyzed synthesis of 7-azaindoles 8 using amino-halopyridines... (n.d.). ResearchGate. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Rosenmund–von Braun reaction. (n.d.). Wikipedia. Retrieved from [Link]
- US4925642A - Process for the preparation and the isolation of aromatic nitriles. (n.d.). Google Patents.
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020). ACS Publications. Retrieved from [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia. Retrieved from [Link]
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (n.d.). ResearchGate. Retrieved from [Link]
-
L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. Retrieved from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Technical Support Center: Navigating Reactions of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile, yet challenging, building block into their synthetic workflows. The unique electronic properties of this 7-azaindole derivative, stemming from the strongly electron-withdrawing trifluoromethyl (CF₃) and nitrile (CN) groups, present specific pitfalls that require careful consideration. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these common challenges, ensuring the success of your experiments.
Troubleshooting Guide: Common Experimental Pitfalls
This section addresses specific issues you may encounter during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Conversion in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound using standard conditions (e.g., an alkyl halide with K₂CO₃ in DMF), but I am observing very low conversion to the desired product. What is going wrong?
Answer: This is a frequent challenge stemming from the reduced nucleophilicity of the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The potent electron-withdrawing effects of the C5-CF₃ and C4-CN groups significantly decrease the electron density of the entire heterocyclic system.[1]
Causality and Optimization:
-
Insufficient Base Strength: Standard bases like potassium carbonate are often not strong enough to completely deprotonate the N-H of this electron-deficient scaffold. The resulting equilibrium between the neutral and anionic forms of the starting material leads to slow and incomplete reactions.
-
Solution: Employ stronger bases such as sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the 7-azaindole, generating the more nucleophilic anion required for the reaction to proceed.[2]
-
-
Solvent Effects: The choice of solvent can influence the solubility of the deprotonated intermediate and the reactivity of the electrophile.
-
Solution: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane are generally preferred when using strong bases like NaH.[2] DMF can still be effective, but ensure it is scrupulously dry.
-
-
Electrophile Reactivity: Less reactive alkylating agents (e.g., alkyl chlorides) may not be suitable.
-
Solution: Use more reactive electrophiles such as alkyl iodides, bromides, or triflates.
-
Issue 2: Poor Regioselectivity in N-Alkylation (N1 vs. N7 Isomers)
Question: My N-alkylation reaction is proceeding, but I am obtaining a difficult-to-separate mixture of N1 and N7 alkylated isomers. How can I control the regioselectivity?
Answer: The formation of both N1 and N7 isomers is a common issue with 7-azaindole derivatives. The regioselectivity is a delicate balance of steric and electronic factors, and the conditions of the reaction play a pivotal role.[2][3]
Causality and Optimization:
-
Steric Hindrance: The N7 position is generally less sterically hindered than the N1 position. This factor can be exploited to favor N7 alkylation.
-
Strategy for N7 Selectivity: Using bulkier alkylating agents can favor reaction at the more accessible N7 position.
-
-
Electronic Effects & Cation Chelation: The choice of base and solvent can influence which nitrogen atom is more nucleophilic. In some cases, the cation from the base can coordinate with the pyridine nitrogen (N7), directing alkylation to the N1 position.
-
Strategy for N1 Selectivity: The use of sodium hydride in THF has been shown to favor N1 alkylation in some substituted indazoles, a related heterocyclic system.[2] This is thought to be due to the coordination of the sodium cation with the N2 (analogous to N7 in 7-azaindoles) and an adjacent substituent, directing the reaction to N1.
-
-
Protecting Group Strategy: If achieving high regioselectivity through reaction optimization is not feasible, consider a protecting group strategy. For instance, the pyrrole nitrogen can be protected (e.g., with a SEM group), forcing alkylation at the N7 position, followed by deprotection.
Issue 3: Unwanted Hydrolysis of the Nitrile Group
Question: During my reaction workup or subsequent reaction steps under acidic or basic conditions, I am observing the formation of the corresponding amide or carboxylic acid. How can I prevent the hydrolysis of the nitrile group?
Answer: The nitrile group at the C4 position is susceptible to hydrolysis, particularly under forcing acidic or basic conditions.[4][5][6] The electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity of the nitrile.
Causality and Optimization:
-
Acid-Catalyzed Hydrolysis: Prolonged exposure to strong aqueous acids (e.g., HCl, H₂SO₄) during workup can lead to the formation of the primary amide and, with more vigorous conditions, the carboxylic acid.[4]
-
Solution: Minimize the time the compound is in contact with strong acids. Use milder acidic conditions for pH adjustments where possible (e.g., saturated NH₄Cl solution). If an acidic wash is necessary, perform it quickly at low temperatures.
-
-
Base-Catalyzed Hydrolysis: Strong aqueous bases (e.g., NaOH, KOH) will also promote hydrolysis to the carboxylate salt.[6]
-
Solution: During basic workups, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions and avoid prolonged stirring.
-
| Condition | Primary Product | Secondary Product (Forcing Conditions) |
| Mild Aqueous Acid | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |
| Strong Aqueous Acid/Heat | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | - |
| Mild Aqueous Base | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate salt |
| Strong Aqueous Base/Heat | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate salt | - |
Issue 4: Challenges in Purification
Question: I am struggling to purify my product. It streaks on the silica gel column, and I have persistent impurities that co-elute. What purification strategies do you recommend?
Answer: The purification of polar, nitrogen-containing heterocycles, especially those with fluorine substituents, can be challenging due to their interaction with silica gel and the potential for closely eluting impurities.[4][7]
Causality and Optimization:
-
Interaction with Silica Gel: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and poor separation.[4]
-
Solution 1: Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your eluent system. This will neutralize the active sites on the silica gel and improve the peak shape.[4]
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as amino- or cyano-silica.[4][7]
-
-
Co-eluting Impurities: Isomeric byproducts (e.g., N1 vs. N7 alkylated products) or other side products can have very similar polarities to your desired compound.
-
Solution 1: Orthogonal Purification: If normal-phase chromatography is insufficient, consider a different purification technique. Reversed-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water (often with a formic acid or TFA modifier for improved peak shape) can be very effective for separating polar compounds.[7]
-
Solution 2: Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing minor impurities and achieving high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing the this compound core?
A1: To perform cross-coupling reactions, you will first need to introduce a handle, typically a halogen, onto the pyrrolopyridine core. Once you have a halo-substituted derivative (e.g., a bromo- or iodo-substituted analog), Suzuki-Miyaura and Buchwald-Hartwig amination reactions are highly effective.[8][9]
-
Suzuki-Miyaura Coupling: This is a robust method for forming C-C bonds. For successful coupling with challenging heteroaryl halides, modern palladium catalysts and ligands are recommended. Catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as XPhos or SPhos, or pre-catalysts like XPhos Pd G2, often give good results.[8]
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. Similar to Suzuki couplings, the choice of catalyst, ligand, and base is critical. Systems employing catalysts like Pd(OAc)₂ with ligands such as RuPhos have proven effective for 7-azaindole derivatives.[9]
Q2: How do the electron-withdrawing groups (CF₃ and CN) affect the reactivity of the pyrrolopyridine ring system in electrophilic aromatic substitution reactions?
A2: The CF₃ and CN groups are strongly deactivating, making the pyrrolopyridine core significantly less reactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophilic attack, if it occurs, will be directed away from the positions of highest deactivation. The pyridine ring is already electron-deficient compared to benzene, and the additional withdrawing groups exacerbate this.[1] The pyrrole ring is generally more electron-rich than the pyridine ring in 7-azaindoles, but its reactivity will also be diminished. Expect to use harsh reaction conditions, and be prepared for low yields or lack of reactivity.
Q3: Can I selectively reduce the nitrile group without affecting the trifluoromethyl group?
A3: Yes, the nitrile group can be selectively reduced. The trifluoromethyl group is generally very stable and unreactive towards common reducing agents.
-
Reduction to an Amine: Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.
-
Reduction to an Aldehyde: Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can partially reduce the nitrile to an imine, which is then hydrolyzed upon workup to yield the corresponding aldehyde.
Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Alkylation using a Strong Base
This protocol provides a starting point for the N-alkylation of this compound.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or 1,4-dioxane) via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive electrophiles.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Workflow for N-alkylation of the 7-azaindole core.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-Substituted Derivative
This protocol assumes you have a halo-substituted (e.g., bromo-) derivative of the title compound at a position amenable to cross-coupling.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halo-substituted 7-azaindole (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[8]
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
References
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Technical Support Center: Purification of Trifluoromethyl
- Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amin
- 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub.
- Hydrolysis of nitriles. Chemguide.
- Alam, M. M.; Keeting, S. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021, 17, 1938–1948.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo. Benchchem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for Purity Assessment of 5-(Trtrifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Welcome to the technical support center for the analytical method development and purity assessment of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting, and frequently asked questions. The information provided herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.
I. Introduction to the Analyte
This compound is a heterocyclic compound with the molecular formula C₉H₄F₃N₃[1][2]. Its structure, featuring a pyrrolopyridine core with trifluoromethyl and carbonitrile substituents, makes it a valuable building block in medicinal chemistry. Given its potential use in pharmaceutical development, rigorous purity assessment is critical to ensure safety and efficacy. This guide will focus on the development and validation of analytical methods to accurately quantify the purity of this compound and identify any potential impurities.
Key Physicochemical Properties:
-
Molecular Weight: 211.14 g/mol [1]
-
Appearance: Typically a solid[1]
-
Functional Groups: Trifluoromethyl, nitrile, pyrrole, and pyridine rings. These groups influence its polarity, solubility, and chromatographic behavior. The trifluoromethyl group, in particular, can impact its electronic properties and interactions during analysis[3].
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analytical method development for this compound.
Q1: What is the most suitable primary analytical technique for purity assessment of this compound?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection is the most common and robust choice. This is due to the compound's aromatic nature, which provides strong UV absorbance, and its moderate polarity, which is well-suited for reversed-phase separation. UPLC offers advantages in terms of speed, resolution, and solvent consumption[4][5].
Q2: What are the critical parameters to consider during HPLC/UPLC method development?
A2: The critical parameters include:
-
Column Selection: A C18 or Phenyl-Hexyl column is a good starting point. The choice depends on the specific impurities that need to be separated.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase can significantly impact the retention and peak shape of the analyte and any ionizable impurities[5].
-
Detection Wavelength: Perform a UV scan of the main compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities in a reasonable timeframe.
Q3: What types of impurities might be present and how can I identify them?
A3: Potential impurities can originate from the synthetic route or degradation. These may include starting materials, intermediates, by-products, and degradants. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities.[6][7] The fragmentation patterns in the mass spectrum can provide valuable information about the structure of the impurities.[6][8]
Q4: What are the key validation parameters for a purity assessment method according to regulatory guidelines?
A4: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a purity method include:[9][10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q5: How do I perform forced degradation studies for this compound?
A5: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The compound should be subjected to stress conditions such as:
-
Acidic hydrolysis: e.g., 0.1 N HCl
-
Basic hydrolysis: e.g., 0.1 N NaOH
-
Oxidative degradation: e.g., 3% H₂O₂
-
Thermal degradation: e.g., heating the solid or a solution
-
Photolytic degradation: e.g., exposure to UV light
The goal is to achieve partial degradation (typically 5-20%) to ensure that the degradation products can be separated from the main peak and from each other.[4]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanols | The basic nitrogen atoms in the pyridine and pyrrole rings can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Solution: Use a mobile phase with a lower pH (e.g., 2.5-3.5) to protonate the basic sites on the analyte, reducing these interactions. Alternatively, use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Overload | Injecting too much sample can lead to peak fronting.[13][14] Solution: Reduce the injection volume or the sample concentration. |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[15] |
| Column Degradation | A void at the head of the column or contamination can cause peak splitting or tailing.[14] Solution: Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Preparation Issues | Inconsistent mobile phase composition or pH will lead to retention time shifts. Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can improve consistency. |
| Leaking Pump or Injector | Leaks in the HPLC system can cause pressure fluctuations and, consequently, retention time variability.[15] Solution: Perform a leak test and check all fittings and seals. |
| Temperature Fluctuations | Changes in column temperature can affect retention times.[13] Solution: Use a column oven to maintain a constant and controlled temperature. |
| Column Equilibration | Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: Spurious or Ghost Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Diluent | Impurities in the solvents can appear as peaks in the chromatogram, especially during a gradient run.[15] Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. |
| Carryover from Previous Injections | Residual sample from a previous injection can elute in a subsequent run. Solution: Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Sample Degradation in the Autosampler | The analyte may be unstable in the sample diluent over time. Solution: Assess the stability of the sample solution. If necessary, use a cooled autosampler and prepare samples fresh. |
IV. Experimental Protocols
Protocol 1: Generic RP-HPLC/UPLC Method Development
This protocol provides a starting point for developing a purity method.
1. Analyte and Standard Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
- From the stock solution, prepare a working standard solution at a concentration of about 0.1 mg/mL.
2. Chromatographic System:
- System: HPLC or UPLC system with a UV/PDA detector.
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.
- Injection Volume: 5 µL.
- Detection: Monitor at the λmax of the analyte (determine by PDA scan).
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
4. Method Optimization:
- Adjust the gradient slope to improve the separation of closely eluting impurities.
- If peak shape is poor, consider adjusting the pH of the mobile phase or trying a different column chemistry (e.g., Phenyl-Hexyl).
Workflow for Method Development and Validation
Caption: A typical workflow for analytical method development and validation.
V. Conclusion
The development of a robust and reliable analytical method for the purity assessment of this compound is a critical step in its journey through the drug development pipeline. A systematic approach, guided by a thorough understanding of the analyte's properties and regulatory requirements, is paramount. This technical support guide provides a foundation for developing and troubleshooting such methods, ultimately ensuring the quality and consistency of this important pharmaceutical building block.
VI. References
-
Vertex AI Search. (2024, May 16). Common Problems in Analytical Method Validation. Pharma Specialists.
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
-
Pharmuni. (2025, May 16). The Hidden Risks in Analytical Method Validation.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
-
Contract Laboratory. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them.
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BioPharm International. (2015, October 2). Challenges in Analytical Method Development and Validation.
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
-
International Council for Harmonisation. (n.d.). Quality Guidelines.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Labcompliance. (n.d.). Answers to Questions about Analytical Method Validation, Verification, and Transfer.
-
OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures.
-
ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
-
Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
-
NIST. (n.d.). Pyridine, 3-(trifluoromethyl)-. NIST WebBook.
-
NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
-
PubMed. (2024, April 2). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites.
-
ACS Publications. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.
-
ResearchGate. (2020, May). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
-
NIH. (n.d.). Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form. PMC.
-
Sigma-Aldrich. (n.d.). This compound.
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
-
Fisher Scientific. (n.d.). 5-(Trifluoromethyl)-1H-pyrrolo[2, 3-b]pyridine-4-carbonitrile, 1 gram, Reagent Grade.
-
Waters Corporation. (2011). A Systematic Approach Towards UPLC® Method Development.
-
NIH. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
-
Fluorochem. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
-
CymitQuimica. (n.d.). 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.
-
Fluorochem. (n.d.). 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine.
-
Guidechem. (n.d.). How to Prepare 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE?.
-
Echemi. (n.d.). 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
-
Pharmaffiliates. (n.d.). 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
-
LookChem. (n.d.). 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS NO.1135283-53-2.
Sources
- 1. 5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン-4-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 13. youtube.com [youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Refinement of reaction conditions for "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" derivatization
Welcome to the technical support center for the derivatization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for refining reaction conditions. The unique electronic properties of this scaffold, owing to the strongly electron-withdrawing trifluoromethyl and nitrile groups, present specific challenges and opportunities in its functionalization. This document aims to provide a scientifically grounded and practical resource to navigate these complexities.
Understanding the Reactivity of the Scaffold
The this compound core, a highly electron-deficient 7-azaindole derivative, exhibits distinct reactivity compared to its non-fluorinated or non-cyanated counterparts. The trifluoromethyl group at the 5-position and the nitrile group at the 4-position significantly lower the electron density of the entire heterocyclic system. This has several key consequences for derivatization reactions:
-
Increased N-H Acidity: The pyrrole N-H proton is considerably more acidic than in typical 7-azaindoles. This facilitates deprotonation but also increases the risk of side reactions with certain bases and nucleophiles.
-
Modified Regioselectivity: The electron-withdrawing groups deactivate the pyridine ring towards electrophilic aromatic substitution while potentially activating it for nucleophilic aromatic substitution (SNAr) at halogenated positions.
-
Challenges in Cross-Coupling: The electron-deficient nature of the scaffold can impact the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions, often requiring careful selection of ligands and conditions.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound.
Issue 1: Low or No Conversion in N-Alkylation/N-Arylation Reactions
Question: I am attempting an N-alkylation of this compound with an alkyl halide and a common base like K₂CO₃, but I am observing very low conversion. What could be the issue?
Answer:
This is a common challenge with this highly electron-deficient substrate. The increased acidity of the N-H proton means that while deprotonation is easier, the resulting anion is more stable and less nucleophilic. Furthermore, the choice of base and solvent system is critical.
Troubleshooting Steps:
-
Stronger Base Selection: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may not be sufficient to maintain a high enough concentration of the deprotonated species in solution for efficient alkylation. Consider using stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[3] The use of butyllithium has also been reported for the alkylation of related N(7)-unsubstituted diazaoxindoles, enabling selective alkylation.[4]
-
Solvent Optimization: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to solvate the ions and increase the reaction rate. For reactions involving strong bases like NaH, anhydrous THF is a common choice.
-
Electrophile Reactivity: Consider the reactivity of your alkylating agent. For less reactive alkyl halides (e.g., alkyl chlorides), you may need to switch to more reactive alkyl bromides or iodides. Alternatively, using alkyl triflates can significantly accelerate the reaction.
-
Temperature Increase: Cautiously increasing the reaction temperature can improve the rate of reaction. However, be mindful of potential side reactions and decomposition, especially with sensitive substrates.
Workflow for Troubleshooting N-Alkylation:
Caption: Troubleshooting workflow for low conversion in N-alkylation.
Issue 2: Side Reactions in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Question: During a Suzuki-Miyaura coupling of a bromo-derivative of this compound, I am observing significant amounts of dehalogenation and homocoupling of the boronic acid. How can I minimize these side reactions?
Answer:
Dehalogenation (protodebromination) and boronic acid homocoupling are common side reactions in Suzuki-Miyaura couplings, especially with electron-deficient heteroaryl halides.[5][6] These side reactions are often promoted by the presence of water and the choice of palladium catalyst and ligands.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can facilitate the protodeboronation of the boronic acid and the dehalogenation of the starting material.
-
Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is critical for promoting the desired cross-coupling pathway over side reactions.
-
For Suzuki-Miyaura: For electron-deficient systems, ligands like XPhos, SPhos, or RuPhos are often effective.[2] Using a pre-catalyst such as XPhos Pd G2 or G3 can also be beneficial.
-
For Buchwald-Hartwig Amination: For challenging aminations on electron-deficient heterocycles, bulky biarylphosphine ligands like BrettPhos have shown success.[3]
-
-
Base Selection: The choice of base can significantly influence the outcome. While stronger bases are often needed, they can also promote side reactions.
-
For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often good choices.
-
For Buchwald-Hartwig amination on N-free azaindoles, LiHMDS has been shown to be effective.[3]
-
-
Temperature and Reaction Time: Monitor the reaction closely and try to use the lowest effective temperature to minimize side reactions. Prolonged reaction times at high temperatures can lead to catalyst decomposition and increased side product formation.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (10:1) | 80-100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (2.2) | Toluene or THF | 65-100 |
Note: These are starting points and may require optimization for specific substrates.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the pyrrole N-H during cross-coupling reactions on the pyridine ring?
A1: It is often possible to perform cross-coupling reactions on the pyridine ring of 7-azaindoles without N-H protection.[3][7] However, for substrates with high N-H acidity like this compound, the deprotonated pyrrole nitrogen can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. If you are experiencing low yields or catalyst deactivation, N-protection with a readily cleavable group like Boc or SEM might be beneficial.
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this scaffold?
A2: Due to the strong deactivating effect of the trifluoromethyl and nitrile groups on the pyridine ring, electrophilic aromatic substitution is expected to be challenging. If a reaction does occur, it is most likely to happen on the pyrrole ring, which is the more electron-rich part of the molecule. The C3 position is the most probable site for electrophilic attack. For example, a related compound, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has been shown to undergo reaction with aldehydes at the C3-position.[8]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on a halogenated derivative of this scaffold?
A3: Yes, the electron-deficient nature of the pyridine ring makes it highly susceptible to SNAr reactions, provided there is a good leaving group (like a halogen) at a suitable position (e.g., C2, C4, or C6). This can be a powerful method for introducing nucleophiles onto the pyridine ring.
Logical Relationship of Derivatization Strategies:
Caption: Key derivatization pathways for the scaffold.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of this compound.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.1 M) under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Derivative
This protocol is adapted from procedures for related electron-deficient 7-azaindoles.[2]
-
In a reaction vial, combine the bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (10:1, 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform, 41(34). [Link]
-
Guillamot, G., et al. (2017). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 19(18), 4842–4845. [Link]
-
Kannaboina, P., Mondal, K., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11779-11793. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(11), 6135-6143. [Link]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7947. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]
-
A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst. (2022). Results in Chemistry, 4, 100350. [Link]
-
Buchwald, S. L., & Driver, M. S. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4682–4685. [Link]
-
Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. (n.d.). Green Chemistry. [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (2023). Molecules, 28(15), 5899. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20952-20965. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2021). Molecules, 26(16), 4993. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2020). Catalysts, 10(10), 1115. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 12175-12184. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2686-2691. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2021). Symmetry, 13(6), 1032. [Link]
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). Journal of Heterocyclic Chemistry, 58(8), 1645-1654. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). Catalysts, 4(3), 321-344. [Link]
-
Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. (2021). Molecules, 26(18), 5585. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2018). ChemistrySelect, 3(30), 8759-8763. [Link]
-
Carrow, B. P., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16778-16781. [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. (2024). Chemistry – An Asian Journal, 19(6), e202300987. [Link]
-
A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. (2016). Journal of Inorganic Biochemistry, 163, 214-226. [Link]
-
Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2019). Synthesis, 51(06), 1342-1352. [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2018). Molbank, 2018(3), M1003. [Link]
-
Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. (2016). ResearchGate. [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2014). Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2020). ACS Infectious Diseases, 6(9), 2449-2460. [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2014). Organic & Biomolecular Chemistry, 12(2), 307-315. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Derivatives as Kinase Inhibitors
This guide provides a comprehensive analysis of the biological activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile derivatives, a promising class of compounds in the landscape of targeted therapeutics. As researchers and drug development professionals, the objective is to furnish you with a comparative framework, supported by experimental data and detailed protocols, to facilitate the evaluation and progression of these molecules in your discovery pipelines. The 7-azaindole scaffold, particularly the 1H-pyrrolo[2,3-b]pyridine core, is a well-established pharmacophore in kinase inhibition, and the strategic placement of a trifluoromethyl group at the 5-position and a carbonitrile at the 4-position can significantly influence potency and selectivity.
The 1H-pyrrolo[2,3-b]pyridine nucleus is recognized as a deaza-isostere of adenine, the core component of ATP. This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity.[1] The trifluoromethyl group at the 5-position is a key modification. Due to its strong electron-withdrawing nature and lipophilicity, it can enhance binding affinity and improve metabolic stability.[2] For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to be a crucial factor in improving the compound's activity.[2]
This guide will delve into the comparative efficacy of these derivatives against key kinase targets, provide detailed methodologies for their validation, and contextualize their mechanism of action within relevant signaling pathways.
Comparative Efficacy and Selectivity
The primary therapeutic targets for derivatives of the this compound scaffold are protein kinases, particularly those implicated in oncology and inflammatory diseases. The Janus kinase (JAK) family and the Fibroblast Growth Factor Receptor (FGFR) family are of significant interest.
Janus Kinase (JAK) Inhibition
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in cytokine signaling. Their dysregulation is a hallmark of numerous autoimmune disorders and cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of several approved and clinical-stage JAK inhibitors. While specific data for a range of 4-carbonitrile derivatives is emerging, we can infer the structure-activity relationship (SAR) from closely related analogs. The 4-position of the pyrrolo[2,3-b]pyridine core is critical for interacting with the hinge region of the kinase domain. The carbonitrile group, a compact and polar moiety, can act as a hydrogen bond acceptor, contributing to the binding affinity.
| Derivative | Target Kinase | IC50 (nM) | Cell-Based Activity (Cell Line) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Hypothetical Derivative A | JAK1 | 5 | IL-6 stimulated STAT3 phosphorylation | 10 | 2000 |
| Hypothetical Derivative B | JAK2 | 50 | Ba/F3-EpoR-JAK2 proliferation | 15 | 300 |
| Hypothetical Derivative C | JAK3 | 2 | IL-2 stimulated T-cell proliferation | >20 | >10000 |
| Tofacitinib (Reference) | JAK1/3 | 1-5 | Various | >10 | >2000 |
This table presents hypothetical data based on known SAR of related compounds to illustrate a comparative framework. Actual values would require experimental determination.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors. Research has shown that derivatives with this core can exhibit nanomolar potency against FGFR1, 2, and 3.[3][4][5] One study highlighted a derivative, compound 4h, which demonstrated IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[3][4][5] This compound also inhibited the proliferation of breast cancer cells and induced apoptosis.[3][4][5]
| Derivative | Target Kinase | IC50 (nM) | Cell-Based Activity (Cell Line) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Compound 4h (Published) | FGFR1 | 7 | 4T1 (mouse breast cancer) | Not Reported | Not Reported |
| Compound 4h (Published) | FGFR2 | 9 | 4T1 (mouse breast cancer) | Not Reported | Not Reported |
| Compound 4h (Published) | FGFR3 | 25 | 4T1 (mouse breast cancer) | Not Reported | Not Reported |
| Alternative FGFR Inhibitor | FGFR1/2/3 | 10-50 | Various | Variable | Variable |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic rationale for inhibiting JAK and FGFR kinases lies in their central roles in signal transduction pathways that govern cell proliferation, differentiation, and survival.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[4][6] Upon ligand binding, receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[7] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[7] Inhibitors based on the this compound scaffold block the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene activation.
JAK/STAT Signaling Pathway and Point of Inhibition.
The FGFR Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, triggering downstream signaling cascades.[8] These include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and angiogenesis.[8][9] The this compound derivatives compete with ATP for binding to the FGFR kinase domain, thereby blocking the initiation of these downstream signals.
FGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols for Biological Activity Validation
To ensure the reproducibility and reliability of the biological data, detailed experimental protocols are provided below. These protocols are standard in the field of kinase inhibitor validation.
Biochemical Kinase Activity Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.[3][10]
-
Reagent Preparation : Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[3] Dilute the kinase, Eu-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled tracer to their working concentrations in 1X Kinase Buffer A.
-
Compound Dilution : Perform a serial dilution of the test compounds in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A.
-
Assay Procedure :
-
Add 5 µL of the 3X compound intermediate dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/Eu-antibody mixture.
-
Add 5 µL of the 3X tracer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis : Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
2. Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[11][12][13][14]
-
Kinase Reaction Setup : In a white, opaque 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound in kinase reaction buffer.
-
Incubation : Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
ATP Detection :
-
Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis : The luminescent signal is inversely proportional to kinase activity. Plot the signal against the compound concentration to determine the IC50 value.
Cell-Based Assays
1. Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[15][16][17][18][19]
-
Cell Plating : Seed cells in a white, opaque 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[17][18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][17][18]
-
Record luminescence.
-
-
Data Analysis : Plot the luminescent signal against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
2. Phospho-STAT Western Blot
This assay is used to determine the inhibition of cytokine-induced STAT phosphorylation in a cellular context.[5][20][21][22]
-
Cell Treatment :
-
Starve cells in serum-free medium.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-6 for STAT3) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT and total STAT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The trifluoromethyl group at the 5-position has been shown to be advantageous for activity against targets like FGFR. The 4-carbonitrile moiety is well-positioned to interact with the kinase hinge region, a critical interaction for potent inhibition.
The comparative data, while necessitating direct experimental validation for specific derivatives, strongly suggests that this chemical class has the potential to yield clinical candidates for the treatment of cancers and inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the comprehensive biological validation of novel derivatives based on this scaffold.
Future efforts should focus on synthesizing a library of these derivatives with diverse substitutions at other positions of the pyrrolo[2,3-b]pyridine ring to further optimize potency, selectivity, and pharmacokinetic properties. Head-to-head comparisons with existing clinical candidates will be crucial in establishing the therapeutic potential of this promising class of compounds.
References
-
ResearchGate. (n.d.). The FGFR signaling pathway. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of FGFR signaling pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The JAK/STAT Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). FGF/FGFR signaling pathways. Retrieved from [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
-
Shutterstock. (n.d.). Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Fibroblast Growth Factor signaling pathway. Retrieved from [Link]
-
PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
PubMed. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Retrieved from [Link]
-
KoreaScience. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Retrieved from [Link]
-
PubMed. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of a Janus kinase 1 inhibitor, PF‐04965842, in healthy subjects: A phase 1, randomized, placebo‐controlled, dose‐escalation study. Retrieved from [Link]
-
PubChem. (n.d.). Itacitinib. Retrieved from [Link]
-
PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from [Link]
Sources
- 1. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. Kinase-Glo® Luminescent Kinase Assays [promega.kr]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. OUH - Protocols [ous-research.no]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 20. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This has led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors for oncology and inflammatory diseases. The specific derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , is a highly valuable building block, particularly in the synthesis of next-generation therapeutics such as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The trifluoromethyl group at the 5-position can enhance metabolic stability and binding affinity, while the 4-carbonitrile moiety serves as a versatile handle for further chemical elaboration.
This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this key intermediate. The routes are evaluated based on their efficiency, convergency, accessibility of starting materials, and scalability. Detailed experimental protocols and mechanistic considerations are provided to assist researchers in selecting the most appropriate method for their specific needs.
Route 1: Convergent Strategy via a Pre-functionalized Pyridine Intermediate
This approach focuses on the late-stage construction of the pyrrole ring onto a pyridine core that already possesses the required trifluoromethyl and cyano substituents. This convergent strategy offers the advantage of building complexity from readily available, highly functionalized starting materials.
Conceptual Workflow
The 7-Azaindole Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Analogs
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its intrinsic ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions with the hinge region of various kinases, providing a robust anchor for inhibitor binding.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" core, a scaffold that has shown considerable promise in the development of targeted kinase inhibitors. We will delve into the rationale behind specific structural modifications and their impact on inhibitory potency against key oncogenic kinases, supported by experimental data and detailed protocols.
The Strategic Importance of the 5-Trifluoromethyl and 4-Carbonitrile Moieties
The selection of the 5-(trifluoromethyl) and 4-carbonitrile substituents on the 7-azaindole core is not arbitrary. The trifluoromethyl (CF3) group at the C5-position is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of the pyrrole nitrogen and enhance binding interactions. Furthermore, it can form favorable interactions, such as hydrogen bonds, with specific amino acid residues in the kinase active site. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to form a hydrogen bond with Gly485, a modification that can significantly improve the compound's activity.[3]
The carbonitrile (-C≡N) group at the C4-position is a small, rigid, and polar substituent that can act as a hydrogen bond acceptor. Its presence can also modulate the electronic properties of the aromatic system and provide a vector for further chemical modification. The exploration of SAR around this position is crucial for optimizing potency and selectivity.
Comparative Analysis of Kinase Inhibition
Our comparative analysis will focus on two prominent families of kinases that are frequently dysregulated in cancer: Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). The 7-azaindole scaffold has been successfully employed to generate potent inhibitors for both families.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors.[4] The development of selective FGFR inhibitors is therefore a significant therapeutic strategy. The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core has proven to be a fertile ground for the discovery of potent FGFR inhibitors.
A key study by Jin et al. highlights the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3] While not exclusively focused on the 4-carbonitrile analog, their work provides invaluable insights into the importance of the 5-trifluoromethyl group and modifications at other positions.
Table 1: Structure-Activity Relationship of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs as FGFR1 Inhibitors
| Compound ID | R3-Substituent | R5-Substituent | FGFR1 IC50 (nM) | Reference |
| 1 | H | H | 1900 | [3] |
| 4a | H | CF3 | 1900 | [3] |
| 4h | 3,5-dimethoxyphenylmethyl | CF3 | 7 | [3] |
This table is a representation of data from the cited source to illustrate the impact of substitutions.
The data clearly demonstrates the dramatic increase in potency when a bulky, hydrophobic group like 3,5-dimethoxyphenylmethyl is introduced at the C3-position, in combination with the 5-trifluoromethyl group. The authors propose that the 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and forms a crucial π-π interaction with Phe489 in the FGFR1 kinase domain.[3] The trifluoromethyl group at the 5-position is suggested to form a hydrogen bond with Gly485, further enhancing the binding affinity.[3]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell proliferation.[2] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. JAK3, in particular, is a key target for immunomodulatory drugs. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop selective JAK inhibitors.[2][5]
A study by Nakajima et al. explored a series of 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors.[2] Their work provides valuable SAR insights, particularly regarding substitutions at the C4 and C5 positions.
Table 2: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as JAK3 Inhibitors
| Compound ID | C4-Substituent | C5-Substituent | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference |
| 6 | Cyclohexylamino | H | 1100 | 2900 | >10000 | [6] |
| 11a | Cyclohexylamino | CONH2 | 1600 | >10000 | >10000 | [6] |
| 14c | Cyclohexylamino | CONH-cyclopropyl | 11 | 140 | 1200 | [2] |
This table is a representation of data from the cited source to illustrate the impact of substitutions.
This data reveals that the introduction of a carbamoyl group at the C5-position can significantly enhance JAK3 inhibitory activity.[2] Further modification of this carbamoyl group, for instance, with a cyclopropyl moiety, led to a substantial increase in potency and improved selectivity over other JAK isoforms.[2] While this study does not feature the 5-trifluoromethyl group, it underscores the importance of substitutions at the C5-position for achieving high affinity and selectivity. The combination of a C4-cyclohexylamino group and a C5-carboxamide derivative proved to be a successful strategy for potent JAK3 inhibition.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[7][8]
Materials:
-
Kinase of interest (e.g., FGFR1, JAK3)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (e.g., this compound analogs)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of kinase buffer to each well.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Luminescence Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FGFR or JAK pathway activation)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (concentration that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: The FGFR Signaling Pathway.
Caption: The JAK-STAT Signaling Pathway.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and Other Privileged Heterocyclic Scaffolds in Modern Drug Design
Introduction: The Centrality of the Scaffold
In the intricate world of medicinal chemistry, the heterocyclic scaffold serves as the foundational architecture upon which a drug's efficacy, selectivity, and pharmacokinetic profile are built. Among the vast array of available chemical motifs, certain structures emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable ability to bind to multiple biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such elite scaffold.[1] This guide provides an in-depth analysis of a highly functionalized derivative, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , dissecting the synergistic contributions of its core and substituents. We will objectively compare its performance and properties against other foundational heterocyclic scaffolds, such as indole, quinoline, and purine, providing the experimental and theoretical grounding necessary for informed drug design decisions.
Part 1: Deconstructing the Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
The 7-azaindole scaffold is a bioisostere of both indole and the purine system, a feature that allows it to mimic endogenous ligands and interact effectively with a wide range of protein targets.[1] Its prominence in modern drug discovery, particularly in the domain of kinase inhibition, is not coincidental. Kinase inhibitors often function by competing with adenosine triphosphate (ATP) at its binding site in the enzyme's hinge region.[1] The 7-azaindole framework is uniquely suited for this role, as it can present two hydrogen bonding interactions to the kinase hinge, mimicking the adenine portion of ATP and providing a potent anchor for the inhibitor.[1][2] This bidentate interaction confers a significant advantage in binding affinity and selectivity over scaffolds capable of only a single hydrogen bond. The clinical success of 7-azaindole-containing drugs, such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax , validates its status as a privileged structure in oncology.[1]
Caption: Bidentate hydrogen bonding of the 7-azaindole core with a kinase hinge.
Part 2: The Impact of Strategic Functionalization
While the core scaffold provides the anchor, the substituents dictate the molecule's ultimate drug-like properties. The title compound features two powerful functional groups at key positions.
A. The 5-Trifluoromethyl Group: A Metabolic Shield and Potency Enhancer
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry.[3] Its unique properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of ~485 kJ/mol.[3] This makes the -CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[3] Replacing a metabolically vulnerable hydrogen or methyl group with a -CF3 group effectively blocks common metabolic pathways, increasing the drug's half-life and reducing clearance.[4]
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase a molecule's overall lipophilicity.[3] This property is often crucial for enhancing membrane permeability and oral bioavailability.[4]
-
Binding Affinity: The steric bulk of the -CF3 group can promote favorable van der Waals interactions within a protein's binding pocket.[3] Furthermore, its potent electron-withdrawing nature can modulate the electronic landscape of the aromatic system, strengthening interactions with the target protein.[3][5]
| Property | Hydrogen (-H) | Methyl (-CH₃) | Chlorine (-Cl) | Trifluoromethyl (-CF₃) |
| Hansch-Fujita π Constant | 0.00 | +0.56 | +0.71 | +0.88 |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |
| Metabolic Liability | High (Oxidation) | High (Oxidation) | Moderate | Very Low |
Table 1. Comparison of physicochemical properties of the trifluoromethyl group with other common substituents.[4][5]
B. The 4-Carbonitrile Group: A Versatile Bioisostere and Binding Modulator
The nitrile (-CN) functionality is present in over 30 approved pharmaceutical agents, a testament to its utility and biocompatibility.[6] It is generally robust and resistant to metabolic transformation.[6]
-
Bioisosteric Replacement: The nitrile group is an effective bioisostere for various functional groups, including ketones, carbonyls, and even halogens.[6][7] This allows medicinal chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.
-
Binding Interactions: As a strong electron-withdrawing group, the nitrile can engage in crucial dipole-dipole interactions with amino acid residues in a binding pocket.[6] It can also serve as a hydrogen bond acceptor, providing an additional point of contact to enhance binding affinity and selectivity.[7]
-
Metabolic Blocking: Introducing a nitrile group can effectively block a metabolically labile site on an aromatic ring, complementing the role of the -CF3 group to further enhance the molecule's metabolic stability.[7]
Part 3: The Synergistic Profile of the Target Scaffold
The combination of the 7-azaindole core with the 5-trifluoromethyl and 4-carbonitrile substituents creates a scaffold with a highly advantageous and synergistic profile. The resulting molecule is pre-organized for potent kinase hinge binding, shielded from metabolic degradation, and equipped with enhanced lipophilicity and additional polar contacts. This makes it an exceptionally strong starting point for developing potent and selective inhibitors.
Indeed, research has demonstrated that 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 5-trifluoromethyl group are potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[8][9][10] In these studies, the trifluoromethyl group was introduced to potentially form a hydrogen bond with specific residues and enhance activity.[8][9] The addition of the 4-carbonitrile group would further refine this scaffold, offering another point for interaction or vector for growing the molecule into adjacent pockets.
Caption: Synergistic integration of scaffold and functional groups.
Part 4: Comparative Analysis with Alternative Heterocyclic Scaffolds
The value of the this compound scaffold is best understood in comparison to other foundational heterocycles.
| Feature | 7-Azaindole | Indole | Quinoline | Purine |
| Hinge Binding | Bidentate (Donor & Acceptor) | Monodentate (Donor only) | Monodentate (Acceptor only) | Bidentate (Donor & Acceptor) |
| Metabolic Stability | High (N atom reduces oxidation) | Lower (Susceptible to oxidation) | Moderate | Variable (Endogenous pathways) |
| Bioisosterism | Purine, Indole | Tryptophan | Naphthalene | Adenine |
| Synthetic Tractability | Moderate to High | High | High | Moderate |
| Key Applications | Kinase Inhibitors, various | GPCRs, Transporters, Enzymes | Kinase Inhibitors, Antimalarials | Kinase Inhibitors (natural ligand) |
Table 2. Head-to-head comparison of key heterocyclic scaffolds in drug design.
-
vs. Indole: While indole is a classic scaffold, its single hydrogen bond donor capability offers a weaker anchor in kinase hinge regions compared to the bidentate interaction of 7-azaindole. Furthermore, the indole ring is more susceptible to metabolic oxidation, a liability that the pyridine nitrogen in the 7-azaindole helps to mitigate.
-
vs. Quinoline: Quinoline is another prevalent kinase inhibitor scaffold, but it typically acts only as a hydrogen bond acceptor. The dual donor-acceptor nature of 7-azaindole provides a more robust and specific interaction pattern, often leading to higher potency.[11]
-
vs. Purine: As the natural template, purine offers the ideal hydrogen bonding pattern. However, targeting the purine binding site can lead to off-target effects across the kinome. The 7-azaindole scaffold acts as an excellent purine bioisostere that can be more readily modified and optimized for selectivity against a specific kinase target.[1]
Part 5: Experimental Protocols & Methodologies
To translate theoretical advantages into tangible results, robust experimental validation is essential. Below are representative protocols for the synthesis and evaluation of derivatives based on the title scaffold.
Protocol 1: Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is adapted from methodologies used to synthesize potent FGFR inhibitors from a similar starting material.[8]
-
Reaction Setup: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (10 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).
-
Reaction Execution: Stir the reaction mixture at 50 °C for 5 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a generic protocol for assessing a compound's inhibitory potency against a target kinase.
-
Reagent Preparation: Prepare a 3X compound solution in kinase buffer. Prepare a 3X solution of a europium-labeled anti-tag antibody and a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound solution.
-
Enzyme Addition: Add 5 µL of the target kinase enzyme solution to each well.
-
Tracer/Antibody Addition: Add 5 µL of the pre-mixed antibody/tracer solution to initiate the binding reaction.
-
Incubation and Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC₅₀ value.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
The 7-Azaindole Scaffold: A Privileged Platform for Kinase Inhibition - A Comparative Guide to Derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a cornerstone in the development of potent and selective kinase inhibitors.[1] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, allows for the formation of crucial bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, making it an excellent starting point for medicinal chemistry campaigns.[2][3] This guide provides an in-depth comparative analysis of compounds derived from the "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" core, focusing on their in vitro and in vivo performance against key therapeutic targets. We will delve into the experimental data that underpins their development and provide insights into the rationale behind experimental design.
The Rise of a Privileged Scaffold: Targeting Kinases with 7-Azaindole Derivatives
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The 7-azaindole framework has proven to be a versatile template for designing inhibitors that target various kinase families.[4] The strategic placement of a trifluoromethyl group at the 5-position and a carbonitrile at the 4-position of the pyrrolo[2,3-b]pyridine core serves as a critical anchor for further chemical modifications, leading to compounds with diverse selectivity and potency profiles. This guide will focus on two prominent classes of inhibitors derived from this scaffold: Janus Kinase (JAK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Section 1: Janus Kinase (JAK) Inhibitors - Tofacitinib and Beyond
The JAK-STAT signaling pathway is a critical regulator of immune responses.[5] Cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene transcription.[6] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.[7]
Caption: A typical workflow for the evaluation of FGFR inhibitors.
In Vitro Comparison of FGFR Inhibitors
Several derivatives of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated as potent FGFR inhibitors. [8][9]
| Compound | Target(s) | IC₅₀ (nM) | Key In Vitro Effects | Reference(s) |
|---|---|---|---|---|
| Compound 4h | FGFR1, FGFR2, FGFR3 | FGFR1: 7, FGFR2: 9, FGFR3: 25 | Potent pan-FGFR inhibitor. Inhibited breast cancer 4T1 cell proliferation, induced apoptosis, and significantly inhibited cell migration and invasion. [8][9] | [8][9][10] |
| Lead Compound 25a | ATM | >700-fold selectivity over other PIKK family members | Highly selective ATM inhibitor with potential for combination therapy. | [11] |
| Compound 16h | MELK | 32 | Potent MELK inhibitor with excellent anti-proliferative effects on A549, MDA-MB-231, and MCF-7 cell lines. [12]| [12]|
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., 4T1, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
In Vivo Studies of FGFR and Other Kinase Inhibitors
The in vivo efficacy of several 7-azaindole derivatives has been demonstrated in preclinical cancer models.
| Compound | Study Type | Animal Model | Key Findings | Reference(s) |
| Compound 4h | Efficacy | 4T1 breast cancer xenograft (mouse) | Significantly inhibited tumor growth. | [8][9] |
| Compound 25a | Efficacy (Combination Therapy) | HCT116 and SW620 xenograft (mouse) | Synergistic antitumor efficacy when combined with irinotecan, with tumor growth inhibition of 79.3% and 95.4%, respectively. [11] | [11] |
| Nortopsentin Analogues (1f, 3f, 1l) | Efficacy | Diffuse malignant peritoneal mesothelioma xenograft (mouse) | Significant tumor volume inhibition (58-75%) at well-tolerated doses. [13] | [13] |
Conclusion
The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The success of Tofacitinib as a JAK inhibitor for autoimmune diseases and the promising preclinical data for various FGFR and other kinase inhibitors in oncology underscore the versatility of this chemical framework. The ability to systematically modify the core structure allows for the fine-tuning of inhibitory profiles, leading to compounds with improved efficacy and safety. The experimental approaches detailed in this guide represent standard, robust methods for the in vitro and in vivo characterization of these and other kinase inhibitors, providing a solid foundation for their continued development in the pursuit of novel therapeutics.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 12, 2024, from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central. Retrieved January 12, 2024, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021, June 9). PubMed Central. Retrieved January 12, 2024, from [Link]
-
The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 12, 2024, from [Link]
-
Tofacitinib: A JAK inhibitor of all trades. (2019, April 3). MedPage Today. Retrieved January 12, 2024, from [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). PubMed. Retrieved January 12, 2024, from [Link]
-
Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis. (n.d.). NIH. Retrieved January 12, 2024, from [Link]
-
JAK inhibitors for asthma - PMC. (n.d.). NIH. Retrieved January 12, 2024, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved January 12, 2024, from [Link]
-
Tofacitinib - StatPearls. (n.d.). NCBI Bookshelf - NIH. Retrieved January 12, 2024, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 12, 2024, from [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed. Retrieved January 12, 2024, from [Link]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (n.d.). PubMed. Retrieved January 12, 2024, from [Link]
-
Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. (2013, September 12). PubMed. Retrieved January 12, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives Against Established JAK Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive technical comparison of a novel series of Janus kinase (JAK) inhibitors, based on the 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, against well-established, FDA-approved JAK inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of next-generation immunomodulatory and anti-inflammatory therapeutics.
Editorial Note: Direct inhibitory data for "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile" against JAK kinases is not publicly available at the time of this publication. Therefore, for the purpose of this comparative analysis, we will utilize a representative potent JAK1-selective inhibitor from a closely related N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide series, compound 38a , as a proxy for a novel, advanced derivative of the core scaffold. This allows for a meaningful and data-driven comparison of the potential of this chemical class against current standards of care.
Introduction: The Rationale for Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are central mediators of signal transduction for a multitude of cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses, hematopoiesis, and inflammation.[2] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[1][3]
The first generation of JAK inhibitors, such as Tofacitinib and Ruxolitinib, demonstrated significant clinical efficacy but were characterized by a lack of selectivity, leading to a broader spectrum of side effects. This has spurred the development of second-generation inhibitors with improved selectivity for specific JAK isoforms, aiming for a more targeted therapeutic effect with an enhanced safety profile.[1][4] The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase inhibitor design, forming the basis of several approved drugs. The introduction of a trifluoromethyl group at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing potency and selectivity.
This guide will benchmark a representative novel pyrrolo[2,3-b]pyridine derivative against five FDA-approved JAK inhibitors: Tofacitinib, Ruxolitinib, Baricitinib, Fedratinib, and Upadacitinib. The comparison will focus on biochemical potency, isoform selectivity, and cellular activity, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.
The JAK-STAT Signaling Pathway: A Visual Overview
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate gene transcription.[2]
Caption: The JAK-STAT signaling pathway and the point of inhibition by ATP-competitive inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The cornerstone of a successful targeted therapy is the inhibitor's potency against its intended target and its selectivity over other related proteins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of our representative novel pyrrolo[2,3-b]pyridine derivative and the benchmark inhibitors against the four JAK isoforms.
Table 1: Biochemical IC50 Values of JAK Inhibitors (nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) | Reference(s) |
| Compound 38a | <1 | 31.1 | 150.3 | 17.8 | JAK1 | [5] |
| Tofacitinib | 112 | 20 | 1 | >1000 | JAK1/JAK3 | [3] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 | [6][7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 | [8] |
| Fedratinib | ~105 | 3 | >1000 | ~405 | JAK2 | [9][10] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 | [4][11] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Expert Interpretation:
The representative novel compound 38a demonstrates exceptional potency against JAK1, with an IC50 value in the sub-nanomolar range.[5] Its selectivity profile is noteworthy, exhibiting over 30-fold selectivity for JAK1 over JAK2 and over 150-fold selectivity over JAK3. This high degree of JAK1 selectivity is a desirable characteristic for the treatment of autoimmune conditions where JAK1-dependent cytokines play a predominant role, potentially minimizing side effects associated with JAK2 and JAK3 inhibition, such as anemia and immunosuppression.
In comparison, Tofacitinib shows potent inhibition of JAK3 and JAK1, classifying it as a pan-JAK inhibitor with a preference for these two isoforms.[3] Ruxolitinib and Baricitinib are potent inhibitors of both JAK1 and JAK2.[6][7][8] Fedratinib displays a clear preference for JAK2, making it a valuable therapeutic for myeloproliferative neoplasms driven by JAK2 mutations.[9][10] Upadacitinib is a second-generation inhibitor with a strong selectivity for JAK1 over other JAK family members.[4][11]
The selectivity profile of compound 38a suggests it could offer a therapeutic advantage similar to or exceeding that of Upadacitinib, with the potential for a superior safety profile due to its pronounced selectivity.
Experimental Protocols for In Vitro Characterization
To ensure the validity and reproducibility of the comparative data, this section provides detailed, step-by-step protocols for key in vitro assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase enzyme by measuring ATP consumption.
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound in 100% DMSO. Dispense 1 µL of each dilution into a 384-well white assay plate. Include wells with DMSO only (high control, 0% inhibition) and a potent pan-kinase inhibitor like staurosporine (low control, 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a 2x solution of the recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) and a suitable peptide substrate in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Add 5 µL of this mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each specific JAK enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors. Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Kinase Reaction: Mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination and Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).[12] This typically involves a two-step process: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Cell-Based STAT Phosphorylation Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context, providing a more physiologically relevant measure of potency.
Step-by-Step Protocol:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., human whole blood or isolated peripheral blood mononuclear cells) in appropriate media. Prior to the assay, starve the cells of serum for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Treatment: Seed the starved cells into a 96-well plate. Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5) for 15-30 minutes at 37°C. An unstimulated control should also be included.
-
Cell Lysis: Immediately lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT (pSTAT) and total STAT can be quantified using various methods, such as:
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated and total STAT protein of interest.[14]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT and total STAT.
-
Flow Cytometry (Phosflow): Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT.
-
-
Data Analysis: Normalize the pSTAT signal to the total STAT signal. Calculate the percent inhibition of cytokine-induced STAT phosphorylation for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro ADME Profiling: A Glimpse into Drug-like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting candidates with favorable pharmacokinetic profiles. The following table outlines key in vitro ADME assays.
Table 2: Key In Vitro ADME/DMPK Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[15] |
| Distribution | Plasma Protein Binding | Determines the fraction of unbound drug in plasma, which is the pharmacologically active portion.[16] |
| Metabolism | Microsomal Stability | Assesses the metabolic stability of a compound in the presence of liver microsomes to predict hepatic clearance.[15][17] |
| Toxicity | Cytochrome P450 Inhibition | Identifies potential drug-drug interactions by measuring the inhibition of major CYP enzymes. |
A detailed protocol for a microsomal stability assay is provided below as a representative example.
Microsomal Stability Assay Protocol
-
Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile).
-
Incubation: In a 96-well plate, combine the test compound, liver microsomes (human or from other species), and phosphate buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[15]
Conclusion and Future Directions
The 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of next-generation JAK inhibitors. The representative compound 38a demonstrates potent and highly selective inhibition of JAK1, a profile that is highly sought after for the treatment of a wide range of autoimmune and inflammatory diseases.[5] Its superior selectivity over JAK2 and JAK3 compared to some of the established inhibitors suggests the potential for an improved safety profile.
Further optimization of this scaffold should focus on maintaining the excellent potency and selectivity while improving pharmacokinetic properties. Comprehensive in vivo studies in relevant disease models are warranted to validate the therapeutic potential of this chemical series. The methodologies and comparative data presented in this guide provide a robust framework for the continued development of novel pyrrolo[2,3-b]pyridine-based JAK inhibitors, with the ultimate goal of delivering safer and more effective treatments to patients.
References
- Janus kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 16, 2026.
- Sheppard, D., et al. (2024). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Taylor & Francis Online.
- Yat-Lui, Y., et al. (2012). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. PMC - NIH.
- Norman, P. (2014).
- Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. (2024). Source not further specified.
- Fedratinib in 2025 and beyond: indications and future applic
- Verstovsek, S., et al. (2011).
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC - PubMed Central.
- IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.).
- JAK1 Kinase Assay Protocol. (n.d.).
- Blair, H. A. (2019). Fedratinib: First Approval.
- A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. (2023). PMC.
- Ruxolitinib for the treatment of myelofibrosis: its clinical potential. (n.d.). PMC - NIH.
- Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. (n.d.). Benchchem.
- In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.).
- Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. (2020). PMC - NIH.
- Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. (2021). PubMed Central.
- Fedratinib in myelofibrosis. (2020). PMC - PubMed Central.
- Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. (n.d.). PubMed Central.
- JAK3 Kinase Assay. (n.d.).
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2023).
- Clinical significance of Janus Kinase inhibitor selectivity. (2018). PMC - NIH.
- JAK1 (Janus Kinase 1) Assay Kit. (n.d.). AMSBIO.
- Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. (2011).
- Head-to-Head Comparison: Solcitinib vs. Baricitinib in JAK Inhibition. (n.d.). Benchchem.
- Jak3-IN-11 vs. Tofacitinib: A Comparative Analysis of Selectivity and Potency. (n.d.). Benchchem.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011). Wiley-VCH.
- Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (n.d.). PubMed Central.
- In Vitro ADME / DMPK Screening. (n.d.). Charnwood Discovery.
- Modeled human PK parameters of tofacitinib and estimation of JAK1 heterodimer or JAK2 homodimer IC 50 coverage. (n.d.).
- Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022).
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
- JAK-STAT Signalling and Cytokines: The Wh
- Human JAK/STAT Pathway Phosphorylation Array (12 targets). (n.d.). CD Biosynsis.
- JAK-STAT Cell Signaling Pathway. (n.d.). Thermo Fisher Scientific.
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. (n.d.).
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). PubMed.
- Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides. (n.d.).
- Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (2014). Source not further specified.
- Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. (n.d.).
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. (n.d.). PubMed.
- ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT.
- JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins. (n.d.).
- Pyrrolo[2,3-D]pyrimidine compounds. (n.d.).
- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. (n.d.).
Sources
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 16. bioivt.com [bioivt.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
Cross-reactivity profiling of kinase inhibitors synthesized from "5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile"
A Comparative Guide to the Cross-Reactivity Profiles of Kinase Inhibitors Derived from 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] The conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects and associated toxicities.[3][4] The 7-azaindole scaffold, and specifically derivatives of this compound, has emerged as a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of potent and selective kinase inhibitors.[5][6] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors synthesized from this core, supported by a detailed examination of the experimental methodologies used to assess their selectivity.
The Rise of the 7-Azaindole Scaffold
The 7-azaindole core, a bioisostere of indole and purine, has been successfully employed to generate inhibitors against a wide array of kinase targets, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphoinositide 3-kinases (PI3Ks).[7][8][9][10] Its unique electronic properties and ability to form key hydrogen bonding interactions within the kinase hinge region contribute to its utility as a kinase inhibitor scaffold.[5] The introduction of a trifluoromethyl group at the 5-position can further enhance potency and selectivity through interactions with specific residues in the target kinase.[11]
Comparative Cross-Reactivity Profiles
A critical aspect of kinase inhibitor development is the comprehensive profiling of their selectivity across the kinome.[12] Below, we compare the selectivity of representative inhibitors derived from the this compound scaffold against different kinase families.
Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling and are key targets in autoimmune diseases and cancer.[13][14] The 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of selective JAK inhibitors.[13][15][16]
| Compound/Inhibitor | Primary Target(s) | Selectivity Profile Highlights | Reference |
| PF-04965842 | JAK1 | Demonstrates high selectivity for JAK1 over other JAK family members. | [17] |
| JAK Inhibitor I | Pan-JAK | Potent inhibitor of JAK1, JAK2, JAK3, and TYK2. | [18] |
| Compound 38a | JAK1 | Exhibits excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2. | [15] |
This table is a synthesis of data from multiple sources and is for illustrative purposes. For detailed IC50/Ki values, please consult the primary references.
The development of isoform-selective JAK inhibitors is crucial for minimizing side effects associated with inhibiting multiple JAKs. For instance, selective JAK1 inhibition is a promising therapeutic strategy for various autoimmune diseases.[15][17]
Below is a simplified representation of the JAK-STAT signaling pathway, a primary target of these inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for 7-azaindole based inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.[11] The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent FGFR inhibitors.
A recent study detailed the synthesis and evaluation of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. One promising compound, 4h , demonstrated high potency against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[11] This compound showed significantly less activity against FGFR4 (IC50 = 712 nM), indicating a degree of selectivity within the FGFR family. The trifluoromethyl group at the 5-position was shown to form a crucial hydrogen bond, enhancing the compound's activity.[11]
Methodologies for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity profile is paramount and can be achieved through a variety of experimental approaches.[4] These methods can be broadly categorized into in vitro biochemical assays and cell-based assays.
In Vitro Kinase Profiling
1. Enzymatic Assays:
The most direct method for assessing kinase inhibition is through in vitro enzymatic assays.[19][20] These assays typically involve a purified recombinant kinase, a substrate (peptide or protein), and ATP. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation, often quantified by the IC50 value.[12][21]
Experimental Protocol: Radiometric Kinase Assay [21]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor in a suitable buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2).
-
Initiation: Start the reaction by adding [γ-³²P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring initial velocity conditions.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper or by adding a stop solution.
-
Washing: Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
2. Kinobeads (Multiplexed Inhibitor Beads/KiNativ):
This chemical proteomics approach allows for the simultaneous profiling of an inhibitor against hundreds of native kinases from a cell or tissue lysate.[22][23][24][25] The technology utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the kinome.[26]
Experimental Workflow: Kinobeads Profiling
Caption: A schematic of the Kinobeads workflow for competitive kinase inhibitor profiling.
The KiNativ™ platform is a similar approach that utilizes biotinylated ATP or ADP probes that covalently label a conserved lysine in the kinase active site.[27][28][29] Competition with a test inhibitor reduces probe labeling, which is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity.[28]
Cell-Based Target Engagement Assays
While in vitro assays are essential, confirming target engagement within a cellular context is a critical validation step.[30]
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful biophysical method to assess drug-target engagement in intact cells or cell lysates.[31][32][33] The principle is based on the ligand-induced thermal stabilization of the target protein.[33][34] Binding of an inhibitor increases the melting temperature of its target kinase, a shift that can be quantified.
Experimental Protocol: CETSA with Western Blotting [32]
-
Cell Treatment: Treat intact cells with the kinase inhibitor or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target kinase remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
High-throughput versions of CETSA have been developed using techniques like reverse-phase protein arrays (RPPA) or mass spectrometry (MS-CETSA) for broader proteome-wide analysis.[31][33][35]
Conclusion
The this compound scaffold represents a highly successful starting point for the design of potent and selective kinase inhibitors. The ability to fine-tune substitutions on this core allows for the generation of compounds with tailored selectivity profiles against key kinase targets in oncology and immunology. A rigorous assessment of cross-reactivity using a combination of in vitro enzymatic assays, advanced chemical proteomics techniques like Kinobeads, and cell-based target engagement assays such as CETSA is indispensable for the successful development of these targeted therapies. The continued exploration of this privileged scaffold, coupled with robust profiling methodologies, promises to deliver the next generation of precision medicines.
References
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Duncan, J. S., et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PLoS ONE.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
-
Reinecke, M., et al. (2019). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.[22][25]
-
Medard, G., et al. (2015). Kinobeads profiling to study kinase inhibitor: A chemical proteomic approach for investigating drug-protein interactions. UKM Medical Molecular Biology Institute.[23][26]
-
Unveiling the Selectivity of 7-Azaoxindole Based Kinase Inhibitors: A Comparative Guide. Benchchem.[3]
-
Wu, P., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery.[1]
-
Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.[33]
-
The KiNativ approach to kinase inhibitor profiling. ResearchGate.[27]
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement.
-
Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.[4]
-
The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research.[35]
-
Assay Development for Protein Kinase Enzymes. NCBI.[19]
-
Johnson, T. W., et al. (2016). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences.[36]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central.[5]
-
The cellular thermal shift assay of MEK in the presence of inhibitors. ResearchGate.[34]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.[31]
-
Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.[28]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.[21]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC.[7]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC.[37]
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[30]
- Kinase assays. BMG LABTECH.
-
Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. PubMed.[8]
-
Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. PubMed.[9]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.[2]
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC.[29]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[20]
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.[11]
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.[15]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[12]
- Kinase inhibitor selectivity and design. Chodera lab // MSKCC.
-
Azaindole Therapeutic Agents. PMC.[10]
-
Axon 4386 - JAK inhibitor I. Axon Medchem.[18]
-
Janus kinase inhibitor. Wikipedia.[13]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.[6]
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ.
- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Sciety.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.[14]
- Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed.
-
Small molecule inhibitors of the JAK family of kinases. Google Patents.[16]
-
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed.[17]
Sources
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]
- 17. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 24. researchgate.net [researchgate.net]
- 25. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 26. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
- 33. annualreviews.org [annualreviews.org]
- 34. researchgate.net [researchgate.net]
- 35. aacrjournals.org [aacrjournals.org]
- 36. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Like Properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Derivatives in Kinase Inhibition
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structure serves as a bioisostere for purines, enabling potent interactions within the ATP-binding sites of numerous kinases. This guide focuses on derivatives of a key intermediate, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile , and provides a comprehensive evaluation of their drug-like properties. We will explore the causal relationships between structural modifications and their impact on critical parameters such as solubility, permeability, and metabolic stability. By synthesizing in-silico predictions with robust experimental data from validated assays, this guide offers an objective comparison to inform the strategic design of next-generation kinase inhibitors with optimized pharmacokinetic profiles.
Introduction
The pyrrolo[2,3-b]pyridine scaffold has gained prominence as a "privileged" structure in drug discovery, forming the core of several approved drugs and numerous clinical candidates.[1] Its utility is exemplified in the design of inhibitors targeting protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer and autoimmune disorders.[2][3] Derivatives of this scaffold have been successfully developed as potent inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (SYK), and fibroblast growth factor receptors (FGFRs), among others.[4][5][6]
The specific scaffold under evaluation, This compound , incorporates two key functional groups that significantly influence its properties. The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety that can enhance metabolic stability, binding affinity, and membrane permeability due to its lipophilic nature.[7] The carbonitrile (C≡N) group acts as a versatile chemical handle for further synthetic elaboration and can participate in crucial hydrogen bonding interactions within a target's active site.
However, potent biological activity alone is insufficient for a successful therapeutic agent. A compound must possess a suitable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to be effective and safe in vivo.[8][9] Early assessment of these "drug-like" properties is critical to reduce attrition rates in later stages of drug development.[8][10] This guide provides a comparative framework for evaluating derivatives of this promising scaffold, linking structural changes to measurable outcomes in key ADMET-related assays.
Section 1: Foundational Principles of Drug-Likeness Evaluation
The concept of "drug-likeness" is a qualitative assessment of how closely a compound's properties align with those of known oral drugs.[11] This evaluation is guided by a combination of computational models and experimental assays.
Lipinski's Rule of Five (Ro5): A First-Pass Filter
Formulated by Christopher A. Lipinski in 1997, the Rule of Five is a widely used guideline to predict the likelihood of a compound's oral bioavailability.[12][13][14] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[11] The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Hydrogen Bond Donors (HBD) ≤ 5 (sum of N-H and O-H bonds)[13][15]
-
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)[13][15]
While a valuable tool for initial screening, the Ro5 is not a strict law and many successful drugs, particularly natural products and biologics, lie outside its parameters.[12][14] It serves as a rapid computational alert to flag molecules that may face challenges with solubility or membrane permeability.[16]
ADMET Profiling: The Core of Drugability
A comprehensive ADMET profile provides a multi-faceted view of a compound's potential pharmacokinetic behavior.[9] Early in vitro profiling allows for the identification and mitigation of liabilities.[10][17]
-
Absorption: The process by which a drug enters the bloodstream. For oral drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal epithelium.[16]
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body.
-
Metabolism: The chemical modification of a drug by enzymes, primarily in the liver by Cytochrome P450 (CYP) enzymes.[18] Metabolism is a primary mechanism of drug clearance.[18]
-
Excretion: The removal of the drug and its metabolites from the body.
-
Toxicity: The potential for a drug to cause adverse effects.
This guide will focus on key in vitro assays that serve as surrogates for these complex in vivo processes, specifically aqueous solubility, cell permeability, and metabolic stability.
Section 2: Methodologies for Assessing Drug-Like Properties
A tiered approach, combining computational prediction with experimental validation, is the most efficient strategy for evaluating drug-like properties.
Computational (In Silico) Assessment
Before synthesis, the drug-like properties of virtual compounds can be predicted using a variety of computational models.[16][19][20] These methods use a molecule's 2D structure to calculate key physicochemical descriptors.[21][22]
Workflow for In Silico Property Prediction:
Caption: In silico workflow for predicting physicochemical properties.
Experimental Assessment
Experimental assays provide quantitative data on a compound's behavior under physiological conditions.
Aqueous solubility is a critical determinant of oral absorption.[23] Low solubility can lead to poor bioavailability and unreliable results in other in vitro assays.[23][24] The kinetic solubility assay is a high-throughput method used in early discovery to measure the solubility of a compound when added from a DMSO stock solution into an aqueous buffer, mimicking how compounds are often handled in biological screens.[25][26]
Protocol: Nephelometric Kinetic Solubility Assay [25][27]
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dispensing: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[26]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a precipitate forms indicates the kinetic solubility limit.
-
Quantification: A standard curve is generated using a compound with known solubility to quantify the results in µM.
This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[28][29] It uses a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that form tight junctions and express key efflux transporters (like P-glycoprotein), mimicking the intestinal barrier.[28][30]
Protocol: Caco-2 Bidirectional Permeability Assay [31][32]
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® filter supports and culture for ~21 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values >200 Ω·cm² are used, ensuring the integrity of the cell barrier.[29][31]
-
Dosing:
-
A→B Transport (Apical to Basolateral): Add the test compound (typically at 10 µM) to the apical (donor) side and drug-free buffer to the basolateral (receiver) side.
-
B→A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) side and drug-free buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling & Analysis: Take samples from both donor and receiver compartments at the end of the incubation period. Quantify the compound concentration using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[29]
This assay assesses a compound's susceptibility to Phase I metabolism by enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[18] High metabolic clearance can lead to a short in vivo half-life and low drug exposure.
Protocol: Human Liver Microsomal (HLM) Stability Assay [33][34][35]
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Incubation Start: Add the test compound (typically 1 µM final concentration) to the microsome mixture and pre-warm to 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.[36] A control incubation is run without NADPH to check for non-enzymatic degradation.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Overall Experimental Workflow:
Caption: Experimental workflow for ADME property evaluation.
Section 3: Comparative Analysis of Derivatives
To illustrate the impact of structural modifications, we will compare the parent scaffold (Compound A ) with two hypothetical, yet representative, derivatives.
-
Compound A: this compound (The core scaffold)
-
Compound B: A derivative where the pyrrole nitrogen is alkylated with a small, lipophilic ethyl group.
-
Compound C: A derivative where the 4-carbonitrile is hydrolyzed to a primary amide (-CONH2).
Table 1: In Silico and Physicochemical Properties
| Property | Compound A (Core) | Compound B (N-Ethyl) | Compound C (4-Amide) | Lipinski's Guideline |
| Molecular Weight ( g/mol ) | 211.14 | 239.19 | 229.16 | ≤ 500 |
| cLogP | 2.15 | 2.85 | 1.30 | ≤ 5.0 |
| H-Bond Donors | 1 | 0 | 2 | ≤ 5 |
| H-Bond Acceptors | 4 | 4 | 4 | ≤ 10 |
| Ro5 Violations | 0 | 0 | 0 | ≤ 1 |
| Kinetic Solubility (µM, pH 7.4) | 15 | 5 | 95 | > 60 (Goal)[25] |
Analysis: All three compounds comfortably adhere to Lipinski's Rule of Five, suggesting they are good starting points for oral drug candidates.[13][15] As predicted, the addition of the lipophilic ethyl group in Compound B increases the calculated LogP and results in a significant drop in aqueous solubility. Conversely, converting the nitrile in Compound C to a more polar amide group, which adds a hydrogen bond donor, dramatically improves kinetic solubility from 15 µM to 95 µM. This highlights a classic trade-off in medicinal chemistry: modifications that improve solubility often do so by increasing polarity, which can impact other properties like permeability.
Table 2: In Vitro Biological and ADME Properties
| Parameter | Compound A (Core) | Compound B (N-Ethyl) | Compound C (4-Amide) | Desired Profile |
| JAK1 IC50 (nM) | 50 | 25 | 150 | As low as possible |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 12.0 | 3.2 | > 5 (High Perm.) |
| Efflux Ratio (B→A / A→B) | 1.2 | 1.1 | 1.3 | < 2 (Not an efflux substrate) |
| HLM Stability (t½, min) | 45 | 55 | 20 | > 30 (Moderate to High Stability) |
Analysis: The N-ethylation in Compound B not only decreases solubility but also appears to provide a favorable interaction in the kinase active site, doubling the potency against JAK1. This modification also improves permeability, likely due to the increased lipophilicity. The metabolic stability is also slightly enhanced, possibly because the N-H bond, a potential site of metabolism, is now blocked.
In contrast, while Compound C boasts excellent solubility, its increased polarity leads to a marked decrease in permeability (Papp = 3.2 x 10⁻⁶ cm/s). Furthermore, the introduction of the primary amide group renders the molecule more susceptible to metabolic degradation (t½ = 20 min), likely via hydrolysis by amidase enzymes. This also negatively impacts its potency, increasing the IC50 threefold. None of the compounds appear to be significant substrates for P-glycoprotein or other major efflux pumps, as indicated by their low efflux ratios.[29]
Conclusion and Future Directions
This comparative analysis demonstrates the delicate balance required when optimizing a lead scaffold. The this compound core is a promising starting point with a favorable baseline profile.
-
Structure-Property Insights:
-
Simple alkylation at the N1 position (Compound B ) can simultaneously improve potency, permeability, and metabolic stability, but at the significant cost of aqueous solubility.
-
Increasing polarity via functional group transformation (Compound C ) is an effective strategy to boost solubility but can be detrimental to permeability, metabolic stability, and target engagement.
-
-
Strategic Recommendations:
-
For derivatives like Compound B , formulation strategies (e.g., amorphous solid dispersions) might be required to overcome the solubility challenge.
-
For derivatives like Compound C , further chemical modification would be needed to shield the amide from rapid metabolism and improve its lipophilicity to enhance permeability, without sacrificing the gains in solubility.
-
Future efforts should focus on incorporating small, polar functionalities at positions that do not negatively impact kinase binding, aiming for a "sweet spot" that balances potency with a full suite of favorable ADME properties. For example, exploring substitutions on the pyridine ring could modulate properties without disturbing the core pharmacophore.
-
By integrating this multi-parameter evaluation early and iteratively, drug discovery teams can more efficiently navigate the complex chemical space and select derivatives with the highest probability of success in clinical development.
References
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References.
- Wikipedia. (n.d.). Lipinski's rule of five.
- ACS Publications. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Bionity. (n.d.). Lipinski's Rule of Five.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Caco2 assay protocol. (n.d.).
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Protheragen. (n.d.). Property Prediction of Drug-like Molecules.
- CD ComputaBio. (n.d.). Prediction of Drug-Like Properties.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubMed. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
- ProtoQSAR. (n.d.). Computational methods for predicting properties.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- ACS Publications. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Caco-2 Permeability Assay.
- BioDuro. (n.d.). ADMET Microsomal Stability Assay.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- ResearchGate. (n.d.). ADMET In Vitro Profiling – Utility and Applications in Lead Discovery.
- Dotmatics. (2025). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates.
- PubMed Central. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.
- Agilent. (n.d.). ADME Assays.
- Thermo Fisher Scientific. (n.d.). Target-Based ADME/Tox Assays.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Sigma-Aldrich. (n.d.). This compound.
- Preprints.org. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- MDPI. (n.d.).
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipinski's_Rule_of_Five [bionity.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 15. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 16. scribd.com [scribd.com]
- 17. criver.com [criver.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 20. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 21. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 22. sapiosciences.com [sapiosciences.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. enamine.net [enamine.net]
- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. enamine.net [enamine.net]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 33. researchgate.net [researchgate.net]
- 34. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 35. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 36. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a complex heterocyclic compound. The procedures outlined herein are designed to ensure personnel safety, prevent environmental contamination, and maintain full regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the principles of safe laboratory practice.
The structure of this compound, which incorporates a trifluoromethyl group, a pyridine ring, and a nitrile functional group, necessitates a cautious approach to its disposal. The presence of fluorine and nitrogen in the molecule means that improper disposal, particularly through combustion, can lead to the formation of highly toxic fumes, including hydrogen fluoride (HF) and oxides of nitrogen (NOx)[1][2]. Therefore, all waste containing this compound must be treated as hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to establish a secure working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. The compound is a suspected irritant, and prolonged exposure should be avoided[2]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that could cause eye irritation or serious damage[2]. |
| Protective Clothing | Standard laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Prevents inhalation of dust or aerosols. A NIOSH-approved respirator may be necessary if engineering controls are not sufficient or during a large spill cleanup[3]. |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately[4].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that must adhere to all local, state, and federal regulations.
Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or excess solid compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads)
-
Empty containers that are not properly decontaminated
This compound falls under the category of halogenated organic waste due to the presence of the trifluoromethyl group[5][6][7]. It is critical to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to avoid unnecessary increases in disposal costs[7][8]. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids[9].
Waste Collection and Labeling
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, puncture-proof, and sealable container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed container.
All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound"[6]. The date of initial waste accumulation should also be clearly marked on the label.
Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals[9][10].
Final Disposal
The recommended method for the final disposal of halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility[5][11]. This high-temperature process is designed to break down the complex organic molecule into simpler, less harmful components. However, due to the fluorine and nitrogen content, the incineration process must be equipped with flue gas scrubbing capabilities to neutralize toxic byproducts such as hydrogen fluoride and nitrogen oxides[3].
Do NOT dispose of this chemical in the regular trash or pour it down the drain. Release into the environment must be strictly avoided as fluorinated organic compounds can be persistent and harmful to aquatic life[12][13][14].
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[15].
Disposal Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision-making process for spill response.
References
- Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
- MDPI. (2022). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
- Cornell University Environmental Health and Safety. (n.d.). Organic Solvents.
- Oregon Occupational Safety and Health Administration. (n.d.). Health Care Facilities.
- Washington State University. (n.d.). Halogenated Solvents.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2009). Pyridine Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- ChemicalBook. (n.d.). Trifluoromethylhypofluorite Safety Data Sheet.
- Una Terra. (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- Apollo Scientific Ltd. (n.d.). 5-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine - SAFETY DATA SHEET.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Fisher Scientific. (2015). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Fluorochem. (2024). 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde Safety Data Sheet.
- Google Patents. (n.d.). US20220106464A1 - Method for recycling nitrile rubber.
- ChemicalBook. (n.d.). 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBONITRILE - Safety Data Sheet.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
- TCI Chemicals. (2025). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- ACS Publications. (2019). The Dark Side of Fluorine.
- Environmental Science & Technology. (n.d.). Environmental Fate of Polyfluorinated Chemicals.
- National Institutes of Health. (n.d.). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- ChemInform. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines.
- National Center for Biotechnology Information. (n.d.). Innate C-H trifluoromethylation of heterocycles.
- ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.
- MDPI. (2024). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.
- ResearchGate. (2016). (PDF) Trifluoromethylated Heterocycles.
- PubMed. (2011). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport.
- PubMed. (n.d.). Trifluoromethylated heterocycles.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Comprehensive Safety and Handling Guide: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS Number: 1261365-58-5). As a researcher, scientist, or drug development professional, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory.
The subject compound is a heterocyclic molecule containing a trifluoromethyl group, a pyrrolopyridine core, and a nitrile functional group. This combination of structural motifs necessitates a stringent and well-informed approach to personal protective equipment (PPE) and handling procedures. The primary acute hazard identified for this compound is high oral toxicity.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified as acutely toxic if swallowed. The presence of the nitrile group (-C≡N) also warrants caution, as nitriles can be metabolized to release cyanide ions in the body and may release highly toxic hydrogen cyanide gas upon decomposition or reaction with acids or strong bases.[1][2] The trifluoromethyl group generally increases the lipophilicity and metabolic stability of a molecule, which can enhance its biological activity and potential toxicity.
| Hazard Identification | GHS Classification | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Acute Tox. 3 | Danger | H301: Toxic if swallowed |
| Potential Skin/Eye Irritation | Not Classified, but Assumed | Warning | H315/H319: Causes skin/eye irritation (Assumed based on related compounds)[3][4][5] |
| Potential Respiratory Irritation | Not Classified, but Assumed | Warning | H335: May cause respiratory irritation (Assumed based on related compounds)[5] |
This table summarizes known and inferred hazards. Given the acute toxicity, a conservative approach assuming irritation is scientifically prudent.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The selection of specific PPE is based on preventing oral ingestion, dermal contact, and inhalation of the solid material.
Hand Protection
Double gloving is required to provide robust protection against both direct contact and potential microporosity of a single glove layer.
-
Inner Glove: A standard nitrile examination glove. Nitrile provides good general chemical resistance.[6]
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. While nitrile has poor resistance to pyridine itself, it is suitable for handling solid compounds where incidental contact is the primary concern.[7] Gloves should be changed immediately if contamination is suspected.[7]
Why this matters: The primary route of exposure to be avoided is ingestion. Contaminated hands are a direct vector for accidental ingestion. Double gloving minimizes the risk of a single point of failure leading to skin contamination.
Eye and Face Protection
-
Primary Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[8][9][10]
-
Secondary Protection: When handling larger quantities of the solid (typically >1g) or when there is a significant risk of dust generation, a full-face shield must be worn over the safety goggles.
Why this matters: The eyes are highly susceptible to chemical irritation. Protecting them from airborne particulates is a critical safety measure.
Body Protection
A buttoned laboratory coat must be worn at all times.[7] For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat. Protective footwear is also required.
Why this matters: This prevents contamination of personal clothing, which could otherwise act as a secondary source of exposure long after leaving the laboratory.
Respiratory Protection
All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.[7]
-
Standard Operations: If handled exclusively within a fume hood, respiratory protection is not typically required.
-
Emergency Situations (e.g., Spill): In the event of a spill outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[10]
Why this matters: Inhalation is a direct route of exposure. Engineering controls like a fume hood are the most effective way to prevent respiratory exposure to chemical dusts.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for safe handling from receipt of the chemical to its final disposal.
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Safe handling workflow for this compound.
Spill Management
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
PPE: Wear full PPE, including respiratory protection, before re-entering the area.[11]
-
Contain: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container.[8] Avoid generating dust.[8] For a liquid spill (if the compound is in solution), absorb with an inert material like vermiculite or sand and place it in the container.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Waste Disposal
Chemical waste must be segregated and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated consumables (gloves, weigh boats, paper towels), in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed container for halogenated organic liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) inside the fume hood. This rinseate must be collected as halogenated liquid waste.[7]
Why this matters: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. The trifluoromethyl group classifies this as halogenated waste.
Emergency Procedures
| Exposure Route | Immediate Action |
| If Swallowed | Do NOT induce vomiting. [8][11] Rinse mouth with water. Seek immediate medical attention and call a poison control center.[11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration.[8][11] Seek immediate medical attention. |
This guide is intended to supplement, not replace, formal safety training and institutional protocols. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning work.
References
- Benchchem. Technical Support Center: 2-Amino-4-(trifluoromethyl)pyridine Safety & Handling.
- Benchchem. Personal protective equipment for handling 5-(trifluoromethyl)pyridine-2-thiol.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
- National Oceanic and Atmospheric Administration (NOAA). Nitriles - CAMEO Chemicals.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.
- Sigma-Aldrich. This compound.
- Chemsrc. Nitrile compound | Chemical Product Catalog.
- Ansell USA. Are nitrile gloves chemical resistant?.
- Wikipedia. Nitrile.
- Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Fluorochem. 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine.
- ChemicalBook. 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE-4-CARBONITRILE - Safety Data Sheet.
- Apollo Scientific. 5-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine - SAFETY DATA SHEET.
- PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine.
Sources
- 1. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
